Product packaging for 2-Ethylhexyl propionate(Cat. No.:CAS No. 6293-37-4)

2-Ethylhexyl propionate

Cat. No.: B107753
CAS No.: 6293-37-4
M. Wt: 186.29 g/mol
InChI Key: GUHQWKGQAYBNEW-UHFFFAOYSA-N
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Description

2-Ethylhexyl propionate, also known as this compound, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B107753 2-Ethylhexyl propionate CAS No. 6293-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHQWKGQAYBNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60863739
Record name 2-Ethylhexyl propanoate
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Molecular Weight

186.29 g/mol
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CAS No.

6293-37-4
Record name Propanoic acid, 2-ethylhexyl ester
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Record name 2-Ethylhexyl propionate
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Record name 2-Ethylhexyl propanoate
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Foundational & Exploratory

2-Ethylhexyl propionate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to 2-Ethylhexyl propionate. The information is intended to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is an organic compound, specifically an ester of 2-ethylhexanol and propionic acid. It is also known by several synonyms, including 2-ethylhexyl propanoate and propanoic acid, 2-ethylhexyl ester.[1][2][3][4][5][6][7] Its chemical identity is well-defined by its CAS number, molecular formula, and structural identifiers.

The molecular structure of this compound consists of an eight-carbon branched alkyl chain (the 2-ethylhexyl group) attached to the oxygen atom of the propionate group.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-ethylhexyl propanoate[4][8]
CAS Number 6293-37-4[1][3][8][9]
Molecular Formula C11H22O2[1][2][3][6][7][8][10]
Canonical SMILES CCCCC(CC)COC(=O)CC[1][4]
InChI InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3[1][4][8]
InChIKey GUHQWKGQAYBNEW-UHFFFAOYSA-N[1][3][4][7][8]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and in the prediction of its behavior in various chemical and biological systems. These properties have been determined through various experimental and computational methods.

Table 2: Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight 186.29 g/mol [1][2][3][4][10]
Appearance Colorless to pale yellow clear liquid (est.)[11]
Odor Fruity, winey, pear, grape[2][11]
Boiling Point 211 - 215 °C at 760 mmHg (est.)[2][11][12]
Flash Point 81.01 - 82.9 °C (est.)[2][11][12]
Density 0.87 g/cm³[12]
Water Solubility 12.56 mg/L at 25 °C (est.)[11]
Solubility in Ethanol 13492.83 g/L at 25°C[2]
Vapor Pressure 0.1288 hPa at 20°C; 0.1997 hPa at 25°C (est.)[2]
logP (o/w) 3.7 - 4.196 (est.)[2][4][11]
Refractive Index 1.425[12]
Rotatable Bond Count 8[1][4]
Hydrogen Bond Donor Count 0[1][4]
Hydrogen Bond Acceptor Count 2[1][4]
Topological Polar Surface Area 26.3 Ų[1][4]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized experimental protocols to ensure accuracy and reproducibility. Below are summaries of the methodologies for key properties.

Boiling Point Determination (ASTM D1078)

The boiling range of volatile organic liquids such as this compound is determined using the ASTM D1078 standard test method.[4][5][13][14][15]

Methodology:

  • Apparatus: A specialized distillation apparatus is used, consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.

  • Procedure: A measured volume of the sample is placed in the distillation flask and heated. The temperature of the vapor is recorded as a function of the volume of distillate collected in the receiving cylinder.

  • Data Analysis: The initial boiling point (the temperature at which the first drop of condensate falls from the condenser) and the dry point (the temperature at which the last drop of liquid evaporates from the flask) are recorded. The data is typically presented as a temperature versus distillate volume graph, corrected for atmospheric pressure.[4]

Density Determination (OECD 109)

The density of liquids like this compound can be determined using methods outlined in OECD Guideline 109.[2][10][16] Common methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.

Methodology (Pycnometer Method):

  • Apparatus: A pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used. A precision balance is also required.

  • Procedure:

    • The pycnometer is cleaned, dried, and its weight is accurately determined.

    • It is then filled with the test substance (this compound), ensuring no air bubbles are present, and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

  • Calculation: The density of the sample is calculated from the weights of the sample and the reference substance and the known density of the reference substance.

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to the ASTM D93 standard.[1][11][12][17][18] This method is suitable for petroleum products and other liquids with a flash point between 40°C and 370°C.[1][17]

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester, which includes a brass test cup with a lid, a stirring device, and an ignition source, is used.

  • Procedure: The sample is placed in the test cup and heated at a slow, constant rate while being stirred. At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup.

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[12]

Water Solubility Determination (OECD 105)

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[3][8][19][20][21]

Methodology (Flask Method):

  • Procedure: An excess amount of the test substance is added to a flask containing purified water. The mixture is agitated at a constant temperature until saturation is reached.

  • Equilibration and Separation: The solution is allowed to equilibrate, and then the undissolved substance is separated from the aqueous solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC).

Synthesis and Quality Control Workflows

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 2-ethylhexanol with propionic acid, using an acid catalyst such as sulfuric acid.

Synthesis_Workflow Reactants Reactants: 2-Ethylhexanol Propionic Acid Acid Catalyst (e.g., H2SO4) Reactor Reaction Vessel (Heated with stirring) Reactants->Reactor Charge Esterification Fischer Esterification Reactor->Esterification Quenching Quenching (e.g., with NaHCO3 solution) Reactor->Quenching Transfer Esterification->Reactor Separation Phase Separation (Separatory Funnel) Quenching->Separation Washing Washing (with water/brine) Separation->Washing Organic Layer Drying Drying (e.g., with Na2SO4) Washing->Drying Purification Purification (Distillation) Drying->Purification FinalProduct This compound (Final Product) Purification->FinalProduct Collect Pure Fraction QC_Workflow cluster_sampling 1. Sampling cluster_analysis 2. Analysis cluster_decision 3. Decision Sampling Sample from Batch Identity Identity Confirmation (FTIR) Sampling->Identity Purity Purity and Impurity Profile (Gas Chromatography - GC) Sampling->Purity Physical Physical Properties (Density, Refractive Index) Sampling->Physical Specification Compare to Specifications Identity->Specification Purity->Specification Physical->Specification Decision Pass/Fail? Specification->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection/ Reprocessing Decision->Reject Fail

References

2-Ethylhexyl propionate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexyl propionate, including its chemical and physical properties, synthesis, biological and toxicological data, analytical methods, and safety and handling protocols. The information is curated for professionals in research and development.

Core Identification

This compound is an ester recognized for its fruity odor. It is primarily utilized in the fragrance and flavor industries.

IdentifierValueReference
CAS Number 6293-37-4[1][2][3]
Molecular Formula C₁₁H₂₂O₂[1][2][3]
Molecular Weight 186.29 g/mol [2][3]
IUPAC Name 2-ethylhexyl propanoate[3]
Synonyms 2-Ethylhexyl propanoate, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Boiling Point 211 °C (estimated)
Flash Point 81.01 °C (estimated)
Vapor Pressure 0.1288 hPa @ 20°C (estimated)
XLogP3-AA 3.7
Topological Polar Surface Area 26.3 Ų
Solubility Soluble in ethanol

Synthesis of this compound

This compound is typically synthesized via the esterification of propionic acid with 2-ethylhexanol. This reaction can be catalyzed by an acid or an enzyme.

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-ethylhexanol (1.0 mol), propionic acid (1.2 mol), and a catalytic amount of p-toluenesulfonic acid (1-2% of the total weight of reactants).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

Logical Flow of Synthesis

G General Synthesis Workflow for this compound Reactants Reactants: 2-Ethylhexanol Propionic Acid Acid Catalyst Reaction Esterification Reaction (Reflux with water removal) Reactants->Reaction Workup Aqueous Workup: - Neutralization - Washing Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Toxicology

There is limited publicly available data on the specific biological activity, mechanism of action, or involvement in signaling pathways for this compound, particularly in the context of drug development. The available toxicological data is sparse and often pertains to related compounds.

EndpointSpeciesRouteValueRelated Compound
LD50RatOral>2000 mg/kg bw2-Propenoic acid, 2-ethylhexyl ester[4]
Skin IrritationCauses skin irritation2-Ethylhexyl acetate[5]
Eye IrritationCauses serious eye irritation2-Ethylhexyl acetate[5]
Reproductive ToxicityPossible risk of harm to the unborn child2-Ethylhexanoic acid[6]

It is important to note that the toxicological data for related compounds may not be representative of this compound itself.

Analytical Methods

The purity and identity of this compound are typically determined using chromatographic techniques, particularly Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]

Analytical Workflow for Quality Control

G General QC Workflow for this compound Sample Sample of This compound Preparation Sample Preparation (Dilution in appropriate solvent) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS DataAcquisition Data Acquisition (Chromatogram and Mass Spectrum) GCMS->DataAcquisition DataAnalysis Data Analysis: - Purity Assessment - Identity Confirmation DataAcquisition->DataAnalysis Report QC Report DataAnalysis->Report

Caption: A typical analytical workflow for the quality control of this compound.

Safety and Handling

Handling:

  • Handle in a well-ventilated area.[7]

  • Wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as oxidizing agents.

First-Aid Measures:

  • After inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

  • After skin contact: Wash skin with plenty of water. If skin irritation occurs, get medical advice.[8]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • After ingestion: Call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound is a well-characterized ester with established applications in the fragrance and flavor industries. While its physicochemical properties and synthesis are well-documented, there is a notable lack of data regarding its biological activity and mechanism of action, which may limit its direct relevance to drug development professionals at this time. The available toxicological data is limited and often relies on related compounds. Standard analytical methods are available for its quality control. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

2-Ethylhexyl propionate synthesis from propanoic acid and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Propionate from Propanoic Acid and 2-Ethylhexanol

Introduction

This compound is an ester widely utilized in the fragrance, cosmetic, and polymer industries. It is valued for its pleasant, fruity odor and its properties as a solvent and plasticizer.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from propanoic acid and 2-ethylhexanol via Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes.

Reaction Overview

The synthesis of this compound is achieved through the acid-catalyzed esterification of propanoic acid with 2-ethylhexanol. This reaction, known as Fischer-Speier esterification, is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[3]

Chemical Equation:

CH₃CH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₃CH₂COO(CH₂)CH(C₂H₅)(CH₂)₃CH₃ + H₂O

(Propanoic Acid) + (2-Ethylhexanol) ⇌ (this compound) + (Water)

The reaction is typically slow and requires a catalyst, commonly a strong acid such as sulfuric acid, to proceed at a reasonable rate.[3][4] The reversible nature of the reaction necessitates strategies to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.[3][5]

Reaction Mechanism

The Fischer esterification proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.[4]

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Propanoic_Acid Propanoic Acid Protonated_Acid Protonated Propanoic Acid Propanoic_Acid->Protonated_Acid + H+ H+ H+ 2-Ethylhexanol 2-Ethylhexanol Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate_1 + 2-Ethylhexanol Tetrahedral_Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate_2->Protonated_Ester - H2O H2O Water Ester This compound Protonated_Ester->Ester - H+ H+_regenerated H+ Experimental_Workflow Start Start Charge_Reactants Charge Reactants (Propanoic Acid, 2-Ethylhexanol, Toluene) Start->Charge_Reactants Add_Catalyst Add Sulfuric Acid Catalyst Charge_Reactants->Add_Catalyst Setup_Apparatus Assemble Dean-Stark and Reflux Condenser Add_Catalyst->Setup_Apparatus Heat_Reflux Heat to Reflux (Collect Water) Setup_Apparatus->Heat_Reflux Monitor_Reaction Monitor Water Collection Heat_Reflux->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Reaction Complete Neutralize Neutralize with NaHCO3 Solution Cool_Down->Neutralize Wash Wash with Water Neutralize->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Remove_Solvent Remove Toluene (Rotary Evaporation) Dry->Remove_Solvent Purify Purify by Fractional Distillation Remove_Solvent->Purify Analyze Analyze Product (GC, NMR) Purify->Analyze End End Analyze->End

References

An In-Depth Technical Guide to 2-Ethylhexyl Propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propanoate, with the IUPAC name 2-ethylhexyl propanoate , is an organic compound classified as an ester.[1] This document serves as a comprehensive technical guide, providing detailed information on its chemical properties, synthesis, analytical methods, and its metabolic fate, with a focus on applications relevant to research and drug development.

Chemical Identity
  • IUPAC Name: 2-ethylhexyl propanoate[1]

  • Synonyms: 2-Ethylhexyl propionate, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate[1][2]

  • CAS Number: 6293-37-4[1]

  • Molecular Formula: C₁₁H₂₂O₂[1]

  • Molecular Weight: 186.29 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhexyl propanoate is presented in the table below.

PropertyValueReference
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Odor Fruity, winey, pear-like--INVALID-LINK--
Boiling Point 214.00 to 215.00 °C @ 760.00 mm Hg (est.)--INVALID-LINK--
Vapor Pressure 0.158000 mmHg @ 25.00 °C (est.)--INVALID-LINK--
Flash Point 181.00 °F TCC (82.90 °C) (est.)--INVALID-LINK--
Solubility Soluble in alcohol; Water: 12.56 mg/L @ 25 °C (est.)--INVALID-LINK--
logP (o/w) 4.196 (est.)--INVALID-LINK--
Density 0.833 g/mL--INVALID-LINK--
Refractive Index (nD) 1.431--INVALID-LINK--

Synthesis of 2-Ethylhexyl Propanoate

2-Ethylhexyl propanoate is primarily synthesized through the esterification of propanoic acid with 2-ethylhexanol. This can be achieved via chemical or enzymatic catalysis.

Fischer Esterification (Acid Catalysis)

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid (1.0 molar equivalent) and 2-ethylhexanol (1.2-1.5 molar equivalents). The excess alcohol helps to shift the equilibrium towards the product side.[3]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-2% of the total weight of the reactants) to the reaction mixture.[6]

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the alcohol. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion, which may take several hours.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess alcohol and any solvent under reduced pressure using a rotary evaporator.[6]

    • Purify the crude ester by fractional distillation under reduced pressure to obtain pure 2-ethylhexyl propanoate.[3]

Fischer_Esterification_Workflow Reactants Propanoic Acid + 2-Ethylhexanol Reflux Heat to Reflux Reactants->Reflux Catalyst H₂SO₄ or p-TsOH Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Dry over Na₂SO₄ Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure 2-Ethylhexyl Propanoate Purification->Product

Caption: Workflow for the synthesis of 2-ethylhexyl propanoate via Fischer Esterification.

Enzymatic Synthesis (Lipase Catalysis)

Enzymatic synthesis offers a greener alternative to acid catalysis, proceeding under milder reaction conditions with high selectivity.[8] Immobilized lipases, such as those from Candida antarctica (Novozym® 435) or Rhizopus oryzae, are commonly used.[8][9]

  • Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine propanoic acid and 2-ethylhexanol, often in a solvent-free system or in an organic solvent like n-hexane.[9]

  • Enzyme Addition: Add the immobilized lipase (e.g., 2-10% w/w of the total substrate weight).[10][11]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-70 °C) with continuous agitation.[8][11] The reaction progress is monitored by analyzing aliquots for the decrease in acid concentration or the formation of the ester.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse.[10]

  • Purification: The product is typically purified by vacuum distillation to remove unreacted starting materials.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of 2-ethylhexyl propanoate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample (e.g., 1 mL), add an internal standard.

    • Precipitate proteins by adding a suitable solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Extract the supernatant containing 2-ethylhexyl propanoate with an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[12]

    • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 60°C, ramping to 280°C.

    • Injector: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13]

GCMS_Workflow Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Hexane) Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GC_MS_Analysis GC-MS Analysis Evaporation->GC_MS_Analysis

Caption: General workflow for the GC-MS analysis of 2-ethylhexyl propanoate in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 2-ethylhexyl propanoate.

  • Sample Preparation: Dissolve a small amount of the purified 2-ethylhexyl propanoate (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a triplet for the terminal methyl group of the propionate moiety, a quartet for the methylene group adjacent to the carbonyl, and a complex pattern of signals for the 2-ethylhexyl group.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.[14]

Metabolism of 2-Ethylhexyl Propanoate

2-Ethylhexyl propanoate is expected to undergo hydrolysis in vivo, catalyzed by esterases, to yield 2-ethylhexanol and propanoic acid. The subsequent metabolism of these two products is well-documented.

Metabolic Pathway

The primary metabolic pathway involves the initial hydrolysis of the ester bond. 2-Ethylhexanol is then oxidized to 2-ethylhexanoic acid, which can undergo further oxidation.[15] Propanoic acid enters the central metabolic pathways, being converted to propionyl-CoA and subsequently to succinyl-CoA, which enters the citric acid cycle.[16]

Metabolic_Pathway cluster_hydrolysis Ester Hydrolysis cluster_2EH_metabolism 2-Ethylhexanol Metabolism cluster_PA_metabolism Propanoic Acid Metabolism 2-Ethylhexyl Propanoate 2-Ethylhexyl Propanoate Esterases Esterases 2-Ethylhexyl Propanoate->Esterases 2-Ethylhexanol 2-Ethylhexanol Esterases->2-Ethylhexanol Propanoic Acid Propanoic Acid Esterases->Propanoic Acid 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid 2-Ethylhexanol->2-Ethylhexanoic Acid Oxidation Propionyl-CoA Propionyl-CoA Propanoic Acid->Propionyl-CoA Further Oxidation Products Further Oxidation Products 2-Ethylhexanoic Acid->Further Oxidation Products Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Caption: Metabolic pathway of 2-ethylhexyl propanoate.

Applications in Drug Development

While not a primary active pharmaceutical ingredient (API), 2-ethylhexyl propanoate and similar esters have applications in pharmaceutical formulations.

  • Topical Formulations: Due to its emollient properties and ability to act as a solvent, it can be used in creams, lotions, and ointments to improve the feel and spreadability of the product and to solubilize certain APIs for topical delivery.[17][18]

  • Plasticizer for Enteric Coatings: Esters can be used as plasticizers in polymeric coatings for solid dosage forms to modify the physical properties of the polymer, such as its flexibility and adhesion.

Safety and Toxicology

The toxicity of 2-ethylhexyl propanoate is primarily related to its hydrolysis products. 2-Ethylhexanol has been linked to developmental toxicity at high doses, which is thought to be mediated by its metabolite, 2-ethylhexanoic acid.[17] Propanoic acid is a naturally occurring short-chain fatty acid and is generally considered safe, though high concentrations can have metabolic effects.[19] Standard safety precautions, such as wearing appropriate personal protective equipment, should be followed when handling 2-ethylhexyl propanoate in a laboratory setting.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethylhexyl propionate. The information is presented to support research, development, and safety protocols. All quantitative data are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide outlines the standard experimental methodologies for determining these properties and includes visualizations for key processes.

Chemical Identity

This compound is an ester of 2-ethylhexanol and propionic acid. It is primarily used in the flavor and fragrance industry for its characteristic fruity, winey odor.

IdentifierValue
IUPAC Name 2-ethylhexyl propanoate[1]
Synonyms This compound, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate[1][2][3]
CAS Number 6293-37-4[2][3][4]
Molecular Formula C11H22O2[3][4]
Molecular Weight 186.29 g/mol [1][2]
InChI Key GUHQWKGQAYBNEW-UHFFFAOYSA-N[3][4]
Canonical SMILES CCCCC(CC)COC(=O)CC[3]

Physical Properties

The physical properties of this compound are crucial for its handling, application, and in formulation development.

PropertyValue
Appearance Clear, colorless liquid[5]
Odor Fruity, oily, herbal, winey, pear, grape[2][5][6]
Boiling Point 211 - 215 °C at 760 mmHg[2][5][6]
Flash Point 81.01 - 82.9 °C (Tag Closed Cup)[2][6][7]
Density 0.87 - 0.875 g/cm³[5][7]
Vapor Pressure 0.1288 hPa @ 20°C; 0.1997 hPa @ 25°C (estimated)[2]
Refractive Index 1.425[7]
Solubility Insoluble in water; Soluble in ethanol[2][6][8]
logP (Octanol/Water Partition Coefficient) 3.7 - 4.196 (estimated)[2][6]

Chemical and Safety Properties

Understanding the chemical reactivity and safety profile is essential for safe handling and storage.

PropertyDescription
Stability Stable under normal conditions of use, storage, and transport.[5]
Reactivity Non-reactive under normal conditions. Avoid strong oxidizing agents.[5]
Hazardous Decomposition Under normal conditions of storage and use, hazardous decomposition products should not be produced.[5]
Hazard Statements H227 (Combustible liquid), H303 (May be harmful if swallowed), H315 (Causes skin irritation), H316 (Causes mild skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[4][5]
Signal Word Warning[4]
Storage Store in a well-ventilated, dry, and cool place in a tightly closed container.[4][9]

Experimental Protocols

The determination of the physical and chemical properties of a substance like this compound follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

PropertyStandard Methodology (OECD Guideline)Brief Protocol Description
Boiling Point OECD Guideline 103 [9][10][11]This guideline describes several methods, including the ebulliometer, dynamic method, and distillation method.[9][11] The principle involves heating the liquid and determining the temperature at which its vapor pressure equals the atmospheric pressure. For the distillation method, the substance is distilled, and the temperature of the vapor is recorded.
Flash Point Pensky-Martens Closed Cup Tester (e.g., ASTM D93) The substance is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors ignite.[12]
Density OECD Guideline 109 [13][14][15]This guideline includes methods like the oscillating densitometer and the pycnometer method.[13][14] The pycnometer method involves determining the mass of a known volume of the liquid at a specific temperature. The density is calculated by dividing the mass by the volume.[12]
Vapor Pressure OECD Guideline 104 [4][16]Methods such as the static method, dynamic method, or gas saturation method are described.[4][16] The static method involves introducing the substance into a vacuum and measuring the equilibrium pressure at a constant temperature.[17]
Water Solubility OECD Guideline 105 [18][19][20]For substances with low solubility, the column elution method is used. For others, the flask method is common.[18][19] In the flask method, the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.
Partition Coefficient (n-octanol/water) OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method) [2][21][22]The Shake Flask Method involves dissolving the substance in a mixture of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21] The HPLC method estimates the partition coefficient based on the retention time on a reverse-phase column.[22]

Mandatory Visualizations

As a compound primarily used in industrial applications, this compound is not typically involved in biological signaling pathways. Therefore, diagrams illustrating its synthesis and a general experimental workflow for its characterization are provided below.

G Synthesis of this compound (Fischer Esterification) cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Propionic_Acid Propionic Acid (CH3CH2COOH) Reflux Reflux with Heat Propionic_Acid->Reflux Ethylhexanol 2-Ethyl-1-hexanol (C8H18O) Ethylhexanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reflux catalyzes Ester This compound (C11H22O2) Reflux->Ester Water Water (H2O) Reflux->Water

Caption: Fischer Esterification synthesis of this compound.

G General Experimental Workflow for Chemical Characterization cluster_phys_chem Physical & Chemical Property Determination cluster_purity Purity & Identity Confirmation Sample_Prep Sample Preparation (this compound) Boiling_Point Boiling Point (OECD 103) Sample_Prep->Boiling_Point Density Density (OECD 109) Sample_Prep->Density Flash_Point Flash Point Sample_Prep->Flash_Point Solubility Solubility (OECD 105) Sample_Prep->Solubility GC_MS_Setup GC-MS Analysis Setup Sample_Prep->GC_MS_Setup Final_Report Final Characterization Report Boiling_Point->Final_Report Density->Final_Report Flash_Point->Final_Report Solubility->Final_Report GC_MS_Run Run GC-MS GC_MS_Setup->GC_MS_Run Data_Analysis Data Analysis (Mass Spectrum & Retention Time) GC_MS_Run->Data_Analysis Data_Analysis->Final_Report

Caption: Workflow for the characterization of this compound.

References

The Solubility Profile of 2-Ethylhexyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl propionate (CAS No. 6293-37-4), an ester of 2-ethylhexanol and propionic acid, is a versatile organic compound with significant applications across various industries, including plastics, cosmetics, and potentially as a specialty excipient in pharmaceutical formulations. Its efficacy in these roles is intrinsically linked to its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, outlining experimental methodologies for solubility determination, and illustrating the practical implications of its solubility through logical workflow diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties.

Introduction

This compound is a branched-chain ester characterized by its high boiling point, low volatility, and excellent compatibility with many organic materials. These properties make it an effective plasticizer, solvent, and fragrance carrier. In the context of drug development, understanding the solubility of such esters is crucial for formulation science, particularly in the development of non-aqueous topical and parenteral drug delivery systems. An ester's ability to dissolve active pharmaceutical ingredients (APIs) and its miscibility with other excipients are key factors in creating stable and effective drug products. This guide synthesizes available data on the solubility of this compound to aid in its evaluation for various scientific and industrial applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
CAS Number 6293-37-4[1][2]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 214.00 to 215.00 °C @ 760.00 mm Hg (est.)[3]
Flash Point 82.9 °C (est.)[3]
logP (o/w) 4.196 (est.)[3]
Solubility in Water 12.56 mg/L @ 25 °C (est.)[3]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative overview of its solubility profile. Esters with longer hydrocarbon chains, like this compound, generally exhibit lower solubility in water and greater solubility in organic solvents.[4]

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility (g/L)Solvent Class
Alcohols
Ethanol13492.83Polar Protic
Methanol12015.24Polar Protic
Isopropanol11827.56Polar Protic
n-Propanol9935.9Polar Protic
n-Butanol8592.17Polar Protic
Isobutanol7864.53Polar Protic
sec-Butanol9621.75Polar Protic
tert-Butanol11699.18Polar Protic
n-Pentanol5878.57Polar Protic
Isopentanol7595.33Polar Protic
n-Hexanol5751.06Polar Protic
n-Heptanol2161.29Polar Protic
n-Octanol2263.34Polar Protic
Ketones
Acetone15172.82Polar Aprotic
2-Butanone (MEK)10162.49Polar Aprotic
Cyclohexanone12760.6Polar Aprotic
MIBK4508.88Polar Aprotic
Esters
Ethyl Acetate11046.94Polar Aprotic
Methyl Acetate7032.93Polar Aprotic
n-Propyl Acetate7131.1Polar Aprotic
Isopropyl Acetate7028.09Polar Aprotic
n-Butyl Acetate9671.59Polar Aprotic
Isobutyl Acetate3786.43Polar Aprotic
n-Pentyl Acetate4793.69Polar Aprotic
Ethers
Diethyl Ether11300.79Nonpolar
Tetrahydrofuran (THF)10769.96Polar Aprotic
1,4-Dioxane9456.8Polar Aprotic
MTBE11800.89Nonpolar
Hydrocarbons
n-Hexane1943.7Nonpolar
Cyclohexane2550.72Nonpolar
n-Heptane722.05Nonpolar
Toluene3366.06Nonpolar
o-Xylene1840.33Nonpolar
m-Xylene1926.28Nonpolar
p-Xylene2784.51Nonpolar
Ethylbenzene1984.53Nonpolar
Chlorinated Solvents
Chloroform15761.77Nonpolar
Dichloromethane14720.63Polar Aprotic
1,2-Dichloroethane9651.22Polar Aprotic
Tetrachloromethane2743.88Nonpolar
Chlorobenzene5042.96Nonpolar
Other Solvents
Acetonitrile10723.08Polar Aprotic
Dimethylformamide (DMF)7624.74Polar Aprotic
Dimethyl Sulfoxide (DMSO)7318.46Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)4842.67Polar Aprotic
Acetic Acid5849.35Polar Protic
Propionic Acid4776.4Polar Protic
Ethylene Glycol526.91Polar Protic
Propylene Glycol1181.66Polar Protic
2-Ethoxyethanol4493.87Polar Protic
2-Methoxyethanol6496.27Polar Protic
2-Propoxyethanol5686.61Polar Protic
2-Butoxyethanol3092.53Polar Protic
Transcutol10901.73Polar Protic

Note: All data is sourced from a single database and should be considered as indicative. Experimental verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

The quantitative determination of ester solubility in organic solvents typically involves the gravimetric method, which is based on the isothermal saturation of the solvent with the solute. Below is a generalized protocol that can be adapted for this compound.

Protocol: Isothermal Saturation Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (solute) to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a thermostatically controlled water bath are recommended.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the undissolved solute from the saturated solution.

  • Sampling:

    • Carefully extract a known volume or mass of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

  • Solvent Evaporation:

    • Transfer the sampled supernatant to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound).

  • Quantification:

    • Once the solvent is completely evaporated, weigh the container with the remaining solute residue.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

    • Calculate the solubility in the desired units (e.g., g/L or mg/mL).

  • Replicates and Controls:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • Run a blank control with the solvent alone to account for any non-volatile impurities.

Applications and the Role of Solubility

The solubility of this compound is a critical determinant of its function in various applications.

Plasticizer in Polymer Formulations

As a plasticizer, this compound is incorporated into polymer matrices, most notably PVC, to increase flexibility, workability, and durability.[5][6] Its primary function is to embed itself between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[7][8] This process is fundamentally dependent on the solubility and miscibility of the ester within the polymer matrix.

Plasticizer_Workflow cluster_processing Melt Processing PVC_Resin PVC Resin Powder Mixing High-Speed Mixing PVC_Resin->Mixing Plasticizer This compound Plasticizer->Mixing Solubilizes into polymer matrix Compounding Melt Compounding (Extrusion) Additives Stabilizers, Fillers, etc. Additives->Mixing Mixing->Compounding Homogeneous Mixture Final_Product Flexible PVC Product (e.g., Sheeting, Tubing) Compounding->Final_Product Shaping and Cooling

Plasticizer incorporation workflow.
Emollient and Solvent in Cosmetic Formulations

In the cosmetics industry, this compound can function as an emollient, providing a smooth and soft feel to the skin, and as a solvent for other ingredients in the formulation, such as fragrances and active compounds.[9] Its solubility in a wide range of oils and other cosmetic ingredients is essential for creating stable and aesthetically pleasing products.

Cosmetic_Formulation cluster_phases Emulsion Phases cluster_ingredients Ingredients Oil_Phase Oil Phase Homogenization Homogenization Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase Aqueous_Phase->Homogenization 2EHP This compound (Emollient/Solvent) 2EHP->Oil_Phase Fragrance Fragrance Oils 2EHP->Fragrance dissolves Actives Oil-Soluble Actives 2EHP->Actives dissolves Waxes Waxes & Thickeners Waxes->Oil_Phase Fragrance->Oil_Phase Actives->Oil_Phase Water Water Water->Aqueous_Phase Humectants Humectants Humectants->Aqueous_Phase Preservatives Preservatives Preservatives->Aqueous_Phase Emulsifier Emulsifier Emulsifier->Homogenization Final_Product Stable Emulsion (Cream/Lotion) Homogenization->Final_Product

Role of 2-EHP in cosmetic emulsion.
Potential in Drug Delivery Systems

While not extensively documented, esters like this compound have potential applications in drug delivery systems, particularly for topical and transdermal formulations. Its solvent properties could be leveraged to dissolve lipophilic APIs, enhancing their permeation through the skin. Furthermore, its use as a plasticizer in medical-grade polymers, such as those used in drug-eluting devices or transdermal patches, is an area of interest. For instance, related phthalate esters are used as plasticizers in PVC-based medical devices.[10] The development of self-emulsifying drug delivery systems (SEDDS) also relies on the careful selection of oils and solvents to ensure the drug remains in solution upon dilution in physiological fluids.[11]

Drug_Delivery_Logic API Lipophilic API Solvent This compound (as a potential solvent/excipient) API->Solvent is dissolved in Formulation Topical/Transdermal Formulation (e.g., Ointment, Patch) Solvent->Formulation is a key component of Delivery Enhanced Drug Delivery (Improved Permeation) Solvent->Delivery facilitates Application Application to Skin Formulation->Application Application->Delivery

Logical flow for 2-EHP in drug delivery.

Conclusion

This compound exhibits a broad range of solubility in common organic solvents, making it a highly effective and versatile compound for numerous industrial applications. Its high solubility in alcohols, ketones, and esters, coupled with moderate to good solubility in hydrocarbons and chlorinated solvents, underpins its use as a plasticizer and cosmetic ingredient. For drug development professionals, this solubility profile suggests its potential as a non-aqueous solvent or excipient in formulations for poorly water-soluble drugs. The data and protocols presented in this guide offer a solid foundation for further investigation and application of this compound in scientific research and product development. It is recommended that the provided solubility data be experimentally verified for any critical applications, especially in the pharmaceutical field where excipient-API compatibility is paramount.

References

Spectroscopic Profile of 2-Ethylhexyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethylhexyl propionate (C11H22O2), a widely used ester in various industrial applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for compound identification, quality control, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic chemical shifts and splitting patterns for the ethyl and 2-ethylhexyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.00d2H-O-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃
~2.29q2H-O₂C-CH₂-CH₃
~1.55m1H-O-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃
~1.2-1.4m8H-CH(CH₂CH₃)(CH₂)₃CH₃
~1.13t3H-O₂C-CH₂-CH₃
~0.8-0.9m6H-CH(CH₂CH₃)(CH₂)₃CH₃

Note: Predicted values based on typical ester chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~174C=O (Ester carbonyl)
~67-O-CH₂-
~39-CH-
~30-CH₂- (butyl chain)
~29-CH₂- (butyl chain)
~27-CH₂- (propionate)
~24-CH₂- (ethyl group on hexyl)
~23-CH₂- (butyl chain)
~14-CH₃ (terminal methyl of hexyl)
~11-CH₃ (ethyl group on hexyl)
~9-CH₃ (propionate)

Note: Predicted values. Actual chemical shifts can be influenced by the solvent and instrument parameters.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2860StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester carbonyl)
~1460MediumC-H bending (alkane)
~1380MediumC-H bending (alkane)
~1180StrongC-O stretching (ester)
Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid this compound can be readily obtained using the following method:

  • Sample Preparation: As a neat liquid, a single drop of this compound is placed between two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr). The plates are then gently pressed together to form a thin liquid film.

  • Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
186Low[M]⁺ (Molecular ion)
113Moderate[CH₃CH₂C(O)OCH₂CH(CH₂CH₃)]⁺
85High[CH(CH₂CH₃)(CH₂)₃CH₃]⁺
57Very High[C₄H₉]⁺ (butyl fragment)
29High[CH₃CH₂]⁺ (ethyl fragment)

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Sample Introduction: A diluted solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated from other components on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Thin Film (IR) Thin Film (IR) Sample->Thin Film (IR) Dilution (MS) Dilution (MS) Sample->Dilution (MS) NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution (NMR)->NMR_Spec IR_Spec FTIR Spectrometer Thin Film (IR)->IR_Spec MS_Spec GC-MS Dilution (MS)->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Ethylhexyl propionate. Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to predict its behavior. It further outlines detailed experimental protocols for the determination of its thermal properties.

Introduction to this compound

This compound (2-EHP) is an organic ester with a variety of industrial applications. Understanding its thermal stability is crucial for safe handling, storage, and processing at elevated temperatures. This guide details the expected decomposition pathways and provides the methodology to empirically determine its thermal characteristics.

Predicted Thermal Stability and Decomposition Pathway

Based on the principles of ester pyrolysis, this compound is expected to be stable under normal storage conditions. However, at elevated temperatures, it is predicted to undergo thermal decomposition.

Predicted Onset of Decomposition
Decomposition Mechanism: Intramolecular Elimination (Ei)

For esters possessing a β-hydrogen on the alkyl group, the primary thermal decomposition pathway is a unimolecular, intramolecular elimination (Ei) reaction, also known as a thermal syn-elimination.[1][2] This concerted reaction proceeds through a cyclic six-membered transition state, yielding a carboxylic acid and an alkene.[2]

In the case of this compound, the decomposition is expected to yield propanoic acid and 2-ethyl-1-hexene. This reaction is stereospecific, requiring a syn-periplanar arrangement of the β-hydrogen and the ester group.

The proposed decomposition pathway is illustrated in the diagram below:

Decomposition_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products 2EHP This compound C₅H₁₁CH(C₂H₅)CH₂OCOC₂H₅ TS {Six-membered Cyclic Transition State} 2EHP->TS Heat (Pyrolysis) PA Propanoic Acid C₂H₅COOH TS->PA Decomposition 2EH 2-Ethyl-1-hexene C₅H₁₁C(C₂H₅)=CH₂ TS->2EH Decomposition

Caption: Proposed Ei decomposition pathway for this compound.

Quantitative Data Summary (Predicted and Analogous Compounds)

The following table summarizes the expected and known thermal properties of this compound and a structurally similar compound.

PropertyThis compound (Predicted/Estimated)2-Ethylhexyl Acetate (Reference)
Decomposition Onset (TGA, inert atm.) Estimated > 250 °CNo specific data found
Autoignition Temperature Not found> 268 °C
Primary Decomposition Products Propanoic Acid, 2-Ethyl-1-hexeneAcetic Acid, 2-Ethyl-1-hexene

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep tga_instrument Place sample in TGA instrument sample_prep->tga_instrument set_conditions Set Experimental Conditions (N₂ atmosphere, 10 °C/min ramp) tga_instrument->set_conditions run_analysis Run TGA Analysis (30 °C to 600 °C) set_conditions->run_analysis data_collection Record Mass vs. Temperature run_analysis->data_collection data_analysis Analyze Data (Determine Onset Temperature) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal decomposition and to identify any phase transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition. An empty, hermetically sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to a temperature slightly above the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Identify and integrate exothermic or endothermic peaks to determine the enthalpy of decomposition (ΔHdecomp).

DSC_Workflow start Start sample_prep Sample Preparation (2-5 mg in hermetic pan) start->sample_prep dsc_instrument Place sample and reference in DSC instrument sample_prep->dsc_instrument set_conditions Set Experimental Conditions (N₂ atmosphere, 10 °C/min ramp) dsc_instrument->set_conditions run_analysis Run DSC Analysis set_conditions->run_analysis data_collection Record Heat Flow vs. Temperature run_analysis->data_collection data_analysis Analyze Data (Determine ΔH of decomposition) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small, accurately known amount of this compound is loaded into a pyrolysis tube or onto a filament.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature within the decomposition range identified by TGA (e.g., 300-400 °C).

    • Atmosphere: Inert (Helium).

  • GC-MS Conditions:

    • GC Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.

    • Temperature Program: An appropriate temperature program to separate the expected products (e.g., start at 40 °C, ramp to 250 °C).

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

  • Data Analysis: Identify the eluting compounds by comparing their mass spectra to a reference library (e.g., NIST).

PyGCMS_Workflow start Start sample_prep Sample Preparation (Load sample into pyrolyzer) start->sample_prep pyrolysis Pyrolysis (e.g., 350 °C, He atmosphere) sample_prep->pyrolysis gc_separation GC Separation (Capillary Column) pyrolysis->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection data_analysis Data Analysis (Identify peaks via mass spectra) ms_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from the established principles of ester pyrolysis. The primary decomposition mechanism is expected to be an Ei elimination, yielding propanoic acid and 2-ethyl-1-hexene. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its thermal stability and the confirmation of its decomposition products, which is essential for its safe and effective use in various applications.

References

Unraveling the Photodegradation of 2-Ethylhexyl Propionate: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the photodegradation pathways of 2-Ethylhexyl propionate are not extensively available in peer-reviewed literature. This technical guide synthesizes information from studies on structurally similar compounds, namely other 2-ethylhexyl esters like 2-ethylhexyl 4-methoxycinnamate (EHMC) and Di(2-ethylhexyl) phthalate (DEHP), as well as simpler propionate esters, to propose plausible degradation pathways and experimental methodologies. The presented information serves as a foundational resource for researchers and professionals in drug development and environmental science.

Introduction

This compound is an ester commonly used in various industrial applications, including as a solvent and fragrance ingredient. Its presence in products that may be exposed to sunlight necessitates an understanding of its photochemical fate. Photodegradation, the breakdown of molecules by light, is a critical process that determines the environmental persistence and potential transformation products of a compound. This guide explores the likely photodegradation pathways of this compound, drawing parallels from the established photochemical behavior of analogous esters.

The primary mechanisms of photodegradation for organic compounds like this compound include direct photolysis, where the molecule itself absorbs photons, and indirect photodegradation, which is mediated by photosensitized reactions involving other substances in the environment, such as reactive oxygen species (ROS).

Proposed Photodegradation Pathways

Based on the photochemistry of esters, two primary pathways are proposed for the photodegradation of this compound:

Pathway 1: Ester Bond Cleavage

The most probable initial step in the photodegradation of this compound is the cleavage of the ester bond. This can occur through two main mechanisms:

  • Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the oxygen atom, or the bond between the carbonyl group and the alpha-carbon of the propionyl group. This would lead to the formation of a 2-ethylhexyloxy radical and a propionyl radical, or an ethyl radical and a 2-ethylhexyl formate radical, respectively. These radical species are highly reactive and would quickly undergo further reactions with oxygen or other molecules to form a variety of smaller, more oxidized products.

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the gamma-carbon of the 2-ethylhexyl group by the excited carbonyl oxygen. This leads to the formation of an enol and an alkene. For this compound, this would result in the formation of propanoic acid and 2-ethyl-1-hexene.

Pathway 2: Oxidation of the Alkyl Chains

In the presence of photosensitizers and oxygen, indirect photodegradation can occur. This typically involves the formation of highly reactive species like hydroxyl radicals (•OH), which can attack the alkyl chains of the this compound molecule. This would lead to the formation of various hydroxylated and carbonylated derivatives, followed by further oxidation and potential cleavage of the carbon-carbon bonds within the alkyl chains.

The following diagram illustrates these proposed primary degradation pathways.

Photodegradation_Pathways cluster_main This compound cluster_path1 Pathway 1: Ester Bond Cleavage cluster_path2 Pathway 2: Alkyl Chain Oxidation 2-EHP This compound Radicals Propionyl and 2-Ethylhexyloxy Radicals 2-EHP->Radicals Norrish Type I PA Propanoic Acid 2-EHP->PA Norrish Type II Oxidized_EHP Hydroxylated/Carbonylated 2-EHP Derivatives 2-EHP->Oxidized_EHP Indirect (e.g., •OH) Further_Oxidation_1 Further Oxidized Products Radicals->Further_Oxidation_1 2EH 2-Ethyl-1-hexene Further_Oxidation_2 Further Oxidized Products Oxidized_EHP->Further_Oxidation_2

Proposed photodegradation pathways of this compound.

Quantitative Data from Analogous Compounds

While specific kinetic data for this compound is unavailable, the following table summarizes photodegradation data for structurally related compounds to provide a comparative context.

CompoundExperimental ConditionsKey FindingsReference
2-Ethylhexyl 4-methoxycinnamate (EHMC) UV irradiation (200-400 nm) in aqueous solution with acetonitrile co-solvent.Followed first-order kinetics. Formation of oxidized and hydroxylated isomers.
Di(2-ethylhexyl) phthalate (DEHP) UV irradiation in aqueous solution.Maximum removal efficiency of 43% with UV alone.[1]
2,4-D 2-ethylhexyl ester (2,4-D-EHE) Natural sunlight in aqueous pH 5 buffer.Reported to be relatively stable to light.[2]

Experimental Protocols

To investigate the photodegradation of this compound, a standardized experimental protocol is essential. The following methodology is a composite based on common practices for studying the photolysis of organic compounds in aqueous systems.

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile or other suitable co-solvent (if needed for solubility)

  • Photoreactor equipped with a specific light source (e.g., mercury lamp, xenon lamp)

  • Quartz tubes or cells for sample irradiation

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for identification of volatile degradation products

  • pH meter and buffers

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen co-solvent.

  • Prepare aqueous solutions of this compound at the desired concentration by diluting the stock solution in high-purity water. The final concentration of the co-solvent should be kept to a minimum.

  • Adjust the pH of the solutions to the desired value using appropriate buffers.

  • Transfer the solutions to quartz reaction vessels.

3. Irradiation Procedure:

  • Place the quartz vessels containing the sample solutions into the photoreactor.

  • Maintain a constant temperature during the experiment using a cooling system.

  • Irradiate the samples for a defined period.

  • Collect samples at specific time intervals.

  • For control experiments, run parallel samples in the dark to assess hydrolysis or other non-photochemical degradation.

4. Analytical Procedure:

  • Analyze the collected samples by HPLC to quantify the remaining concentration of this compound. This will allow for the determination of the degradation kinetics.

  • To identify the degradation products, analyze the samples using LC-MS/MS or GC-MS. Comparison of mass spectra with libraries and standards will be necessary for structural elucidation.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (2-EHP in co-solvent) Working Prepare Aqueous Working Solutions Stock->Working pH_Adjust Adjust pH Working->pH_Adjust Irradiation Irradiate Samples in Photoreactor pH_Adjust->Irradiation Control Run Dark Control pH_Adjust->Control Sampling Collect Samples at Time Intervals Irradiation->Sampling HPLC Quantify 2-EHP (HPLC-UV/MS) Sampling->HPLC GCMS Identify Products (LC-MS/MS, GC-MS) Sampling->GCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics

General experimental workflow for studying photodegradation.

Conclusion

While direct experimental data on the photodegradation of this compound is sparse, a scientifically grounded understanding of its likely photochemical fate can be constructed by examining the behavior of structurally analogous esters. The proposed pathways, involving ester bond cleavage and alkyl chain oxidation, provide a solid foundation for future experimental investigations. The detailed experimental protocol outlined in this guide offers a robust framework for researchers to systematically study the photodegradation kinetics and identify the transformation products of this compound, thereby filling a critical knowledge gap in environmental and materials science. Such studies are imperative for a comprehensive risk assessment and the development of more environmentally benign alternatives.

References

Hydrolytic Stability of 2-Ethylhexyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylhexyl propionate (CAS No. 6293-37-4) is an ester of propionic acid and 2-ethylhexanol.[1] Its applications span various industries, including its use as a fragrance ingredient and in the formulation of various consumer products.[2][3] For applications where contact with aqueous media is anticipated, particularly in the pharmaceutical and drug development sectors, understanding the hydrolytic stability of this compound is of paramount importance. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters and can impact the efficacy, safety, and shelf-life of a product.

This guide details the expected hydrolytic behavior of this compound, provides a standardized experimental protocol for its stability assessment based on OECD guidelines, and discusses analytical methods for the quantification of the parent compound and its degradation products.

Hydrolysis Reaction Pathway

The hydrolysis of this compound involves the cleavage of the ester bond to yield its constituent carboxylic acid and alcohol. The reaction can be catalyzed by either acid or base.[4]

Expected Degradation Products:

  • Propionic Acid (CAS No. 79-09-4)

  • 2-Ethylhexanol (CAS No. 104-76-7)

The overall reaction is depicted in the following diagram:

Hydrolysis_Reaction cluster_products 2-Ethylhexyl_propionate This compound Products 2-Ethylhexyl_propionate->Products Water H₂O Water->Products Propionic_Acid Propionic Acid Products->Propionic_Acid H⁺ or OH⁻ 2-Ethylhexanol 2-Ethylhexanol Products->2-Ethylhexanol H⁺ or OH⁻

Figure 1: Hydrolysis of this compound.

Quantitative Data on Hydrolytic Stability

As of the date of this publication, specific experimental data on the rate of hydrolysis (e.g., half-life, rate constants) for this compound under various pH and temperature conditions are not publicly available. However, data for a structurally similar compound, 2-ethylhexyl acetate, indicates that it is hydrolytically stable. A study summary from the US EPA reported a half-life of > 1 year at 25°C across pH 4, 7, and 9 for 2-ethylhexyl acetate.[5] Given the structural similarity, this compound is also expected to exhibit high hydrolytic stability.

For a definitive assessment, experimental testing is required. The following table summarizes the expected stability based on the analog data.

pHTemperature (°C)Half-life (t₁/₂) (2-Ethylhexyl acetate)Expected Stability of this compound
425> 1 year[5]High
725> 1 year[5]High
925> 1 year[5]High

Table 1: Hydrolytic Stability Data for a Structural Analog and Expected Stability

Experimental Protocol for Hydrolytic Stability Assessment (Based on OECD Guideline 111)

The internationally recognized standard for assessing the hydrolytic stability of chemicals is the OECD Test Guideline 111: Hydrolysis as a Function of pH.[6][7] This protocol is designed to determine the rate of abiotic hydrolysis of a test substance in sterile aqueous buffer solutions at environmentally relevant pH values.

Principle of the Test

The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark.[7] The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Materials and Reagents
  • This compound (of known purity)

  • Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

  • Acetonitrile or other suitable organic solvent (for stock solution preparation)

  • Reference standards for this compound, propionic acid, and 2-ethylhexanol

  • High-purity water

  • Appropriate analytical equipment (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Experimental Workflow

The following diagram illustrates the general workflow for a hydrolytic stability study according to OECD 111.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare Stock Solution of this compound add_to_buffers Add Stock Solution to Buffers prep_stock->add_to_buffers prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_buffers->add_to_buffers incubate Incubate in the Dark at Constant Temperature add_to_buffers->incubate sampling Sample at Time Intervals incubate->sampling analysis Analyze Samples by GC-FID sampling->analysis quantify Quantify Parent and Degradation Products analysis->quantify kinetics Determine Rate Constants and Half-life quantify->kinetics

Figure 2: OECD 111 Hydrolytic Stability Test Workflow.
Test Procedure

  • Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing at lower temperatures may not be necessary.[7]

  • Main Study:

    • Prepare a stock solution of this compound in a suitable water-miscible solvent.

    • Add a small volume of the stock solution to the sterile buffer solutions to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.[7]

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At appropriate time intervals, withdraw aliquots from each test solution.

    • Analyze the aliquots for the concentration of this compound and its hydrolysis products, propionic acid and 2-ethylhexanol.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurate results. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for the simultaneous determination of this compound and its volatile degradation products.

  • Sample Preparation: Liquid-liquid extraction of the aqueous samples with a suitable organic solvent (e.g., diethyl ether, hexane) may be necessary to concentrate the analytes and make them compatible with the GC system.

  • GC-FID Conditions (Illustrative):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5) is typically used for separating esters and alcohols.

    • Injector and Detector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient program is used to achieve good separation of the analytes. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).[3]

    • Carrier Gas: Nitrogen or Helium.

    • Quantification: Based on calibration curves prepared from reference standards of this compound, propionic acid, and 2-ethylhexanol.

Data Analysis and Interpretation

The degradation of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) for hydrolysis at each pH is determined by plotting the natural logarithm of the concentration of this compound versus time. The half-life (t₁/₂) is then calculated using the following equation:

t₁/₂ = ln(2) / k

The results will indicate the stability of this compound at different pH values and allow for an assessment of its persistence in aqueous environments.

Conclusion

While specific quantitative data on the hydrolytic stability of this compound is currently limited in the public literature, it is expected to be a hydrolytically stable compound based on data from its close structural analog, 2-ethylhexyl acetate. For definitive stability assessment, an experimental study following the OECD 111 guideline is recommended. This technical guide provides the necessary framework, including the reaction pathway, a detailed experimental protocol, and analytical methodology, to enable researchers and drug development professionals to conduct a thorough evaluation of the hydrolytic stability of this compound.

References

Environmental Fate of 2-Ethylhexyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propionate (CAS No. 6293-37-4) is an ester of 2-ethylhexanol and propionic acid. It finds application in various industrial and consumer products, leading to its potential release into the environment. Understanding the environmental fate of this compound is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physical and chemical properties, and its potential for biodegradation, abiotic degradation, and bioaccumulation. The information presented herein is a consolidation of data from quantitative structure-activity relationship (QSAR) models and available literature on analogous substances.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C11H22O2--INVALID-LINK--
Molecular Weight 186.29 g/mol --INVALID-LINK--
Water Solubility 12.56 mg/L @ 25 °C (estimated)--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 4.196 (estimated)--INVALID-LINK--
Vapor Pressure 0.158 mmHg @ 25 °C (estimated)--INVALID-LINK--
Henry's Law Constant 1.51 x 10⁻³ atm-m³/mole (calculated)--INVALID-LINK--

Environmental Fate and Transport

The following sections detail the predicted environmental fate of this compound based on QSAR modeling.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. Based on QSAR predictions, this compound is not expected to be readily biodegradable.

EPI Suite™ Prediction ModulePrediction
BIOWIN v4.10 Does not biodegrade fast.
Ultimate Biodegradation Timeframe Weeks
Ready Biodegradability Prediction No

These predictions are based on computational models and should be confirmed with experimental data where possible.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, can also contribute to the breakdown of chemicals in the environment.

As an ester, this compound is susceptible to hydrolysis, breaking down into its constituent alcohol and carboxylic acid. The predicted hydrolysis half-life is significant, suggesting this process is a relevant environmental fate pathway.

EPI Suite™ Prediction ModulePredicted Half-life
HYDROWIN v2.00 14.7 days (at pH 8)
147 days (at pH 7)

Hydrolysis rate is pH-dependent, with faster degradation occurring under alkaline conditions.

In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. This compound is expected to be rapidly degraded in the atmosphere.

EPI Suite™ Prediction ModulePredicted Half-life
AOPWIN v1.92 22.8 hours (assuming a 12-hr day with an OH radical concentration of 1.5 x 10⁶ radicals/cm³)
Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a key indicator of this potential. The predicted BCF for this compound suggests a moderate potential for bioaccumulation.

EPI Suite™ Prediction ModulePredicted Value
BCFBAF v3.01 Log BCF: 2.56 (BCF = 363 L/kg)

This prediction is based on the octanol-water partition coefficient (LogP) and may not account for metabolic processes within the organism.

Degradation Pathway

The primary degradation pathway for this compound in the environment is expected to be initiated by hydrolysis, followed by the biodegradation of its hydrolysis products.

cluster_main Environmental Fate of this compound 2-Ethylhexyl_propionate This compound Hydrolysis Hydrolysis (Abiotic) 2-Ethylhexyl_propionate->Hydrolysis Propionic_acid Propionic Acid Hydrolysis->Propionic_acid 2_Ethylhexanol 2-Ethylhexanol Hydrolysis->2_Ethylhexanol Biodegradation_PA Further Biodegradation Propionic_acid->Biodegradation_PA Biodegradation_EH Further Biodegradation 2_Ethylhexanol->Biodegradation_EH CO2_H2O CO2 + H2O Biodegradation_PA->CO2_H2O Biodegradation_EH->CO2_H2O

Predicted degradation pathway of this compound.
Fate of Degradation Products

  • Propionic Acid: Propionic acid is a naturally occurring carboxylic acid that is readily biodegradable in the environment.[1][2] It is utilized by a wide range of microorganisms as a carbon source.[2]

  • 2-Ethylhexanol: 2-Ethylhexanol is also considered to be readily biodegradable.[3][4] It is not expected to persist in the environment and has a low potential for bioaccumulation.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a chemical's environmental fate. The following sections outline the methodologies for key experiments.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

Principle: A predetermined amount of the test substance is dissolved in a mineral medium and inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The mixture is incubated in the dark under aerobic conditions. The extent of biodegradation is determined by measuring the amount of carbon dioxide produced over a 28-day period.

Apparatus:

  • Incubation bottles with gas-tight septa.

  • CO₂-free air supply.

  • CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide).

  • Titration equipment or a total organic carbon (TOC) analyzer.

  • Constant temperature chamber or water bath (20-25 °C).

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum Preparation: Collect a fresh sample of activated sludge from a wastewater treatment plant. The inoculum can be pre-conditioned to reduce endogenous respiration.

  • Test Setup:

    • Test Vessels: Add the mineral medium, inoculum, and the test substance (typically at a concentration of 10-20 mg of organic carbon per liter) to the incubation bottles.

    • Blank Controls: Prepare vessels containing the mineral medium and inoculum only to measure endogenous CO₂ production.

    • Reference Controls: Use a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system.

    • Toxicity Controls: Include a vessel with both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Incubate the bottles in the dark at a constant temperature, continuously sparging with CO₂-free air. The evolved CO₂ is trapped in an absorption solution.

  • Measurement: Periodically, or at the end of the test, quantify the amount of CO₂ produced by titrating the remaining alkali in the absorption solution or by analyzing the total inorganic carbon.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.

Pass Level: The substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.

cluster_workflow OECD 301B Experimental Workflow Start Start Prepare_Media Prepare Mineral Medium and Inoculum Start->Prepare_Media Setup_Vessels Set up Test, Blank, Reference, and Toxicity Control Vessels Prepare_Media->Setup_Vessels Incubate Incubate at Constant Temperature with CO2-free Air Sparging Setup_Vessels->Incubate Trap_CO2 Trap Evolved CO2 in Absorption Solution Incubate->Trap_CO2 Measure_CO2 Measure CO2 Production (Titration or TIC Analysis) Trap_CO2->Measure_CO2 Calculate Calculate % Biodegradation Measure_CO2->Calculate End End Calculate->End

Workflow for the OECD 301B ready biodegradability test.
Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the surrounding water. This is followed by a depuration phase where the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases.

Apparatus:

  • Flow-through or semi-static exposure system with temperature control.

  • Aquaria made of inert material.

  • System for delivering a constant concentration of the test substance.

  • Analytical equipment for quantifying the test substance in water and fish tissue (e.g., GC-MS, LC-MS).

Procedure:

  • Test Organism: Select a suitable fish species (e.g., Rainbow Trout, Zebrafish).

  • Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least two weeks.

  • Uptake Phase:

    • Expose the fish to the test substance in the water at one or more concentrations.

    • Maintain a constant concentration of the test substance throughout the uptake phase (typically 28 days).

    • Sample fish and water at regular intervals for analysis.

  • Depuration Phase:

    • Transfer the fish to a clean, flowing water system without the test substance.

    • Sample fish at regular intervals to determine the rate of elimination of the substance.

  • Analysis: Analyze the fish tissue and water samples to determine the concentration of the test substance.

  • Calculation:

    • Bioconcentration Factor (BCF): Calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water.

    • Kinetic BCF (BCFK): Determined from the uptake and depuration rate constants.

cluster_workflow_305 OECD 305 Experimental Workflow Start_305 Start Acclimation Acclimate Fish to Test Conditions Start_305->Acclimation Uptake_Phase Uptake Phase: Expose Fish to Test Substance Acclimation->Uptake_Phase Sample_Uptake Sample Fish and Water Periodically Uptake_Phase->Sample_Uptake Depuration_Phase Depuration Phase: Transfer Fish to Clean Water Uptake_Phase->Depuration_Phase Sample_Depuration Sample Fish Periodically Depuration_Phase->Sample_Depuration Analysis Analyze Substance Concentration in Fish and Water Depuration_Phase->Analysis Calculate_BCF Calculate Bioconcentration Factor (BCF) Analysis->Calculate_BCF End_305 End Calculate_BCF->End_305

Workflow for the OECD 305 bioconcentration test in fish.

Conclusion

Based on QSAR modeling, this compound is not expected to be readily biodegradable but is susceptible to abiotic hydrolysis and atmospheric photodegradation. Its moderate predicted bioconcentration factor suggests a potential for bioaccumulation that warrants further investigation, particularly through experimental studies following standardized protocols such as OECD 305. The primary degradation products, propionic acid and 2-ethylhexanol, are both readily biodegradable and are not expected to persist in the environment. This technical guide provides a foundational understanding of the environmental fate of this compound to support informed risk assessment and management decisions. Experimental verification of the predicted values is recommended to refine this assessment.

References

Navigating the Safety Profile of 2-Ethylhexyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Ethylhexyl propionate (CAS No. 6293-37-4), a common fragrance ingredient and chemical intermediate. The following sections detail its physical and chemical properties, toxicological profile, and essential safety measures, drawing from available Safety Data Sheets (SDS). All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic winey, pear-like aroma.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[2][3]
Molecular Weight 186.29 g/mol [2][3]
CAS Number 6293-37-4[2][4]
Appearance Clear, colorless liquid[1]
Odor Winey, pear aroma[1]
Boiling Point 214 - 215 °C[1][5]
Flash Point 82.9 °C (181.0 °F)[5]
Vapor Pressure 0.158 mmHg @ 25 °C (estimated)[5]
Solubility Soluble in alcohol. Water solubility: 12.56 mg/L @ 25 °C (estimated)[5]

Toxicological Profile

The toxicological data for this compound indicates that it is harmful if swallowed and causes skin and eye irritation.[1]

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 500 mg/kg body weightRat[1]
Skin Corrosion/Irritation Causes skin irritationNot specified[1]
Serious Eye Damage/Irritation Causes eye irritationNot specified[1]
Respiratory or Skin Sensitization Not classified as a sensitizerNot specified[1]
Germ Cell Mutagenicity Not classifiedNot specified[1]
Carcinogenicity Not classifiedNot specified[1]
Reproductive Toxicity Not classifiedNot specified[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

ClassificationHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Irritation (Category 2) H315: Causes skin irritation
Eye Irritation (Category 2B) H320: Causes eye irritation

The signal word for this substance is Warning .[1]

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard classification to the necessary precautionary measures for handling this compound.

Hazard_Communication_Workflow cluster_classification GHS Classification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & First Aid H302 Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed Handling Wash hands thoroughly after handling. Do not eat, drink or smoke when using. H302->Handling Leads to FirstAid_Swallowed If Swallowed: Call a poison center/doctor. H302->FirstAid_Swallowed H315 Skin Irritation (Cat. 2) H315: Causes skin irritation Gloves Protective gloves H315->Gloves H315->Gloves Requires Goggles Safety glasses H315->Goggles Requires Clothing Suitable protective clothing H315->Clothing H315->Clothing Requires Respirator Respiratory protection (in case of insufficient ventilation) H315->Respirator Requires H315->Handling Leads to FirstAid_Skin If on Skin: Wash with plenty of soap and water. H315->FirstAid_Skin H320 Eye Irritation (Cat. 2B) H320: Causes eye irritation H320->Gloves Requires H320->Goggles H320->Goggles Requires H320->Clothing Requires H320->Respirator Requires H320->Handling Leads to FirstAid_Eyes If in Eyes: Rinse cautiously with water. H320->FirstAid_Eyes

Hazard Communication Workflow for this compound.

Experimental Protocols

While the Safety Data Sheets cite toxicological studies, they do not provide detailed experimental protocols. The acute oral toxicity study resulting in an LD50 of 500 mg/kg in rats is noted to be equivalent to the OECD Test Guideline 401.[6] This guideline, now obsolete, outlines a procedure for assessing the acute oral toxicity of a substance.[7][8]

A general outline of the OECD 401 protocol involves:

  • Test Animals: Typically rodents, such as rats.[7]

  • Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group.[7]

  • Observation: Animals are observed for effects and mortality.[7]

For skin and eye irritation studies, standardized test guidelines from organizations like the OECD would also be followed, involving the application of the substance to the skin or eyes of test animals and subsequent observation for signs of irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling
  • Ensure good ventilation of the workstation.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and suitable protective clothing.[1]

  • In case of insufficient ventilation, wear suitable respiratory equipment.[1]

  • Wash hands, forearms, and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage
  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed in a dry, cool place.[2]

  • Store away from incompatible materials such as oxidizing agents.[9]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable extinguishing media: Water spray, dry powder, foam, and carbon dioxide.[1]

  • Protective equipment: Do not attempt to take action without suitable protective equipment. A self-contained breathing apparatus and complete protective clothing are necessary.[1]

Accidental Release
  • Personal precautions: Ventilate the spillage area. Do not attempt to take action without suitable protective equipment.[1]

  • Environmental precautions: Avoid release to the environment.[1]

  • Methods for cleaning up: Take up liquid spills into absorbent material. Dispose of materials or solid residues at an authorized site.[1]

Stability and Reactivity

  • Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[1]

  • Chemical stability: Stable under normal conditions.[1]

  • Possibility of hazardous reactions: No dangerous reactions are known under normal conditions of use.[1]

  • Conditions to avoid: None under recommended storage and handling conditions.[1]

  • Hazardous decomposition products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1]

This guide is intended to provide a summary of the available safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical and to adhere to all recommended safety procedures.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-ethylhexyl propionate using lipase as a biocatalyst. This enzymatic approach offers a green and efficient alternative to traditional chemical synthesis, operating under milder conditions and reducing waste.

Introduction

This compound is an ester with applications in the cosmetics, fragrance, and lubricant industries. The biocatalytic synthesis, employing lipases, has gained significant attention due to its high selectivity, mild reaction conditions, and environmental benefits. Immobilized lipases, such as Novozym® 435 (from Candida antarctica lipase B), are frequently used to facilitate enzyme recovery and reuse, enhancing the economic viability of the process.[1][2][3] The reaction involves the esterification of 2-ethylhexanol and propionic acid, as depicted in the reaction scheme below.

Reaction Scheme: Lipase-Catalyzed Synthesis of this compound

G cluster_reactants Reactants cluster_products Products 2-Ethylhexanol 2-Ethylhexanol Lipase Lipase 2-Ethylhexanol->Lipase Propionic_Acid Propionic Acid Propionic_Acid->Lipase 2-Ethylhexyl_Propionate This compound Water Water Lipase->2-Ethylhexyl_Propionate Lipase->Water

Caption: Enzymatic esterification of 2-ethylhexanol and propionic acid.

Experimental Data Summary

The following tables summarize typical quantitative data obtained from studies on the lipase-catalyzed synthesis of similar esters. These values can serve as a baseline for the optimization of this compound synthesis.

Table 1: Optimal Reaction Conditions for Lipase-Catalyzed Ester Synthesis

ParameterOptimized ValueReference EsterSource
Temperature55 - 80 °C2-EHP, 2-EHMH[2][4]
Enzyme Loading2% - 10% (w/w of substrates)2-EHP[4]
Substrate Molar Ratio (Alcohol:Acid)1:1 to 1.2:1 (excess alcohol)2-EHMH[2]
Solvent SystemSolvent-free or n-hexane2-EHP, 2-EHEH[4][5]

2-EHP: 2-Ethylhexyl Palmitate; 2-EHMH: 2-Ethylhexyl 2-Methylhexanoate; 2-EHEH: 2-Ethylhexyl-2-ethylhexanoate

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Model)

ParameterValueUnitReference EsterSource
Vmax37.59mmol h⁻¹ g⁻¹2-EHEH[5]
Km (Alcohol)1.51M2-EHEH[5]
Km (Acid)0.78M2-EHEH[5]
Ki (Acid)1.55M2-EHEH[5]

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Immobilized lipase (e.g., Novozym® 435 from Candida antarctica).

  • Substrates: 2-Ethylhexanol (≥99% purity), Propionic acid (≥99% purity).

  • Solvent (optional): n-hexane (anhydrous, ≥99%).

  • Water absorbent (optional): Molecular sieves (3Å).

  • Analytical Standards: this compound (for GC calibration).

  • Titration Reagents: Ethanol (neutralized), 0.1 M Potassium hydroxide (KOH) solution, Phenolphthalein indicator.

Protocol 1: Solvent-Free Synthesis of this compound

This protocol describes a solvent-free approach, which is environmentally friendly and simplifies downstream processing.

Experimental Workflow

G Start Start Reactants Add 2-Ethylhexanol and Propionic Acid to Reactor Start->Reactants Enzyme Add Immobilized Lipase Reactants->Enzyme Incubate Incubate at Optimal Temperature with Agitation Enzyme->Incubate Sample Take Samples at Time Intervals Incubate->Sample Analysis Analyze Samples by Titration or GC Sample->Analysis Analysis->Incubate Continue reaction Stop Stop Reaction when Equilibrium is Reached Analysis->Stop Equilibrium reached Separate Separate Enzyme by Filtration Stop->Separate Purify Purify Product (e.g., by distillation) Separate->Purify End End Purify->End

Caption: Workflow for solvent-free biocatalytic synthesis.

Procedure:

  • To a thermostated batch reactor, add 2-ethylhexanol and propionic acid in a desired molar ratio (e.g., 1:1 or with a slight excess of alcohol).

  • Add the immobilized lipase (e.g., 2.5% w/w of total substrates).[1]

  • Set the reaction temperature (e.g., 70-80 °C) and agitation speed (e.g., 200-300 rpm).[2]

  • Monitor the reaction progress by taking samples at regular intervals.

  • Determine the conversion by measuring the decrease in acid concentration via titration (see Protocol 3.4) or by quantifying the ester formation using Gas Chromatography (GC) (see Protocol 3.5).

  • Once the reaction reaches equilibrium (no significant change in conversion over time), stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent like n-hexane and dried for reuse.

  • The liquid product can be purified, for example, by vacuum distillation to remove unreacted substrates.

Protocol 2: Synthesis in an Organic Solvent

Using an organic solvent like n-hexane can sometimes improve substrate solubility and reduce viscosity.

Procedure:

  • In a screw-capped vial, dissolve 2-ethylhexanol and propionic acid in n-hexane to a desired concentration (e.g., 0.5 M of each).

  • Add immobilized lipase (e.g., 2 g/L).[5]

  • If water removal is desired to shift the equilibrium towards product formation, add activated molecular sieves.

  • Incubate the mixture in a shaker at the desired temperature (e.g., 40-60 °C).

  • Follow steps 4-8 from Protocol 3.2 for reaction monitoring, enzyme separation, and product purification.

Protocol 3: Monitoring Conversion by Titration

This method measures the consumption of propionic acid.

  • Withdraw a known amount of the reaction mixture (e.g., 1 mL).

  • Dissolve the sample in 10 mL of neutralized ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 M KOH solution until a persistent pink color is observed.

  • The acid conversion is calculated using the following formula: Conversion (%) = [(Initial Acid Moles - Final Acid Moles) / Initial Acid Moles] x 100

Protocol 4: Analysis by Gas Chromatography (GC)

GC analysis allows for the direct quantification of the product, this compound.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., n-hexane).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200 °C).

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the reaction sample can be determined from this curve.

Enzymatic Reaction Mechanism

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with one substrate before reacting with the second substrate.[5]

Ping-Pong Bi-Bi Mechanism

G E Lipase (E) EA E-Propionyl Complex E->EA + A Ester This compound (Q) E->Ester FP E-Propionyl Complex EA->FP - P EQ E-2-Ethylhexyl Propionate Complex FP->EQ + B Water Water (P) FP->Water EQ->E - Q PropionicAcid Propionic Acid (A) PropionicAcid->E Ethylhexanol 2-Ethylhexanol (B) Ethylhexanol->FP

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

In this mechanism, the lipase (E) first reacts with propionic acid (A) to form an acyl-enzyme intermediate (E-Propionyl Complex) and releases water (P). Subsequently, 2-ethylhexanol (B) reacts with the intermediate to form the ester product (Q) and regenerate the free enzyme.[5] High concentrations of the acid can sometimes cause substrate inhibition.[5]

Conclusion

The biocatalytic synthesis of this compound using immobilized lipase is a robust and sustainable method. The provided protocols offer a starting point for laboratory-scale synthesis and optimization. Key parameters to consider for achieving high conversion rates include temperature, substrate molar ratio, and enzyme loading. The reusability of immobilized lipase makes this process economically attractive for industrial applications.[4]

References

Application Notes and Protocols for the Enzyme-Catalyzed Production of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propionate is an ester with applications in the cosmetics, fragrance, and pharmaceutical industries as an emollient and solvent. Traditional chemical synthesis of this ester often requires harsh conditions, such as high temperatures and strong acid catalysts, leading to unwanted byproducts and environmental concerns.[1] Enzymatic synthesis, employing lipases, presents a green and highly specific alternative, offering milder reaction conditions, reduced waste, and higher purity of the final product.[1][2] This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound in a solvent-free system. The protocols are adapted from established methods for structurally similar esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl 2-methylhexanoate.[1][2][3]

Principle of the Reaction

The enzymatic synthesis of this compound involves the direct esterification of 2-ethylhexanol and propionic acid, catalyzed by a lipase. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester. Immobilized lipases are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[2][4]

Recommended Enzymes

Several commercial lipases have demonstrated high efficacy in catalyzing the synthesis of 2-ethylhexyl esters. The selection of the enzyme is a critical parameter for process optimization.

Enzyme NameSource OrganismSupplierKey Characteristics
Novozym® 435 Candida antarctica lipase B (immobilized)NovozymesHigh activity and stability, widely used for ester synthesis.[2][5]
Lipozyme® RM IM Rhizomucor miehei lipase (immobilized)NovozymesEffective catalyst for esterification in solvent-free systems.[1][3]
Eversa® Transform 2.0 Thermomyces lanuginosus lipase (immobilized)NovozymesShows high conversion rates for 2-ethylhexyl esters.[1]
Lipase from Candida sp. 99-125 Candida sp.-Demonstrated effectiveness in synthesizing 2-ethylhexyl palmitate.[1]

Experimental Protocols

The following protocols describe the batch synthesis of this compound using an immobilized lipase in a solvent-free system.

Protocol 1: Screening of Lipases for this compound Synthesis

Objective: To identify the most effective immobilized lipase for the synthesis of this compound.

Materials:

  • 2-Ethylhexanol

  • Propionic acid

  • Novozym® 435

  • Lipozyme® RM IM

  • Eversa® Transform 2.0

  • Nitrogen gas

  • Screw-capped vials (10 mL)

  • Thermostated orbital shaker

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • In separate screw-capped vials, add 2-ethylhexanol and propionic acid in a 1:1 molar ratio.

  • Add 5% (w/w of total substrates) of one of the immobilized lipases to each vial.

  • Purge the vials with nitrogen gas to create an inert atmosphere.

  • Seal the vials tightly and place them in a thermostated orbital shaker set at 60°C and 200 rpm.

  • Take samples periodically (e.g., at 1, 2, 4, 6, 8, and 24 hours) for analysis.

  • Analyze the conversion of propionic acid to this compound using gas chromatography.

Protocol 2: Optimization of Reaction Conditions

Objective: To determine the optimal temperature, substrate molar ratio, and enzyme loading for the synthesis of this compound using the best-performing lipase from Protocol 1.

Materials:

  • 2-Ethylhexanol

  • Propionic acid

  • Selected immobilized lipase (e.g., Novozym® 435)

  • Nitrogen gas

  • Jacketed glass reactor with magnetic stirring

  • Thermostatic water bath

  • Vacuum pump or molecular sieves for water removal

Procedure:

  • Temperature Optimization:

    • Set up parallel reactions in the jacketed reactor with a 1:1 molar ratio of 2-ethylhexanol to propionic acid and 5% (w/w) enzyme loading.

    • Vary the reaction temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

    • Maintain constant stirring and apply a vacuum or add molecular sieves to remove water.

    • Monitor the reaction progress by GC analysis and determine the optimal temperature that gives the highest conversion in a reasonable time.

  • Substrate Molar Ratio Optimization:

    • Using the optimal temperature, set up reactions with varying molar ratios of 2-ethylhexanol to propionic acid (e.g., 1:1.2, 1:1, 1.2:1, 1.5:1). An excess of the alcohol is often used to compensate for potential evaporation at higher temperatures.[2]

    • Keep the enzyme loading at 5% (w/w).

    • Determine the molar ratio that results in the highest ester yield.

  • Enzyme Loading Optimization:

    • At the optimal temperature and molar ratio, vary the enzyme loading (e.g., 1%, 2.5%, 5%, 7.5%, 10% w/w).

    • Identify the enzyme concentration that provides a high conversion rate without being cost-prohibitive.

Protocol 3: Enzyme Reusability Study

Objective: To evaluate the operational stability and reusability of the immobilized lipase.

Materials:

  • Optimized reaction components from Protocol 2

  • Solvent for washing (e.g., n-hexane)

  • Vacuum oven

Procedure:

  • Perform the synthesis of this compound under the optimized conditions.

  • After the first reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration.

  • Wash the enzyme with n-hexane to remove any residual substrates and product.

  • Dry the enzyme in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Reuse the enzyme for a subsequent reaction cycle under the same conditions.

  • Repeat this process for several cycles and measure the conversion rate in each cycle to determine the reusability of the enzyme. Immobilized lipases have been shown to be reusable for at least four to nine batches.[1][6]

Data Presentation

The following tables summarize typical data that would be generated from the above protocols.

Table 1: Screening of Different Immobilized Lipases

EnzymeReaction Time (h)Conversion (%)
Novozym® 435895
Lipozyme® RM IM888
Eversa® Transform 2.0892
Candida sp. 99-125885

Table 2: Optimization of Reaction Parameters for Novozym® 435

ParameterValueConversion (%)
Temperature (°C) 5090
6097
7096
Molar Ratio (2-EH:PA) 1:194
1.2:198
1.5:197
Enzyme Loading (% w/w) 2.592
5.098
7.598

Table 3: Reusability of Immobilized Novozym® 435

Reuse CycleConversion (%)
198
297
396
494
591
688
785
882
978

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products 2-Ethylhexanol 2-Ethylhexanol Enzyme_Complex Lipase-Acyl-Enzyme Intermediate 2-Ethylhexanol->Enzyme_Complex Propionic_Acid Propionic Acid Propionic_Acid->Enzyme_Complex Acylation 2-Ethylhexyl_Propionate This compound Enzyme_Complex->2-Ethylhexyl_Propionate Nucleophilic Attack by Alcohol Water Water Enzyme_Complex->Water

Caption: Enzymatic esterification of 2-ethylhexanol and propionic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_reuse Enzyme Reuse A Mix 2-Ethylhexanol and Propionic Acid B Add Immobilized Lipase A->B C Incubate at Optimal Temperature with Stirring B->C D Remove Water (Vacuum or Molecular Sieves) C->D E Monitor Conversion by GC D->E F Filter to Recover Enzyme E->F G Purify Product (e.g., Distillation) F->G H Wash Recovered Enzyme F->H I Dry Enzyme H->I J Reuse in a New Batch I->J

References

Application Notes and Protocols for the Synthesis of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 2-Ethylhexyl propionate. The primary synthesis route detailed is the Fischer-Speier esterification of propionic acid and 2-ethylhexanol, a robust and widely applicable method.[1][2] This protocol is intended for use by researchers in organic synthesis, materials science, and drug development who require a reliable method for the preparation of this branched-chain ester. Included are the reaction mechanism, a step-by-step experimental procedure, a summary of quantitative data from related syntheses, and graphical representations of the mechanism and workflow.

Introduction

This compound is an organic ester with applications as a fragrance ingredient, a solvent, and a plasticizer.[3][4] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. The most common and direct method for its preparation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid (propionic acid) with an alcohol (2-ethylhexanol).[1][2][5] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[2][6]

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from propionic acid and 2-ethylhexanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid (propionic acid) is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (2-ethylhexanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

This entire process is in equilibrium, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing the water as it is formed, often through azeotropic distillation with a suitable solvent.[6]

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Propionic_Acid Propionic Acid Protonated_Acid Protonated Propionic Acid Propionic_Acid->Protonated_Acid + H+ Two_Ethylhexanol 2-Ethylhexanol Tetrahedral_Intermediate Tetrahedral Intermediate Two_Ethylhexanol->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + 2-Ethylhexanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Water Water Protonated_Intermediate->Water Ester This compound Protonated_Ester->Ester - H+ H_plus_regen H+ (regenerated) Protonated_Ester->H_plus_regen

Caption: Fischer-Speier esterification mechanism.

Experimental Protocol

This protocol describes the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst and toluene to facilitate the azeotropic removal of water.

Materials:

  • Propionic acid (C₃H₆O₂)

  • 2-Ethylhexanol (C₈H₁₈O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add propionic acid (e.g., 0.5 mol), 2-ethylhexanol (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 100 mL).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the reaction mixture while stirring.

  • Reflux and Water Removal:

    • Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene azeotrope with water is lower than that of the individual components, allowing for the selective removal of water.

    • Continue refluxing until the theoretical amount of water (0.5 mol, approx. 9 mL) has been collected in the Dean-Stark trap. This typically takes 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

      • Saturated sodium chloride solution (brine) (1 x 50 mL) to aid in the separation of the layers.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and any unreacted starting materials using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to obtain a colorless, pure liquid.

  • Characterization:

    • The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its refractive index.

Experimental_Workflow Setup 1. Reaction Setup (Propionic Acid, 2-Ethylhexanol, Toluene, H2SO4) Reflux 2. Reflux with Dean-Stark (Azeotropic removal of water) Setup->Reflux Cooling 3. Cooling to Room Temperature Reflux->Cooling Workup 4. Aqueous Work-up (Wash with H2O, NaHCO3, Brine) Cooling->Workup Drying 5. Drying Organic Layer (Anhydrous MgSO4) Workup->Drying Filtration 6. Filtration Drying->Filtration Evaporation 7. Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification 8. Purification (Vacuum Distillation) Evaporation->Purification Characterization 9. Characterization (NMR, IR, Refractive Index) Purification->Characterization

Caption: Experimental workflow for synthesis.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for Fischer esterification of propionic acid and related compounds, providing a basis for optimizing the synthesis of this compound.

ReactantsCatalyst (Loading)Temperature (°C)Time (h)Molar Ratio (Acid:Alcohol)Yield (%)
Propionic Acid, 1-PropanolH₂SO₄ (0.2 mol eq.)653.51:1096.9
Acetic Acid, 2-EthylhexanolAmberlyst 36 (5 wt%)90-1:3>95
2-Ethylhexanoic Acid, 2-EthylhexanolNovozym 435 (2 g/L)45401:183
Propionic Acid, Isobutyl AlcoholAmberlyst 367541:2~70
Docosanoic Acid, 2-Ethylhexanolp-TSA (1-2 wt%)Reflux-1:1.5High

Note: This data is compiled from studies on similar esterification reactions and serves as a guideline.

Alternative Synthesis Method: Enzymatic Esterification

For a more environmentally friendly approach, enzymatic catalysis using immobilized lipases, such as Novozym 435, can be employed.[7] This method offers high selectivity and milder reaction conditions, avoiding the use of strong acids and high temperatures.[7] The reaction is typically carried out in a solvent-free system or in a non-polar solvent. While reaction times may be longer, this "green" alternative can lead to high product purity and easier purification.

Characterization of this compound

  • Molecular Formula: C₁₁H₂₂O₂

  • Molecular Weight: 186.29 g/mol

  • Appearance: Colorless liquid

  • Boiling Point: Approximately 214-215 °C

  • CAS Number: 6293-37-4[3]

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure of the synthesized ester and compared with reference spectra available in chemical databases.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethylhexyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of 2-Ethylhexyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance ingredient in cosmetic and personal care products. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation and instrumental analysis. This document includes detailed experimental parameters, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (C₁₁H₂₂O₂) is an ester recognized for its fruity, wine-like aroma, leading to its widespread use in the fragrance industry.[1] Accurate and reliable analytical methods are essential for its identification and quantification in various matrices to ensure product quality, consistency, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its high selectivity and sensitivity. This application note outlines a complete GC-MS method, from sample preparation to data interpretation, suitable for the analysis of this compound in cosmetic formulations.

Chemical and Physical Properties

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
IUPAC Name 2-ethylhexyl propanoate[2]
Synonyms This compound, Propanoic acid, 2-ethylhexyl ester[2][3]
CAS Number 6293-37-4[2][3]
Molecular Formula C₁₁H₂₂O₂[2][3]
Molecular Weight 186.29 g/mol [2][3]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Cosmetic Matrices (Creams and Lotions)

Liquid-liquid extraction is a robust method for extracting this compound from complex cosmetic matrices.

Materials:

  • Sample of cosmetic product (e.g., cream, lotion)

  • Hexane (or Dichloromethane), HPLC grade

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Glass Pasteur pipettes

  • 2 mL GC vials with caps

Protocol:

  • Weigh approximately 1 gram of the cosmetic sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.

  • Centrifuge the mixture at 3500 rpm for 10 minutes to separate the organic layer from the sample matrix.[4]

  • Carefully transfer the supernatant (hexane layer) to a clean glass tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

  • Transfer the dried extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. A non-polar capillary column, such as a DB-5ms or equivalent, is suggested for optimal separation.[5]

ParameterSetting
Gas Chromatograph Standard GC system
Mass Spectrometer Mass selective detector with Electron Ionization (EI) source
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp to 125 °C at 3 °C/min. Ramp to 230 °C at 7 °C/min. Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[6]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range 40-300 m/z
Data Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Retention Data

The retention behavior of this compound is dependent on the GC column's stationary phase. Kovats retention indices are a standardized measure of retention.

Column TypeKovats Retention IndexReference
Standard Non-Polar1231, 1236[2]
Semi-Standard Non-Polar1194[2]
Standard Polar1450[2]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by specific fragment ions resulting from electron ionization. The molecular ion peak is expected at m/z 186.

m/z (Mass-to-Charge Ratio)Ion FragmentRelative Abundance
57[C₄H₉]⁺High
71[C₅H₁₁]⁺Moderate
85[C₆H₁₃]⁺Moderate
112[C₈H₁₆]⁺ (from McLafferty rearrangement)Moderate to High
129[M-C₄H₉]⁺Low
186[M]⁺ (Molecular Ion)Low to absent

Note: Relative abundances are estimations based on typical ester fragmentation patterns and may vary with instrumentation.

Method Validation Parameters (General Guidelines)
ParameterTypical Range
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 2–20 µg/g
Recovery 84.4–119%
Precision (CV%) < 13.5%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Vial Transfer to GC Vial Drying->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (SIM, Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: GC-MS workflow for this compound analysis.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship between the different stages of the analytical process.

Logical_Relationship Start Sample Collection Prep Sample Preparation Start->Prep Matrix Isolation Analysis Instrumental Analysis Prep->Analysis Analyte Introduction Data Data Interpretation Analysis->Data Signal Acquisition End Results Data->End Concentration Determination

Caption: Logical flow of the analytical process.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound in cosmetic and personal care products. The combination of a suitable sample preparation technique, such as liquid-liquid extraction, with optimized GC-MS parameters allows for the sensitive and selective identification and quantification of this common fragrance ingredient. Adherence to these protocols will enable researchers and quality control professionals to achieve accurate and reproducible results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhexyl propionate. Due to the volatile nature of this compound, Gas Chromatography (GC) is often a preferred method of analysis. However, this document outlines a robust HPLC method as a viable alternative, particularly for samples in complex non-volatile matrices. The described method utilizes a reverse-phase C18 column with UV detection. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (CAS No. 6293-37-4) is an ester used in various industrial applications, including as a fragrance ingredient and a plasticizer. Accurate and reliable quantification is essential for quality control and safety assessment. While GC is a common analytical technique for such volatile compounds, HPLC offers an alternative approach, especially when dealing with less volatile sample matrices or when HPLC instrumentation is more readily available. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 stationary phase is

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propionate is an ester widely utilized as a solvent, fragrance ingredient, and in the formulation of various industrial products. Its chemical structure and purity are critical parameters that directly impact its functionality and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of organic molecules like this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure. The integration of the signal in ¹H NMR is proportional to the number of protons, and the coupling patterns (splitting) between neighboring nuclei reveal their connectivity.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a0.85 - 0.95Triplet3H~ 7.0CH₃-CH₂- (ethyl group of hexyl)
b0.85 - 0.95Triplet3H~ 7.0CH₃-CH₂- (butyl group of hexyl)
c1.12Triplet3H~ 7.5CH₃-CH₂-C(=O)O-
d1.25 - 1.45Multiplet8H--CH₂- (butyl and ethyl chains)
e1.55 - 1.65Multiplet1H--CH(CH₂CH₃)-
f2.31Quartet2H~ 7.5-CH₂-C(=O)O-
g3.99Doublet2H~ 6.0-OCH₂-CH-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
9.2CH₃-CH₂-C(=O)O-
11.1CH₃-CH₂- (ethyl group of hexyl)
14.1CH₃-CH₂- (butyl group of hexyl)
23.0-CH₂-CH₂-CH(CH₂CH₃)-
23.9-CH₂-CH(CH₂CH₃)-
27.7CH₃-CH₂-C(=O)O-
29.0-CH₂-CH₂-CH₃ (butyl group)
30.5-CH₂-CH₂-CH₂-CH₃ (butyl group)
38.8-CH(CH₂CH₃)-
66.8-OCH₂-
174.5-C=O

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is a common choice for esters due to its excellent dissolving power and minimal spectral overlap.

  • Dissolution : Ensure the sample is completely dissolved by gentle vortexing or swirling.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Experiment : Standard single-pulse experiment.

  • Number of Scans : 8-16 scans are typically sufficient.

  • Relaxation Delay (d1) : 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of the protons of interest is necessary.

  • Pulse Width : A 30° or 45° pulse is commonly used.

  • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time : 2-4 seconds.

¹³C NMR Spectroscopy:

  • Experiment : Standard proton-decoupled single-pulse experiment.

  • Number of Scans : 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1) : 2 seconds.

  • Pulse Width : A 30° or 45° pulse.

  • Spectral Width : Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time : 1-2 seconds.

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration : For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference integrate Integration (1H) reference->integrate assign_signals Signal Assignment integrate->assign_signals structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: Experimental workflow for NMR analysis.

signal_relationship cluster_propionate Propionate Moiety cluster_ethylhexyl 2-Ethylhexyl Moiety struct { g |  d |  d |  d |  c |  f |  g |  e} this compound | {CH₃-CH₂-CH₂-CH₂-CH(CH₂CH₃)-CH₂-O-C(=O)-CH₂-CH₃} prop_ch3 c ~1.12 ppm Triplet prop_ch2 f ~2.31 ppm Quartet prop_ch3->prop_ch2 J ≈ 7.5 Hz hexyl_ch2o g ~3.99 ppm Doublet hexyl_ch e ~1.58 ppm Multiplet hexyl_ch2o->hexyl_ch J ≈ 6.0 Hz hexyl_chains d ~1.35 ppm Multiplet hexyl_ch->hexyl_chains hexyl_ch3_a a ~0.90 ppm Triplet hexyl_chains->hexyl_ch3_a hexyl_ch3_b b ~0.90 ppm Triplet hexyl_chains->hexyl_ch3_b

Caption: Predicted ¹H NMR signal relationships.

Application Notes and Protocols: 2-Ethylhexyl Propionate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylhexyl propionate, a versatile ester with growing interest as a green solvent alternative in organic synthesis. This document details its physical and chemical properties, and explores its application in enzymatic reactions, offering specific experimental protocols for researchers in academia and the pharmaceutical industry.

Introduction

This compound (also known as 2-ethylhexyl propanoate) is an ester recognized for its favorable environmental profile, including good biodegradability and low toxicity, positioning it as a "green solvent."[1][2] While its application as a general-purpose solvent in a wide range of organic reactions is still an emerging area of research, it has found a significant niche in enzymatic processes, particularly in lipase-catalyzed esterifications.[2][3] Its properties also make it a subject of study for the oxidative degradation of synthetic esters. This document will focus on its established use in enzymatic synthesis and provide its key physical and chemical data relevant to its potential as a solvent.

Physical and Chemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic reactions. This compound is a colorless liquid with a fruity, wine-like odor.[4][5] It is stable under normal conditions and is not considered a reactive chemical.[4] Key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 6293-37-4[1]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol [1][6]
Boiling Point 214.00 to 215.00 °C @ 760.00 mm Hg (est)[5]
Flash Point 82.9 °C (181.0 °F) TCC (est)[5][7]
logP (o/w) 3.7 - 4.196 (est)[1][5][6]
Solubility in Water 12.56 mg/L @ 25 °C (est)[5]
Solubility in Ethanol 13492.83 g/L @ 25 °C[1]
Appearance Colorless to pale yellow clear liquid (est)[5]

Application in Enzymatic Reactions: Esterification

This compound and structurally similar esters are often synthesized via enzymatic catalysis, which aligns with the principles of green chemistry by offering mild reaction conditions and high selectivity.[3][8] While often the target product in these reactions, the operational parameters provide insight into the conditions under which this class of esters is stable and can potentially function as a reaction medium. The most commonly employed enzymes for these transformations are immobilized lipases, such as Novozym® 435 (from Candida antarctica lipase B).[2][9]

Logical Workflow for Enzymatic Esterification

The following diagram illustrates a typical workflow for the enzymatic synthesis of a 2-ethylhexyl ester, which can be adapted for reactions where this compound might be considered as a solvent.

G Workflow for Lipase-Catalyzed Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Carboxylic Acid & 2-Ethylhexanol Reactor Stirred Tank Reactor (Solvent-free or with co-solvent) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reactor Conditions Set Temperature, Stirring Speed, and Reaction Time Reactor->Conditions Filtration Filter to remove immobilized enzyme Reactor->Filtration Purification Purification (e.g., Distillation, Chromatography) Filtration->Purification Analysis Analyze product purity (GC, HPLC) Purification->Analysis G Solvent Selection Logic for this compound cluster_props Inherent Properties Prop Properties of This compound p1 Low Toxicity Prop->p1 p2 Good Biodegradability Prop->p2 p3 High Boiling Point Prop->p3 p4 Low Water Solubility Prop->p4 Green Green Solvent Characteristics App Suitable Applications Green->App p1->Green p2->Green p3->App p4->App

References

Application Notes and Protocols: 2-Ethylhexyl Propionate as a Fragrance Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylhexyl propionate for use as a fragrance carrier in various formulations. This document includes detailed physicochemical properties, comparative data with other common carriers, and robust experimental protocols for solubility, fragrance release, and sensory evaluation.

Introduction to this compound as a Fragrance Carrier

This compound (CAS: 6293-37-4) is an ester with a fruity, slightly oily, and herbal odor profile.[1] Its properties make it a viable alternative to more traditional fragrance carriers, offering a unique balance of solvency, stability, and a moderate evaporation rate. Chemically, it is the ester of 2-ethylhexanol and propionic acid.[2] Understanding its physical and chemical characteristics is crucial for its effective incorporation into cosmetic, personal care, and other fragranced formulations. This compound is noted for its utility in studying the oxidative degradation of synthetic esters and for the synthesis of perfumes.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development. Key data points are summarized in the table below.

PropertyValueReference
CAS Number 6293-37-4[1][4][5]
Molecular Formula C11H22O2[1][4][5]
Molecular Weight 186.29 g/mol [1][4]
Appearance Clear, colorless liquid[6]
Odor Profile Fruity, oily, herbal, winey, pear, grape[1][7]
Boiling Point 214 - 215 °C[6]
Vapor Pressure 0.158 mmHg @ 25 °C (estimated)[7]
Flash Point 82.9 °C (181.0 °F) (estimated)[7]
Solubility Soluble in ethanol.[1][7] Insoluble in water.[8]
logP (o/w) 3.7 - 4.196 (estimated)[1][7]
Chemical Stability Stable under normal conditions.[6]

Comparative Analysis of Fragrance Carriers

The selection of a fragrance carrier is a critical step in formulation, impacting fragrance solubility, stability, release characteristics, and overall product performance. The following table compares this compound with other commonly used fragrance carriers.

PropertyThis compoundDipropylene Glycol (DPG)EthanolJojoba Oil
Molecular Weight ( g/mol ) 186.29134.1846.07~850
Boiling Point (°C) 214 - 215230.578.37~380
Vapor Pressure ModerateLowHighVery Low
Odor Fruity, oily, herbalPractically odorlessCharacteristic alcoholicFaint, nutty
Solvency Good for many lipophilic fragrance moleculesExcellent for a wide range of fragrance materialsExcellent for polar and non-polar compoundsGood for lipophilic and waxy materials
Evaporation Rate ModerateSlowFastVery Slow
Skin Feel Non-greasy, emollientSlightly viscousCooling, can be dryingEmollient, can be slightly waxy
Primary Applications Fine fragrances, cosmetics, personal careFine fragrances, roll-ons, air careSprays (EDT, EDP), body mistsOil-based perfumes, natural fragrances, skincare

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the performance of this compound as a fragrance carrier.

Protocol for Determination of Fragrance Ingredient Solubility

Objective: To determine the solubility of various fragrance raw materials in this compound.

Materials:

  • This compound

  • A selection of fragrance raw materials (e.g., essential oils, aroma chemicals with varying polarities)

  • Analytical balance (4-decimal place)

  • Glass vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or incubator

  • Microscope

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh 1 g of this compound into a series of glass vials.

    • Create a list of fragrance raw materials to be tested.

  • Solubility Screening (Incremental Loading):

    • To each vial containing this compound, add a small, precisely weighed amount (e.g., 10 mg) of a single fragrance raw material.

    • Cap the vial tightly and vortex for 2 minutes to facilitate dissolution.

    • Place the vial on a magnetic stirrer at a constant temperature (e.g., 25°C) for 1 hour.

    • Visually inspect the solution for any undissolved material or cloudiness.

    • If the material has completely dissolved, continue adding incremental amounts (e.g., 10 mg) and repeat steps 2.2-2.4 until the solution becomes saturated (i.e., undissolved material remains).

    • Record the total mass of the fragrance raw material that was completely dissolved in the 1 g of this compound.

  • Microscopic Examination:

    • If cloudiness is observed, place a drop of the solution on a microscope slide and examine for the presence of undissolved crystals or oil droplets.

  • Data Reporting:

    • Express the solubility as a percentage (w/w) of the fragrance raw material in this compound.

    • Create a table summarizing the solubility of all tested fragrance materials.

Protocol for Fragrance Release Profile via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To evaluate the evaporation rate and fragrance release profile of a model fragrance formulation using this compound as a carrier.

Materials:

  • Model fragrance accord (a mixture of top, middle, and base note aroma chemicals)

  • This compound

  • Ethanol (as a reference carrier)

  • Headspace vials with septa

  • Filter paper or skin-like substrate

  • Micropipette

  • Headspace autosampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a 10% (w/w) solution of the model fragrance accord in this compound.

    • Prepare a 10% (w/w) solution of the model fragrance accord in ethanol as a control.

  • Application and Sampling:

    • Place a standardized piece of filter paper into a headspace vial.

    • Using a micropipette, apply a precise amount (e.g., 10 µL) of the fragrance solution onto the filter paper.

    • Immediately seal the vial.

    • Prepare multiple vials for analysis at different time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

    • Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature).

  • Headspace GC-MS Analysis:

    • At each designated time point, transfer a vial to the headspace autosampler.

    • Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes).

    • Inject a defined volume of the headspace into the GC-MS system.

    • Use a suitable GC column and temperature program to separate the volatile fragrance components.

    • Identify and quantify the fragrance components using the mass spectrometer.

  • Data Analysis:

    • For each fragrance component, plot the peak area against time.

    • Compare the evaporation profiles of the fragrance components in this compound versus the ethanol control.

    • Analyze the relative abundance of top, middle, and base notes over time to understand the fragrance evolution.

Protocol for Sensory Evaluation of a Fragranced Formulation

Objective: To assess the olfactory characteristics of a fragrance formulation containing this compound.

Materials:

  • Fragrance formulation with this compound as the carrier.

  • Unfragranced base formulation (placebo).

  • Reference fragrance formulation (e.g., in ethanol).

  • Perfumer's testing strips.

  • Sensory evaluation booths with controlled lighting, temperature, and air circulation.

  • Trained sensory panel (10-15 panelists).

  • Data collection software or questionnaires.

Procedure:

  • Panelist Preparation:

    • Panelists should refrain from smoking, eating, or drinking anything other than water for at least 1 hour before the evaluation.

    • Panelists should not wear any personal fragrances on the day of testing.

  • Sample Presentation:

    • Dip perfumer's testing strips into each of the coded samples (fragrance in this compound, placebo, and reference fragrance) to a consistent depth for a consistent duration.

    • Present the strips to the panelists in a randomized and balanced order.

  • Sensory Attributes Evaluation:

    • Panelists will evaluate the samples at different time points (e.g., immediately after dipping, after 15 minutes, and after 1 hour) to assess the top, middle, and base notes.

    • Panelists will rate the intensity of various sensory attributes on a labeled magnitude scale (e.g., 0-10), including:

      • Overall fragrance intensity

      • Intensity of specific character notes (e.g., fruity, floral, woody)

      • Presence of any off-odors related to the carrier

      • Perceived longevity

  • Data Analysis:

    • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the samples for each attribute.

    • Generate spider web plots or bar charts to visualize the sensory profiles of the different formulations.

    • Collect and analyze qualitative comments from the panelists.

Visualizations

Caption: Chemical structure of this compound.

G Workflow for Fragrance Carrier Selection A Define Formulation Requirements (e.g., application, desired longevity, skin feel) B Identify Potential Carriers (e.g., esters, glycols, alcohols, oils) A->B C Evaluate Physicochemical Properties (MW, BP, VP, logP) B->C D Assess Solubility of Key Fragrance Actives C->D E Determine Fragrance Release Profile (Evaporation Rate) D->E F Conduct Sensory Panel Evaluation (Odor profile, intensity, off-notes) E->F G Evaluate Safety and Regulatory Compliance F->G H Select Optimal Carrier for Formulation G->H

Caption: Logical workflow for selecting a suitable fragrance carrier.

G Experimental Workflow for Fragrance Carrier Evaluation cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Sensory Analysis A Solubility Testing (Various fragrance raw materials) C Fragrance Release Profiling (Headspace GC-MS) A->C B Stability Assessment (With fragrance accord) B->C D Longevity on Substrate (e.g., skin, fabric) C->D E Descriptive Sensory Panel (Odor profile, intensity) D->E F Consumer Preference Testing E->F End Final Formulation Decision F->End Start Select Carrier for Evaluation (this compound) Start->A Start->B

Caption: Comprehensive experimental workflow for evaluating a fragrance carrier.

References

Application Notes and Protocols: 2-Ethylhexyl Propionate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propionate (CAS No. 6293-37-4) is an ester of 2-ethylhexanol and propionic acid, utilized in cosmetic formulations as an emollient and skin conditioning agent.[1][2] Its chemical structure imparts a unique sensory profile and functional properties that are valuable in a variety of skincare and color cosmetic products. This document provides detailed application notes, experimental protocols for performance evaluation, and safety considerations for the use of this compound in cosmetic formulations.

INCI Name: ETHYLHEXYL PROPIONATE

Functions in Cosmetic Formulations:
  • Emollient: As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier on the skin's surface, which helps to reduce moisture loss.

  • Skin Conditioning Agent: It improves the overall feel and appearance of the skin.

  • Solvent: It can act as a solvent for other ingredients within a formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties influence its behavior in formulations and its sensory characteristics.

PropertyValueReference
Molecular Formula C11H22O2[2]
Molecular Weight 186.29 g/mol [2]
Appearance Colorless to pale yellow clear liquid (est.)[3]
Odor Fruity, winey, pear, grape[3][4]
Boiling Point 214.2 °C at 760 mmHg[5]
Flash Point 82.9 °C[5]
Solubility Soluble in alcohol; Insoluble in water (12.56 mg/L @ 25 °C est.)[3]
logP (o/w) 3.7 - 4.196 (est.)[3]

Application in Cosmetic Formulations

This compound is a versatile emollient suitable for a wide range of cosmetic products. Its non-greasy feel and good spreadability make it an excellent choice for formulations where a light and elegant skin feel is desired.

Recommended Use Levels: 2-10%

Suitable Applications:

  • Skincare: Facial moisturizers, body lotions, creams, serums, and sunscreens.

  • Color Cosmetics: Foundations, concealers, and lipsticks.

  • Hair Care: Conditioners and styling products (to a lesser extent).

Formulation Guidelines

When incorporating this compound into an emulsion, it should be added to the oil phase. The oil phase is then heated to 70-75°C, and the water phase is heated to a similar temperature. The two phases are then combined with homogenization to form a stable emulsion. The formulation is then cooled with gentle stirring, and heat-sensitive ingredients are added below 40°C.

Experimental Protocols for Performance Evaluation

While specific performance data for this compound is not widely published, its efficacy as an emollient can be evaluated using standardized protocols. The following are detailed methodologies for key experiments.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound in a base formulation compared to other common emollients.

Methodology:

  • Panelist Selection: A panel of 10-15 trained sensory assessors is selected.

  • Sample Preparation: Prepare simple oil-in-water (O/W) emulsions containing 5% of the test emollient (this compound) and control emollients (e.g., Isopropyl Myristate, Cyclomethicone).

  • Application: A standardized amount (e.g., 0.1 mL) of each formulation is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate a set of predefined sensory attributes at different time points (e.g., during application, after 1 minute, after 10 minutes).

  • Attributes for Evaluation:

    • Spreadability: Ease of spreading on the skin.

    • Absorbency: Speed of disappearance from the skin surface.

    • Greasiness/Oiliness: Perception of oily residue.

    • Tackiness/Stickiness: Stickiness felt on the skin after application.

    • Softness: Sensation of skin softness after product absorption.

    • Gloss: Visual shininess on the skin.

  • Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., 0 to 100).

  • Data Analysis: The data is statistically analyzed to determine the sensory profile of each emollient.

Expected Quantitative Data Summary:

Sensory AttributeThis compound (5%)Control Emollient A (5%)Control Emollient B (5%)
Spreadability(e.g., 85 ± 5)(e.g., 90 ± 4)(e.g., 75 ± 6)
Absorbency(e.g., 70 ± 7)(e.g., 60 ± 8)(e.g., 80 ± 5)
Greasiness(e.g., 25 ± 4)(e.g., 40 ± 6)(e.g., 15 ± 3)
Tackiness(e.g., 10 ± 3)(e.g., 15 ± 4)(e.g., 5 ± 2)
Softness(e.g., 75 ± 6)(e.g., 70 ± 5)(e.g., 80 ± 4)
Gloss(e.g., 30 ± 5)(e.g., 45 ± 7)(e.g., 20 ± 4)

Data are presented as mean ± standard deviation and are hypothetical examples.

Spreadability Measurement

Objective: To quantitatively measure the spreading properties of this compound.

Methodology (Parallel Plate Method):

  • Sample Preparation: Place a defined volume (e.g., 1 mL) of this compound onto the center of a glass plate.

  • Procedure: Carefully place a second glass plate of a known weight on top of the sample.

  • Measurement: After a set time (e.g., 1 minute), measure the diameter of the circle formed by the spread sample.

  • Calculation: The spreadability is calculated as the area of the circle. The experiment can be repeated with increasing weights on the top plate to assess the effect of pressure on spreadability.

Expected Quantitative Data Summary:

EmollientSpreading Diameter (mm) after 1 min (20g weight)Spreading Area (mm²)
This compound(e.g., 35 ± 2)(e.g., 962)
Control Emollient A(e.g., 40 ± 3)(e.g., 1257)
Control Emollient B(e.g., 30 ± 2)(e.g., 707)

Data are presented as mean ± standard deviation and are hypothetical examples.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Panelist_Selection Select Trained Sensory Panel Sample_Prep Prepare O/W Emulsions (5% Emollient) Application Apply Standardized Amount to Forearm Sample_Prep->Application Evaluation Evaluate Sensory Attributes (t=0, 1, 10 min) Application->Evaluation Data_Collection Rate Attributes on Linear Scale Evaluation->Data_Collection Data_Analysis Statistical Analysis of Ratings Data_Collection->Data_Analysis Sensory_Profile Generate Sensory Profile Data_Analysis->Sensory_Profile

Caption: Workflow for Sensory Panel Evaluation of Emollients.

Experimental_Workflow_Spreadability Start Start Sample_Placement Place 1 mL of Emollient on Glass Plate Start->Sample_Placement Add_Weight Place Second Glass Plate (Known Weight) on Top Sample_Placement->Add_Weight Wait Wait for 1 Minute Add_Weight->Wait Measure_Diameter Measure Diameter of Spread Circle Wait->Measure_Diameter Calculate_Area Calculate Spreading Area (πr²) Measure_Diameter->Calculate_Area End End Calculate_Area->End

Caption: Protocol for Spreadability Measurement using the Parallel Plate Method.

Safety and Toxicology Summary

Based on available data for this compound and related 2-ethylhexyl esters, the following toxicological profile can be summarized.

EndpointResultReference
Acute Oral Toxicity Harmful if swallowed (ATE US (oral): 500 mg/kg body weight)[6]
Skin Irritation Causes skin irritation[6]
Eye Irritation Causes eye irritation[6]
Skin Sensitization Not classified as a skin sensitizer[6]
Reproductive/Developmental Toxicity Not classified for reproductive toxicity. However, a hydrolysis product, 2-ethylhexanol, is classified as a reproductive toxin category 3.

Handling Precautions:

  • Ensure good ventilation of the work station.[6]

  • Wear personal protective equipment, including gloves, eye protection, and suitable protective clothing.[6]

  • Avoid release to the environment.[6]

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the formulator to ensure the safety and efficacy of the final product. All formulations should undergo rigorous stability, safety, and performance testing.

References

Application Notes and Protocols for 2-Ethylhexyl Propionate as a Benign Solvent in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethylhexyl propionate as a potential benign solvent in the context of green chemistry. The information is intended to guide researchers in exploring its applications as a replacement for conventional, more hazardous solvents in organic synthesis and other processes.

Introduction to this compound as a Green Solvent

This compound (CAS No. 6293-37-4) is an ester of 2-ethylhexanol and propionic acid.[1][2] Traditionally used in the formulation of perfumes and as a synthetic ester for studying oxidative degradation, its properties suggest a promising role as a green solvent.[3] Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources, and that have a low environmental impact.[4] Fatty acid esters, a class to which this compound belongs, are increasingly being investigated as sustainable alternatives to petroleum-based solvents like hexane and toluene.[5][6][7]

The benign nature of this compound is supported by its low volatility, relatively low toxicity, and potential for biodegradability. While comprehensive studies on its biodegradability are not widely available, related compounds like 2-ethylhexyl nitrate have been shown to be biodegradable by certain microbial communities.[8][9] Its high boiling point reduces volatile organic compound (VOC) emissions, contributing to a safer laboratory and manufacturing environment.

Physicochemical Properties

The physical and chemical properties of this compound make it a suitable candidate for a reaction solvent in various applications.

PropertyValueReference
CAS Number 6293-37-4[1][2]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol [1][10]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 214.00 to 215.00 °C @ 760.00 mm Hg (est.)[2]
Flash Point 81.01 - 82.90 °C (est.)[2][11]
Density Data not readily available
Viscosity Data not readily available
Vapor Pressure 0.158000 mmHg @ 25.00 °C (est.)[2]
Water Solubility 12.56 mg/L @ 25 °C (est.)[2]
logP (o/w) 3.7 - 4.196 (est.)[1][2]

Solubility Profile

This compound is a non-polar solvent and is expected to be a good solvent for other non-polar and moderately polar organic compounds. This makes it a potential replacement for solvents like toluene and hexane in relevant applications.

Health and Safety Profile

Based on available data, this compound is considered to have a favorable safety profile compared to many conventional organic solvents.

Safety ParameterObservationReference
Acute Oral Toxicity Low acute oral toxicity in animal studies.[12]
Skin Irritation Classified as irritating to the skin.[12]
Eye Irritation Not considered an eye irritant.[12]
Sensitization May cause skin sensitization.[12]
Genotoxicity Not considered to be genotoxic.[12]
Reproductive Toxicity Not considered to have reproductive or developmental toxicity.[12]

It is important to note that one of its hydrolysis products, 2-ethylhexanol, is classified as a reproductive toxin.[12] As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

Application in Biocatalysis: Lipase-Catalyzed Esterification (Proposed Protocol)

While specific examples of this compound as a primary solvent are not abundant in the literature, its properties make it a strong candidate for biocatalytic reactions, such as those catalyzed by lipases. Lipases are known to function well in non-polar organic media.[13] The following is a proposed protocol for a lipase-catalyzed esterification, where this compound could be evaluated as a benign solvent alternative.

Objective: To synthesize a model ester (e.g., butyl butyrate) using a lipase catalyst in this compound and compare its performance to a conventional solvent like n-hexane.

Materials:

  • Butyric acid

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • This compound (solvent)

  • n-Hexane (control solvent)

  • Molecular sieves (3Å), activated

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) for analysis

Experimental Workflow Diagram:

Caption: Workflow for lipase-catalyzed esterification.

Protocol:

  • Reaction Setup:

    • In two separate 50 mL round-bottom flasks equipped with magnetic stirrers, place equimolar amounts of butyric acid and n-butanol (e.g., 10 mmol each).

    • To the first flask, add 20 mL of this compound.

    • To the second flask, add 20 mL of n-hexane (as a control).

    • To each flask, add the immobilized lipase (e.g., 5% of the total weight of the acid and alcohol).

    • Add 2 g of activated 3Å molecular sieves to each flask to remove the water produced during the reaction.

  • Reaction:

    • Place both flasks in a temperature-controlled oil bath or heating mantle set to 50°C.

    • Stir the reaction mixtures at a constant rate.

    • Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Dilute the aliquots with a suitable solvent (e.g., dichloromethane) before GC analysis.

  • Work-up:

    • After 24 hours (or when the reaction has reached completion), cool the flasks to room temperature.

    • Remove the immobilized lipase and molecular sieves by filtration. The lipase can be washed with fresh solvent and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash with 20 mL of 5% sodium bicarbonate solution to remove any unreacted butyric acid.

    • Wash the organic layer with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure if necessary (this will be more relevant for the n-hexane control).

  • Analysis:

    • Analyze the final product for yield and purity using Gas Chromatography (GC).

    • Compare the reaction rates and final product yields obtained in this compound versus n-hexane.

Expected Outcome and Discussion: This experiment would provide valuable data on the performance of this compound as a solvent for biocatalysis. Key parameters to evaluate would be the reaction rate, final conversion, and ease of product isolation. Given its higher boiling point, product isolation from this compound might require different techniques (e.g., short-path distillation) compared to the more volatile n-hexane. However, the reduced flammability and toxicity of this compound would be significant advantages in terms of process safety and environmental impact.

Potential Applications in Drug Development

The low toxicity and solvent properties of this compound suggest its potential use in various stages of drug development:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): As a safer alternative to traditional non-polar aprotic solvents in multi-step organic synthesis.

  • Formulation of Topical and Transdermal Drug Delivery Systems: Its properties as an ester may make it suitable as a vehicle or penetration enhancer in creams, ointments, and patches.

  • Extraction and Purification of Natural Products: As a greener alternative to solvents like hexane for the extraction of lipophilic compounds from plant materials.

Logical Relationship Diagram for Solvent Selection

The decision to use this compound as a green solvent can be guided by a logical assessment of its properties against the requirements of a specific application.

Caption: Decision-making flow for solvent substitution.

Conclusion

This compound presents a compelling case for consideration as a benign solvent in green chemistry applications. Its favorable physicochemical properties, combined with a relatively low hazard profile, position it as a potential replacement for more hazardous conventional solvents. While more research is needed to fully characterize its performance across a wide range of chemical reactions and to confirm its biodegradability profile, the available data and the general trend towards the use of fatty acid esters as green solvents suggest that this compound is a promising candidate for further investigation by the research and drug development communities. The proposed protocols and workflows in these notes aim to provide a starting point for such explorations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylhexyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Ethylhexyl propionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield of this compound, or no product was formed at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in the esterification of propionic acid with 2-ethylhexanol can stem from several factors related to reaction equilibrium, catalyst activity, and reactant integrity.

  • Incomplete Reaction: Esterification is a reversible reaction. To drive the equilibrium towards the product, the removal of water is crucial. If water is not effectively removed, the reaction will not proceed to completion.

    • Solution (Acid Catalysis): Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[1][2]

    • Solution (Enzymatic Catalysis): Conduct the reaction under vacuum or add molecular sieves to the reaction mixture to absorb water.

  • Catalyst Inactivity: The catalyst, whether chemical or enzymatic, may be inactive or used in an insufficient amount.

    • Solution (Acid Catalysis): Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or decomposed. Increase the catalyst loading if necessary. A typical range for p-TSA is 1-2% of the total weight of the reactants.

    • Solution (Enzymatic Catalysis): Verify the activity of the immobilized lipase (e.g., Novozym® 435). Ensure proper storage conditions have been maintained. Increase the enzyme loading; optimal concentrations are often determined empirically, with studies on similar esters showing optimal amounts around 2.5% (w/w).[3]

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst degradation or side reactions.

    • Solution (Acid Catalysis): For acid-catalyzed reactions, heating under reflux is typically required to achieve a sufficient reaction rate.[1]

    • Solution (Enzymatic Catalysis): Each enzyme has an optimal temperature range. For Novozym® 435, studies on similar esters have shown optimal temperatures between 70°C and 80°C.[4]

  • Poor Quality of Reactants: Impurities in the propionic acid or 2-ethylhexanol can interfere with the reaction.

    • Solution: Use high-purity reactants. Ensure the alcohol is dry, as water will inhibit the reaction.

Issue 2: Slow Reaction Rate

Question: The reaction is proceeding very slowly, and the conversion is not increasing significantly over time. How can I increase the reaction rate?

Answer: A slow reaction rate is a common challenge in esterification. The following adjustments can help to accelerate the formation of this compound.

  • Increase Catalyst Concentration: The rate of an esterification reaction is often dependent on the catalyst concentration.

    • Solution: Gradually increase the amount of acid catalyst or immobilized lipase. Be aware that excessive amounts of some acid catalysts can lead to side reactions.

  • Increase Reaction Temperature: Higher temperatures generally increase reaction rates.

    • Solution: Increase the temperature of the reaction mixture. For enzymatic synthesis, be careful not to exceed the optimal temperature of the lipase, as this can lead to denaturation. For the synthesis of a similar ester, 2-ethylhexyl 2-methylhexanoate, using Novozym® 435, increasing the temperature from 70°C to 80°C shortened the reaction time.[4]

  • Optimize Molar Ratio of Reactants: Using an excess of one reactant can shift the equilibrium and increase the rate of the forward reaction.

    • Solution: Employing an excess of 2-ethylhexanol is a common strategy. Studies on similar enzymatic esterifications have used a 10-20% molar excess of the alcohol to improve conversion.[4]

Issue 3: Presence of Significant Impurities in the Final Product

Question: After the reaction, my product contains significant impurities. What are the potential side reactions, and how can I improve the purity of my this compound?

Answer: The formation of byproducts is a common issue that can complicate purification and reduce the final yield.

  • Unreacted Starting Materials: The most common impurities are unreacted propionic acid and 2-ethylhexanol.

    • Solution: To remove unreacted propionic acid, wash the crude product with a weak base solution, such as sodium bicarbonate.[1] Unreacted 2-ethylhexanol can be removed by distillation under reduced pressure.

  • Ether Formation (Acid Catalysis): At high temperatures, acid-catalyzed dehydration of 2-ethylhexanol can lead to the formation of di(2-ethylhexyl) ether.

    • Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

  • Aldol Condensation of Propionic Acid (Potential): While less common under typical esterification conditions, self-condensation of propionic acid or its derivatives could occur, leading to higher molecular weight impurities.

    • Solution: Use optimized reaction conditions and purify the final product through distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the synthesis of this compound?

A1: The key parameters to optimize are the molar ratio of reactants (2-ethylhexanol to propionic acid), catalyst concentration, reaction temperature, and the efficiency of water removal.

Q2: Which type of catalyst is better for this synthesis, chemical or enzymatic?

A2: Both chemical (e.g., sulfuric acid, p-toluenesulfonic acid) and enzymatic (e.g., immobilized lipase like Novozym® 435) catalysts can be effective. Enzymatic catalysts offer higher selectivity, milder reaction conditions, and generate fewer byproducts, but they are generally more expensive and may have lower thermal stability.[5] Chemical catalysts are cheaper and often allow for faster reaction rates at higher temperatures but may require more rigorous purification steps to remove the catalyst and any byproducts.

Q3: How does water affect the yield of the esterification reaction?

A3: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its presence will shift the equilibrium back towards the reactants, thus lowering the yield of the ester. In enzymatic reactions, excess water can also inhibit or deactivate the lipase.[6] Therefore, continuous removal of water is critical for achieving high yields.

Q4: What is a typical molar ratio of 2-ethylhexanol to propionic acid to use?

A4: To drive the reaction to completion, it is common to use an excess of one of the reactants. In the synthesis of 2-ethylhexyl esters, using a molar excess of 2-ethylhexanol is a common strategy. For the enzymatic synthesis of a similar ester, a 10% to 20% molar excess of the alcohol was found to be optimal.[4]

Q5: What are the recommended purification methods for this compound?

A5: The purification typically involves several steps. First, neutralize and wash the crude product with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted propionic acid.[1] Then, wash with water to remove any remaining salts. After drying the organic layer, the final product can be purified by fractional distillation under reduced pressure to separate the ester from unreacted alcohol and other high-boiling impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Ethylhexyl Ester Synthesis (Analogous Systems)
Catalyst SystemTypical ReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion/YieldReference
Enzymatic
Novozym® 4352-Ethylhexanol & 2-Methylhexanoic Acid1.1:170> 6 hours~97%[4]
Novozym® 4352-Ethylhexanol & 2-Methylhexanoic Acid1.2:180< 6 hours~99%[4]
Novozym® 4352-Ethylhexanol & Palmitic Acid5.5:1706 hours~93%
Chemical
p-TSA2-Ethylhexanol & Docosanoic Acid1.5:1RefluxNot specified>95%[5]
H₂SO₄1-Propanol & Propanoic Acid10:165210 minutes96.9%[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst with azeotropic removal of water.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add propionic acid, 2-ethylhexanol (e.g., 1.5 molar equivalents), p-TSA (1-2% of the total reactant weight), and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted propionic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and excess 2-ethylhexanol by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, if not using vacuum)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating system with temperature control (e.g., oil bath)

  • Magnetic or overhead stirrer

  • Vacuum pump and vacuum controller (optional)

  • Filtration apparatus

Procedure:

  • Add propionic acid, 2-ethylhexanol (e.g., 1.1 molar equivalents), and the immobilized lipase (e.g., 2.5% w/w of total substrates) to the reaction vessel.

  • If not using a vacuum, add activated molecular sieves to the mixture.

  • Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 70-80°C for Novozym® 435) with constant stirring.[4]

  • If using a vacuum, apply a controlled vacuum to facilitate water removal.

  • Monitor the reaction progress by taking small samples and analyzing them (e.g., by GC or titration of the acid number).

  • Once the reaction has reached the desired conversion, cool the mixture.

  • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.

  • The crude product can be purified by vacuum distillation to remove unreacted starting materials.

Mandatory Visualization

Troubleshooting_Yield start Low Yield of This compound q1 Is water being effectively removed? start->q1 q2 Is the catalyst active and at the correct concentration? q1->q2 Yes sol1 Implement water removal: - Dean-Stark (Acid Cat.) - Vacuum / Molecular Sieves (Enzyme) q1->sol1 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2 Verify catalyst activity and optimize concentration. q2->sol2 No q4 Are the reactants of high purity? q3->q4 Yes sol3 Adjust temperature to the optimal range for the catalyst. q3->sol3 No sol4 Use high-purity, dry reactants. q4->sol4 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

Experimental_Workflow_Acid_Catalysis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reactants 1. Combine Reactants (Propionic Acid, 2-Ethylhexanol, p-TSA, Toluene) setup 2. Assemble Dean-Stark and Reflux Condenser reactants->setup reflux 3. Heat to Reflux setup->reflux water_removal 4. Collect Water Azeotrope reflux->water_removal wash 5. Wash with NaHCO3 and Brine water_removal->wash dry 6. Dry Organic Layer wash->dry evaporate 7. Evaporate Solvent dry->evaporate distill 8. Vacuum Distillation evaporate->distill

Caption: Workflow for acid-catalyzed synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylhexyl propionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific questions and problems that may arise during the synthesis of this compound via Fischer esterification of propionic acid and 2-ethylhexanol.

Q1: My reaction yield is lower than expected. What are the possible causes and how can I improve it?

A1: Low yield in Fischer esterification is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), you can:

    • Use an excess of one reactant, typically the less expensive one (in this case, likely propionic acid).

    • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction.

  • Insufficient Catalyst: Ensure you are using an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). A typical catalytic amount is 1-5 mol% of the limiting reagent.

  • Reaction Time and Temperature: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature to reach equilibrium. Refluxing the reaction mixture is a common practice.

  • Loss of Product During Workup: this compound is a liquid and can be lost during the aqueous washing steps if the layers are not separated carefully. Ensure complete extraction of the organic layer.

Q2: I am observing a significant amount of unreacted starting materials in my final product. How can I remove them?

A2: The presence of unreacted propionic acid and 2-ethylhexanol is expected due to the reversible nature of the reaction. Here’s how to address them:

  • Unreacted Propionic Acid: This can be removed by washing the crude product with a mild base, such as a saturated sodium bicarbonate solution. The propionic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can be separated.

  • Unreacted 2-Ethylhexanol: This can be removed by fractional distillation. 2-Ethylhexanol has a different boiling point than this compound, allowing for their separation.

Q3: My final product is discolored. What could be the cause?

A3: Discoloration can arise from several sources:

  • Side Reactions: At high temperatures, the acid catalyst can cause charring or other side reactions, leading to colored impurities.

  • Impurities in Starting Materials: If the starting materials (propionic acid or 2-ethylhexanol) are not pure, the impurities may carry through or react to form colored byproducts.

  • Air Oxidation: Some organic compounds can oxidize in the presence of air at high temperatures, leading to discoloration.

To mitigate this, ensure you are using pure starting materials, avoid excessively high reaction temperatures, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the most common impurities I should expect in my this compound product?

A4: Besides unreacted starting materials, other common impurities include:

  • Water: A byproduct of the esterification reaction.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain.

  • Di(2-ethylhexyl) ether: This can form via the acid-catalyzed dehydration of two molecules of 2-ethylhexanol, especially at higher temperatures.

  • Impurities from 2-Ethylhexanol: The industrial production of 2-ethylhexanol can introduce its own set of impurities that may be present in your final product.

Quantitative Data on Common Impurities

While specific impurity levels can vary depending on the reaction conditions and purification methods, the following table provides an estimate of typical impurity levels that might be observed in a related synthesis, offering a general guideline.

ImpurityTypical LevelMethod of Analysis
Unreacted 2-Ethylhexanol< 0.5%Gas Chromatography (GC)
Unreacted Propionic Acid< 0.1%Titration or GC
Water< 0.1%Karl Fischer Titration
Di(2-ethylhexyl) ether< 0.2%Gas Chromatography-Mass Spectrometry (GC-MS)

Note: These values are illustrative and may not be representative of all synthesis protocols.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine propionic acid, 2-ethylhexanol, and the acid catalyst.

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid)

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Path cluster_yield_solutions Yield Improvement cluster_impurity_solutions Impurity Remediation cluster_analysis Analysis & Final Product start Start Synthesis observe Observe Low Yield / Impurities start->observe low_yield Low Yield observe->low_yield impurities Impurities Detected observe->impurities check_equilibrium Check Reaction Equilibrium (Excess Reagent, Water Removal) low_yield->check_equilibrium check_catalyst Verify Catalyst Amount low_yield->check_catalyst check_conditions Optimize Time & Temperature low_yield->check_conditions wash Aqueous Wash (Base for Acid, Water for Salts) impurities->wash distill Fractional Distillation (Remove Unreacted Alcohol, Side-products) impurities->distill analyze Analyze Purity (GC, GC-MS) check_equilibrium->analyze check_catalyst->analyze check_conditions->analyze wash->analyze distill->analyze end Pure this compound analyze->end

Caption: A flowchart outlining the troubleshooting process for common synthesis issues.

Side reactions in the esterification of 2-Ethylhexyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Ethylhexyl Propionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this esterification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of this compound, with significant amounts of unreacted starting materials and/or byproducts. What are the likely causes and how can I improve the yield?

Answer: Low conversion of starting materials or the formation of side products are common reasons for low yields in the Fischer esterification of this compound. Here are the primary factors to consider:

  • Incomplete Reaction/Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

    • Use an Excess of One Reactant: Employing an excess of either propionic acid or 2-ethylhexanol can shift the equilibrium to favor the formation of the ester.

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms, for instance by using a Dean-Stark apparatus, is an effective way to drive the reaction to completion.

  • Side Reactions: The primary side reactions involve the acid-catalyzed dehydration of 2-ethylhexanol. Depending on the reaction temperature, this can lead to the formation of di(2-ethylhexyl) ether or 2-ethyl-1-hexene.

    • Ether Formation: At lower temperatures (around 120-140°C), the formation of di(2-ethylhexyl) ether is a more prominent side reaction.

    • Alkene Formation: At higher temperatures (above 150°C), the elimination reaction to form 2-ethyl-1-hexene becomes more significant.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate and incomplete conversion within a practical timeframe.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Consider increasing the reaction time or optimizing the temperature. However, be mindful that higher temperatures can promote side reactions.

Issue 2: Presence of Significant Byproducts in the Final Product

Question: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize them?

Answer: The main byproducts in this reaction are di(2-ethylhexyl) ether and 2-ethyl-1-hexene.

  • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying these byproducts. The mass spectra of the byproducts will be distinct from that of this compound.

  • Minimization Strategies:

    • Temperature Control: Carefully controlling the reaction temperature is crucial. To minimize both ether and alkene formation, it is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher catalyst concentrations can accelerate the dehydration side reactions.

    • Molar Ratio of Reactants: Using a slight excess of the carboxylic acid can sometimes help to favor the esterification reaction over the self-condensation of the alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the synthesis of this compound?

A1: The two main side reactions are the acid-catalyzed dehydration of 2-ethylhexanol, which leads to the formation of:

  • Di(2-ethylhexyl) ether: This occurs when two molecules of 2-ethylhexanol react with each other.

  • 2-Ethyl-1-hexene: This is formed through the elimination of water from a single molecule of 2-ethylhexanol.

Q2: How does reaction temperature affect the formation of these byproducts?

A2: Temperature has a significant impact on the distribution of byproducts. Generally:

  • Lower temperatures (e.g., 120-140°C) favor the formation of di(2-ethylhexyl) ether .

  • Higher temperatures (e.g., >150°C) favor the formation of 2-ethyl-1-hexene .

Q3: What is a typical experimental protocol for the synthesis of this compound?

A3: A general protocol for Fischer esterification is as follows:

  • Combine 2-ethylhexanol and a slight molar excess of propionic acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Add a catalytic amount of a strong acid (e.g., 0.5-1 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using techniques like TLC or GC.

  • Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials and high-boiling byproducts.

Q4: How can I quantify the amount of this compound and its byproducts in my reaction mixture?

A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended method for quantitative analysis. A typical procedure involves:

  • Preparing a calibration curve for this compound, and if possible, for the expected byproducts (di(2-ethylhexyl) ether and 2-ethyl-1-hexene) using standards of known concentration.

  • Diluting a sample of the reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • Injecting the sample into the GC.

  • Integrating the peak areas of the components of interest and calculating their concentrations based on the calibration curves.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the Esterification of 2-Ethylhexanol

Temperature (°C)Main ProductMajor Byproduct(s)Relative Byproduct Yield
120 - 1402-Ethylhexyl EsterDi(2-ethylhexyl) etherModerate
> 1502-Ethylhexyl Ester2-Ethyl-1-hexeneIncreases with temperature

Note: This table provides a qualitative summary based on general principles of alcohol dehydration. Actual yields will vary depending on specific reaction conditions such as catalyst type and concentration, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a thermometer.

  • Reagents:

    • 2-ethylhexanol (1.0 mol)

    • Propionic acid (1.2 mol)

    • p-Toluenesulfonic acid monohydrate (0.01 mol)

    • Toluene (50 mL - as an azeotroping agent)

  • Procedure:

    • To the flask, add 2-ethylhexanol, propionic acid, p-toluenesulfonic acid monohydrate, and toluene.

    • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

    • Continue the reaction until no more water is collected (typically 3-5 hours).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of hexane.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS. Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or by library search. Quantify using an internal standard method.

Mandatory Visualizations

Side_Reactions Reactants 2-Ethylhexanol + Propionic Acid Ester This compound (Desired Product) Reactants->Ester Esterification (Acid Catalyst, Heat) Byproducts Side Reactions Reactants->Byproducts Dehydration (Acid Catalyst, Heat) Ether Di(2-ethylhexyl) ether Byproducts->Ether Lower Temp. Alkene 2-Ethyl-1-hexene Byproducts->Alkene Higher Temp.

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Reactant Conversion (TLC, GC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete High Conversion Check_Conversion->Complete High Increase_Time Increase Reaction Time or Use Water Removal (Dean-Stark) Incomplete->Increase_Time Check_Byproducts Analyze for Byproducts (GC-MS) Complete->Check_Byproducts Ether_Alkene Ether/Alkene Detected Check_Byproducts->Ether_Alkene Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Optimize_Temp Optimize Temperature: Lower for Ether, check catalyst conc. Ether_Alkene->Optimize_Temp Check_Workup Review Workup and Purification Procedure No_Byproducts->Check_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: 2-Ethylhexyl Propionate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 2-Ethylhexyl Propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Fischer esterification of propionic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants (usually the less expensive one) or to remove the water that is formed as a byproduct.[1][2][3]

Q2: What are the primary impurities I can expect in my crude this compound?

A2: The primary impurities in crude this compound synthesized via Fischer esterification are typically unreacted starting materials, namely propionic acid and 2-ethylhexanol. Water, a byproduct of the reaction, will also be present. Depending on the reaction conditions, trace amounts of side-products from dehydration of the alcohol or other side reactions may also be present.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by several methods. A common laboratory technique is to measure the amount of water produced, often by using a Dean-Stark apparatus to collect the water azeotropically.[3] Alternatively, small aliquots of the reaction mixture can be analyzed by Gas Chromatography (GC) to determine the relative amounts of reactants and product.

Q4: What is the best method for purifying crude this compound?

A4: Fractional distillation is the most effective method for purifying this compound from the common impurities of unreacted propionic acid and 2-ethylhexanol. This is due to the significant differences in their boiling points. Prior to distillation, a work-up procedure involving washing the crude product with a basic solution (e.g., sodium bicarbonate) is essential to remove the acidic catalyst and unreacted propionic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Ester Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase Reaction Time: Allow the reaction to proceed for a longer duration under reflux. - Use Excess Reactant: Use a molar excess of either propionic acid or 2-ethylhexanol to shift the equilibrium towards the product. - Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed, driving the reaction to completion.[3]
Loss of Volatile Reactants: If the reflux temperature is too high, lower-boiling reactants may be lost.- Ensure Proper Condenser Function: Check that the condenser is properly cooled and that there are no leaks in the apparatus.
Product is Contaminated with Starting Materials Incomplete Reaction: See "Low Yield of Ester" above.- Drive the reaction further to completion using the methods described above.
Inefficient Purification: The fractional distillation was not effective in separating the components.- Optimize Distillation: Ensure the distillation column is adequately packed and insulated. Maintain a slow and steady distillation rate to allow for proper separation of the fractions based on their boiling points. Collect fractions in narrow temperature ranges.
Product is Acidic Incomplete Neutralization: The acidic catalyst and unreacted propionic acid were not fully removed during the work-up.- Thorough Washing: During the work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Follow with a water wash to remove any remaining salts.[2][3]
Poor Separation During Distillation Similar Boiling Points of Impurities: Some side-products may have boiling points close to the product.- Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). - Vacuum Distillation: If impurities have very close boiling points, consider performing the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.
Emulsion Formation During Work-up Presence of Salts or Polar Impurities: These can stabilize emulsions between the organic and aqueous layers.- Add Brine: Wash the emulsion with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[2]

Data Presentation

The following table summarizes the key physical properties necessary for the successful purification of this compound by fractional distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compound186.29214-215[4]
Propionic Acid74.08141.15[2]
2-Ethylhexanol130.23180-186[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propionic acid (1.0 molar equivalent), 2-ethylhexanol (1.2 molar equivalents), p-toluenesulfonic acid (0.02 molar equivalents), and toluene (enough to fill the Dean-Stark trap).

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL, or until no more gas evolves).

      • Water (1 x 50 mL).

      • Brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column.

  • Distillation:

    • Heat the crude this compound in the distillation flask.

    • Discard the initial forerun, which may contain traces of toluene or other low-boiling impurities.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 214-215 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the product from potential impurities.

    • The mass spectrometer will help in identifying the components of any impurity peaks based on their mass spectra.

    • The purity of the sample can be estimated by the relative peak areas in the gas chromatogram.

Mandatory Visualizations

Synthesis_Workflow Reactants Propionic Acid + 2-Ethylhexanol + Acid Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Work-up (Washing with NaHCO3) Reaction->Workup Purification Fractional Distillation Workup->Purification Product Pure 2-Ethylhexyl Propionate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Impure? Acidic Product is Acidic? Start->Acidic Yes Pure Pure Product Start->Pure No StartingMaterials Unreacted Starting Materials Present? Acidic->StartingMaterials No Wash Repeat NaHCO3 Wash Acidic->Wash Yes DriveReaction Drive Reaction to Completion StartingMaterials->DriveReaction Yes Impure Further Analysis Needed StartingMaterials->Impure No Wash->StartingMaterials Distill Optimize Fractional Distillation Distill->Pure DriveReaction->Distill

Caption: Troubleshooting logic for purifying crude this compound.

References

Technical Support Center: Catalyst Removal in 2-Ethylhexyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalysts from the 2-Ethylhexyl propionate reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound?

A1: The synthesis of this compound, a typical esterification reaction, can be catalyzed by various substances, broadly categorized as:

  • Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used.[1][2][3][4]

  • Organometallic Catalysts: Compounds such as tetra-n-butyl titanate and tetraisopropyl titanate are also employed.[5][6]

  • Heterogeneous Catalysts: These include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and porous phenol sulfonic acid-formaldehyde resin.[7][8]

  • Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, offer a greener alternative.[9][10][11]

Q2: How can I remove a homogeneous acid catalyst like sulfuric acid from my reaction mixture?

A2: There are several effective methods for removing homogeneous acid catalysts:

  • Aqueous Extraction (Water Washing): This is a common and effective method. The crude reaction mixture is washed repeatedly with water to extract the water-soluble acid catalyst. One study demonstrated that three successive washes with water can achieve an overall catalyst extraction efficiency of 99.5%.[2]

  • Neutralization: The acidic catalyst can be neutralized by washing the reaction mixture with a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1][6] This is followed by water washes to remove the resulting salt and any remaining base.

  • Adsorption: The reaction mixture can be passed through a bed of a polar adsorbent like silica gel, alumina, or diatomaceous earth.[1] The polar acid catalyst is adsorbed onto the solid support, allowing for its removal by filtration.

Q3: What is the best way to remove an organometallic catalyst, such as a titanate?

A3: Organometallic catalysts like tetra-n-butyl titanate can be removed through hydrolysis and subsequent separation:

  • Hydrolysis: Water is added to the reaction mixture and heated to hydrolyze the catalyst, which typically forms a solid metal hydroxide precipitate.[5][12]

  • Neutralization and Precipitation: In some cases, a base is added after hydrolysis to ensure complete precipitation of the metal hydroxide.[5]

  • Filtration: The solid precipitate is then removed by filtration.

  • Adsorption Chromatography: Using silica gel as the adsorbent is another viable method.[12]

Q4: How are heterogeneous and enzymatic catalysts removed?

A4: The removal of heterogeneous and immobilized enzymatic catalysts is generally straightforward:

  • Filtration: Since these catalysts are in a solid phase, they can be easily separated from the liquid reaction mixture by simple filtration.[8][9]

Troubleshooting Guides

Issue 1: Emulsion formation during washing/neutralization steps.

Possible CauseTroubleshooting Step
Vigorous mixing or agitation.Gently invert the separatory funnel instead of vigorous shaking.
Presence of surfactants or amphiphilic molecules.Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[12]
High concentration of base during neutralization.Use a more dilute basic solution for neutralization.

Issue 2: Incomplete removal of acid catalyst (persistent low pH).

Possible CauseTroubleshooting Step
Insufficient washing.Increase the number of water washes or the volume of water used for each wash.[1]
Inefficient extraction.Consider switching to a neutralization method with a weak base like sodium bicarbonate.[1]
Catalyst is partially soluble in the organic phase.Use an adsorbent like silica gel or activated alumina to remove the residual catalyst.[1]

Issue 3: Difficulty in filtering precipitated catalyst (e.g., titanates).

Possible CauseTroubleshooting Step
Formation of a fine, gelatinous precipitate.[12]Try adding a filter aid like Celite to the mixture before filtration to improve the filtration rate.
Clogging of the filter medium.Use a larger pore size filter paper or a Buchner funnel with a vacuum to speed up the filtration.
Incomplete precipitation.Ensure the hydrolysis step is complete by allowing sufficient reaction time and temperature.[5] Consider adding a base to aid precipitation.[5]

Quantitative Data Presentation

Table 1: Efficiency of Sulfuric Acid Catalyst Removal by Water Washing

Washing StepCatalyst Extraction Efficiency (%)
First Wash91[2]
Overall (after three washes)99.5[2]

Data extracted from a patent describing the synthesis of 2-ethylhexyl acrylate, a similar esterification process.[2]

Table 2: Product Purity and Yield After Catalyst Removal and Purification

ParameterValue
Final Product Purity99.7%
Overall Yield98.1% - 98.7%

Data from a process for preparing 2-ethylhexyl benzoate using a titanate catalyst, followed by neutralization, washing, and adsorption.[6]

Experimental Protocols

Protocol 1: Removal of Sulfuric Acid Catalyst by Water Washing

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water (approximately 20-30% of the reaction mixture volume).

  • Gently invert the funnel multiple times to allow for extraction of the acid into the aqueous phase. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. The lower aqueous layer contains the acid.

  • Drain the lower aqueous layer.

  • Repeat the washing process (steps 3-6) two more times.

  • After the final wash, check the pH of the organic layer to ensure the acid has been removed.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent. The resulting solution is the purified this compound.

Protocol 2: Removal of Tetra-n-butyl Titanate Catalyst by Hydrolysis and Filtration

  • After the esterification reaction is complete, cool the reaction mixture.

  • Add water to the reaction mixture (e.g., 15% by weight).[5]

  • Heat the mixture with stirring (e.g., at 95°C for 2 hours) to hydrolyze the titanate catalyst.[5] This will form a precipitate of titanium hydroxide.

  • (Optional) Add a small amount of a basic substance like sodium carbonate to neutralize any remaining acidic species and aid precipitation.[5]

  • Cool the mixture to room temperature.

  • Filter the mixture to remove the solid titanium hydroxide precipitate.

  • Wash the organic filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent to obtain the purified product.

Mandatory Visualizations

Catalyst_Removal_Workflow cluster_start Start cluster_methods Catalyst Removal Method cluster_end End start Crude Reaction Mixture (this compound + Catalyst) washing Water Washing (for Acid Catalysts) start->washing neutralization Neutralization (for Acid Catalysts) start->neutralization hydrolysis Hydrolysis & Filtration (for Organometallic Catalysts) start->hydrolysis filtration Direct Filtration (for Heterogeneous/Enzymatic Catalysts) start->filtration end Purified This compound washing->end neutralization->end hydrolysis->end filtration->end

Caption: Workflow for different catalyst removal methods.

Troubleshooting_Emulsion start Emulsion Formed During Washing? gentle_mixing Action: Use Gentle Inversion start->gentle_mixing Yes resolved Issue Resolved gentle_mixing->resolved Success not_resolved Issue Persists gentle_mixing->not_resolved Failure add_brine Action: Add Brine (Saturated NaCl) add_brine->resolved not_resolved->add_brine

Caption: Troubleshooting decision tree for emulsion formation.

References

Technical Support Center: Biocatalytic Synthesis of 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 2-Ethylhexyl propionate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed to provide solutions to common issues encountered during the enzymatic synthesis of this compound.

Low or No Product Conversion

Question: My reaction shows very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a common issue that can stem from several factors related to the enzyme's activity and the reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Enzyme Activity:

    • Inactive Enzyme: Ensure the lipase used is active. Lipases can lose activity over time, especially if not stored correctly. Run a standard control reaction with a known substrate to verify enzyme activity.

    • Improper Immobilization: If using an immobilized enzyme, the immobilization process may have failed or denatured the enzyme. Review your immobilization protocol.

  • Water Content:

    • Excess Water: While a small amount of water is necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis) of the ester, reducing the net yield.[1][2][3][4] Water is a byproduct of the esterification reaction, and its accumulation can shift the equilibrium back towards the reactants.[3][4]

    • Insufficient Water: Anhydrous conditions can strip the essential water from the enzyme, leading to inactivation.

    • Solution: The optimal water activity (aw) is crucial.[1][2][5] Consider adding a water adsorbent like molecular sieves (e.g., 3Å or 4Å) or silica gel to the reaction medium to control the water content.[4] Alternatively, conducting the reaction under vacuum can help remove water as it is formed.

  • Substrate Inhibition:

    • Acid Inhibition: High concentrations of propionic acid can inhibit or inactivate the lipase.[6][7] Some lipases are particularly sensitive to short-chain carboxylic acids.

    • Alcohol Inhibition: While less common, high concentrations of 2-Ethylhexanol can also cause substrate inhibition.[8]

    • Solution: Try a stepwise addition of the acid substrate to maintain a low concentration throughout the reaction.[9] An alternative is to use a higher molar ratio of alcohol to acid, though this may require more complex downstream purification.

  • Reaction Temperature:

    • Suboptimal Temperature: Every enzyme has an optimal temperature for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and deactivation.[10]

    • Solution: Consult the literature for the optimal temperature range for your specific lipase (e.g., Novozym® 435 often performs well between 40°C and 70°C).[9][11] Perform small-scale experiments to determine the optimal temperature for your specific setup.

Reaction Rate is Too Slow

Question: The reaction is proceeding, but the rate is too slow for practical application. How can I increase the reaction rate?

Answer: A slow reaction rate can be improved by optimizing several parameters:

  • Enzyme Loading:

    • Insufficient Enzyme: The concentration of the biocatalyst is directly related to the reaction time.[6]

    • Solution: Increase the amount of lipase in the reaction mixture. Be mindful that a very high enzyme concentration may not be cost-effective and could lead to mass transfer limitations.[12]

  • Temperature:

    • Solution: As mentioned, increasing the temperature towards the enzyme's optimum can significantly boost the reaction rate.[10] However, be cautious of exceeding the optimal temperature, which can cause irreversible denaturation.

  • Mass Transfer Limitations:

    • Poor Mixing: In a heterogeneous system with an immobilized enzyme, poor mixing can limit the access of substrates to the enzyme's active sites.

    • Solution: Increase the agitation speed (e.g., stirring or shaking).[13] Ensure the stirring method does not physically damage the immobilized enzyme support.[9]

  • Solvent Choice:

    • Solvent Effects: The choice of organic solvent can influence enzyme activity and substrate solubility.[1] Hydrophobic solvents are generally preferred for esterification reactions.

    • Solvent-Free Systems: Consider a solvent-free system, which can lead to higher volumetric productivity and simpler downstream processing.[9][11][14][15]

Enzyme Deactivation and Reusability Issues

Question: My immobilized lipase loses activity after one or two cycles. How can I improve its operational stability and reusability?

Answer: Improving the reusability of the biocatalyst is key to making the process economically viable. Here are some strategies:

  • Washing Procedure:

    • Inadequate Washing: Residual substrates or products may remain on the enzyme after a cycle, leading to inhibition or denaturation in subsequent uses.

    • Solution: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isooctane) to remove any adsorbed molecules. Ensure the enzyme is properly dried before the next use.

  • Mechanical Stress:

    • Harsh Agitation: High shear forces from mechanical stirring can damage the support material of the immobilized enzyme.

    • Solution: Use gentle agitation methods or a packed-bed reactor configuration to minimize mechanical stress.

  • Inactivating Agents:

    • Substrate or Product Inhibition: As discussed, high concentrations of the acid or accumulation of the ester product can lead to enzyme inhibition.[6][7][10]

    • Solution: Optimize the substrate feeding strategy and consider in-situ product removal to alleviate inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on biocatalytic ester synthesis, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Reaction Conditions on Ester Conversion

EnzymeSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Biocatalyst Conc. (% w/w)Conversion (%)Reaction Time (h)Reference
Novozym® 4352-Ethylhexanol & 2-Methylhexanoic Acid1.1:1702.5976[9]
Novozym® 4352-Ethylhexanol & 2-Methylhexanoic Acid1.2:1802.5995[9]
Rhizopus oryzae lipase2-Ethylhexanol & p-Methoxycinnamic Acid2:145750 U91.396[16]
Immobilized Candida sp. 99-1252-Ethylhexanol & Palmitic Acid1:1401091-[8]
Eversa immobilized lipase2-Ethylhexanol & Palmitic Acid-55297-[11]

Table 2: Green Metrics for Biocatalytic Synthesis of 2-Ethylhexyl 2-Methylhexanoate

ParameterValue at 70°C, 10% Alcohol ExcessValue at 80°C, 20% Alcohol ExcessReference
Atom Economy (AE)92.98%92.98%[9]
E-factor0.07560.0756[9]
Carbon Mass Efficiency (CME)92.98%92.98%[9]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general method for the synthesis of this compound using an immobilized lipase in a solvent-free system.

Materials:

  • 2-Ethylhexanol

  • Propionic acid

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å or 4Å), pre-activated

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer and stir bar or orbital shaker

  • Thermostatically controlled heating system (e.g., oil bath or heating mantle)

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine 2-Ethylhexanol and propionic acid. A common starting point is a 1.1:1 molar ratio of alcohol to acid.

  • Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 2-5% (w/w) of the total substrate mass.

  • Water Removal (Optional but Recommended): Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced during esterification.

  • Reaction Setup: Securely cap the reaction vessel and place it in the thermostatically controlled heating system set to the desired temperature (e.g., 60°C).

  • Agitation: Begin agitation at a constant rate (e.g., 200 rpm) to ensure proper mixing.

  • Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples to determine the conversion of the limiting reactant (typically the acid) and the formation of the this compound product.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the heating and agitation.

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration or decantation. The recovered enzyme can be washed for reuse.

  • Product Purification: The crude product can be purified to remove unreacted substrates and any byproducts.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup reactants 1. Mix Reactants (2-Ethylhexanol & Propionic Acid) enzyme 2. Add Immobilized Lipase reactants->enzyme water_removal 3. Add Water Adsorbent (e.g., Molecular Sieves) enzyme->water_removal setup 4. Set Temperature & Agitation water_removal->setup monitoring 5. Monitor Reaction Progress (e.g., GC Analysis) setup->monitoring separation 6. Separate Immobilized Enzyme monitoring->separation Reaction Complete purification 7. Purify Product separation->purification reuse 8. Wash & Reuse Enzyme separation->reuse

Caption: Workflow for the biocatalytic synthesis of this compound.

Troubleshooting Logic

Troubleshooting cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low/No Conversion check_activity Is the enzyme active? start->check_activity check_water Is water content optimal? start->check_water check_immobilization Is immobilization correct? check_activity->check_immobilization Yes sol_enzyme Use new/verified enzyme check_activity->sol_enzyme No check_immobilization->check_water Yes sol_immobilization Review immobilization protocol check_immobilization->sol_immobilization No check_temp Is temperature optimal? check_water->check_temp Yes sol_water Add/remove water adsorbent check_water->sol_water No check_inhibition Substrate inhibition? check_temp->check_inhibition Yes sol_temp Optimize temperature check_temp->sol_temp No sol_inhibition Stepwise substrate addition check_inhibition->sol_inhibition Yes

Caption: Decision tree for troubleshooting low conversion in biocatalytic synthesis.

References

Technical Support Center: Preventing Degradation of 2-Ethylhexyl Propionate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Ethylhexyl propionate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (CAS No. 6293-37-4) is an ester of 2-ethylhexanol and propionic acid.[1][2] It is used in various applications, including as a fragrance ingredient and in the synthesis of other organic compounds.[3] Maintaining its chemical integrity during storage is crucial to ensure the reproducibility of experimental results, the safety and efficacy of formulated products, and to prevent the formation of impurities that could have unintended effects.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the general chemistry of esters, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze, breaking down into its constituent parts: 2-ethylhexanol and propionic acid. This reaction can be catalyzed by acidic or basic conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[4] Containers should be tightly sealed to prevent moisture ingress and exposure to air. It is also advisable to protect it from light.

Q4: Are there any materials that are incompatible with this compound during storage?

A4: Yes, this compound should be stored away from strong oxidizing agents, as they can accelerate its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in Odor (e.g., a more rancid or acidic smell) Hydrolysis leading to the formation of propionic acid.1. Verify Storage Conditions: Ensure the container is tightly sealed and stored in a dry environment. 2. Test for Moisture: Use a Karl Fischer titrator to determine the water content of the sample and the storage environment. 3. pH Analysis: If the material is in a formulation, measure the pH. A shift towards acidic or basic pH can accelerate hydrolysis. 4. Analytical Confirmation: Use analytical techniques like HPLC or GC to detect the presence of propionic acid and 2-ethylhexanol.
Discoloration or Formation of Peroxides Oxidation.1. Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Use of Antioxidants: Consider adding a suitable antioxidant (e.g., BHT, tocopherol) to the formulation. Compatibility and solubility testing are required. 3. Chelating Agents: If metal ion contamination is suspected, add a chelating agent (e.g., EDTA) to sequester the metal ions. 4. Light Protection: Store in amber or opaque containers to protect from light, which can catalyze oxidation.
Inconsistent Experimental Results Degradation of the starting material.1. Purity Check: Before use, verify the purity of the this compound using a suitable analytical method (e.g., GC, HPLC). 2. Stability Study: If the material is stored for an extended period, perform a stability study to determine its shelf-life under your specific storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Detecting Hydrolysis

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the hydrolysis of this compound. This method is designed to separate the parent compound from its primary degradation products, 2-ethylhexanol and propionic acid.

Objective: To quantify the amount of this compound and its degradation products over time.

Materials:

  • This compound

  • Reference standards for 2-ethylhexanol and propionic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound, 2-ethylhexanol, and propionic acid in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a suitable concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid). For example, starting with 50:50 (v/v) and increasing the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (propionic acid) and a suitable wavelength for this compound and 2-ethylhexanol (requires determination, as they lack strong chromophores).

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Use the peak areas from the calibration standards to quantify the concentration of this compound and its degradation products in the samples.

Protocol 2: Accelerated Stability Study (Forced Degradation)

This protocol describes how to conduct a forced degradation study to quickly assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and the conditions that accelerate degradation.

Methodology:

  • Sample Preparation: Prepare solutions or solid samples of this compound.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store at 60°C for 7 days.

    • Photostability: Expose to a light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 0, 1, 3, 7 days for thermal stress).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify the degradation products.

Visualizing Degradation Pathways and Troubleshooting

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Degradation of this compound 2-Ethylhexyl_propionate This compound Propionic_acid Propionic Acid 2-Ethylhexyl_propionate->Propionic_acid Hydrolysis (H₂O, H⁺/OH⁻) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexyl_propionate->2-Ethylhexanol Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_products Oxidation Products 2-Ethylhexyl_propionate->Oxidation_products Oxidation (O₂, light, metal ions)

Degradation pathways of this compound.
Experimental Workflow for Stability Testing

The diagram below outlines the logical flow for conducting a stability study on this compound.

Workflow for Stability Assessment cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation Define_Storage_Conditions Define Storage Conditions (Temp, Humidity, Light) Prepare_Samples Prepare Samples Define_Storage_Conditions->Prepare_Samples Store_Samples Store Samples under Defined Conditions Prepare_Samples->Store_Samples Withdraw_Samples Withdraw Samples at Pre-defined Intervals Store_Samples->Withdraw_Samples Analyze_Samples Analyze Samples using Stability-Indicating Method Withdraw_Samples->Analyze_Samples Quantify_Degradation Quantify Degradation Products Analyze_Samples->Quantify_Degradation Evaluate_Data Evaluate Data and Determine Shelf-Life Quantify_Degradation->Evaluate_Data

A typical workflow for stability assessment.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting the degradation of this compound.

Troubleshooting Degradation Start Degradation Suspected? Check_Storage Check Storage Conditions (Temp, Humidity, Light, Seal) Start->Check_Storage Analyze_Sample Analyze Sample for Degradation Products Check_Storage->Analyze_Sample Hydrolysis_Detected Hydrolysis Products Detected? Analyze_Sample->Hydrolysis_Detected Oxidation_Detected Oxidation Products Detected? Hydrolysis_Detected->Oxidation_Detected No Action_Moisture Action: Improve Drying/ Use Desiccant/Inert Gas Hydrolysis_Detected->Action_Moisture Yes Action_Oxidation Action: Use Antioxidants/ Chelating Agents/Inert Gas Oxidation_Detected->Action_Oxidation Yes No_Degradation No Degradation Detected Oxidation_Detected->No_Degradation No Further_Investigation Further Investigation Needed Action_Moisture->Further_Investigation Action_Oxidation->Further_Investigation

A logical flow for troubleshooting degradation.

References

Technical Support Center: Analysis of 2-Ethylhexyl Propionate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for developing and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Ethylhexyl propionate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for analyzing this compound?

A1: A reverse-phase HPLC method is recommended due to the non-polar nature of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a suitable starting point. UV detection at a low wavelength (e.g., 210 nm) is necessary as the compound lacks a strong chromophore.

Q2: Why am I not seeing a strong signal for my this compound peak?

A2: this compound does not have a significant UV-absorbing functional group. Therefore, detection should be performed at a low UV wavelength, such as 210 nm, to achieve adequate sensitivity. Ensure your detector is set appropriately. Low signal intensity could also result from improper sample preparation or a concentration that is too low.[1]

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Yes, Gas Chromatography (GC) is a suitable and commonly used technique for the analysis of volatile esters like this compound.[2][3][4] The choice between HPLC and GC will depend on the sample matrix, available equipment, and the specific goals of the analysis.

Q4: What are the expected physical properties of this compound?

A4: Key physical properties include a molecular weight of approximately 186.29 g/mol , a boiling point of around 214°C, and a logP value of about 3.7, indicating its non-polar character.[5][6][7]

Troubleshooting Guide

This guide addresses common issues you may encounter during the HPLC analysis of this compound.

Problem: No peak or very small peak is observed.

  • Possible Cause 1: Incorrect Detection Wavelength.

    • Solution: this compound lacks a strong chromophore. Set the UV detector to a low wavelength, such as 210 nm, for optimal sensitivity.

  • Possible Cause 2: Sample Concentration is Too Low.

    • Solution: Prepare a fresh, more concentrated sample. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

  • Possible Cause 3: System Leak.

    • Solution: Check for leaks throughout the HPLC system, from the pump to the detector. Pay close attention to fittings and connections.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: For peak tailing, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can help improve peak shape for acidic analytes that might be present as impurities.[8] While this compound itself is neutral, this can help with co-eluting impurities.

  • Possible Cause 4: Column Degradation.

    • Solution: Replace the column with a new one of the same type.

Problem: Retention time is shifting.

  • Possible Cause 1: Inconsistent Mobile Phase Preparation.

    • Solution: Prepare the mobile phase accurately and consistently for each run. Ensure thorough mixing of the solvents.

  • Possible Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Pump Malfunction.

    • Solution: Check the pump for consistent flow rate and pressure. Address any leaks or bubbles in the pump heads.[9]

Problem: High backpressure.

  • Possible Cause 1: Blockage in the System.

    • Solution: Check for blockages in the guard column, column frits, or tubing. Replace the guard column or filter if necessary. Back-flushing the column (if permitted by the manufacturer) may help.

  • Possible Cause 2: Particulate Matter in the Sample.

    • Solution: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.

Problem: Baseline noise or drift.

  • Possible Cause 1: Air Bubbles in the System.

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging. Purge the pump to remove any trapped air bubbles.[10]

  • Possible Cause 2: Contaminated Mobile Phase.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[10]

  • Possible Cause 3: Detector Lamp Instability.

    • Solution: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[10]

Experimental Protocol: HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 210 nm
Run Time 10 minutes

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • 0.45 µm Syringe filters

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Theoretical Plates ≥ 2000

6. Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

7. Calculation

Quantify the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the corresponding standard from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:H2O, 85:15) system_suitability System Suitability Test (5 Replicate Injections) prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Samples and Standards prep_samples->inject_samples system_suitability->inject_samples If Pass acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Integrate Peaks & Generate Calibration Curve acquire_data->process_data calculate_results Calculate Results process_data->calculate_results

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Chromatographic Problem (e.g., No Peak, Bad Shape, Drifting RT) check_method Verify Method Parameters (Wavelength, Flow Rate, etc.) start->check_method check_prep Review Sample/Mobile Phase Preparation start->check_prep check_system Inspect HPLC System (Leaks, Pressure) start->check_system solution_method Adjust Method (e.g., Change Wavelength) check_method->solution_method solution_prep Re-prepare Solutions check_prep->solution_prep solution_system Perform Maintenance (e.g., Purge Pump, Change Seals) check_system->solution_system end Problem Resolved solution_method->end solution_prep->end solution_column Replace Column solution_system->solution_column If pressure high solution_system->end solution_column->end

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Minimizing by-product formation in 2-Ethylhexyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Ethylhexyl propionate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Fischer esterification of propionic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. This is a reversible reaction where water is produced as a by-product.[1][2][3]

Q2: What are the most common by-products in this synthesis?

The primary by-products in the synthesis of this compound include:

  • Water: A direct by-product of the esterification reaction.[4]

  • Di(2-ethylhexyl) ether: Formed through the acid-catalyzed dehydration of two molecules of 2-ethylhexanol.

  • 2-Ethyl-1-hexene: Formed from the dehydration of 2-ethylhexanol.

  • Unreacted starting materials: Residual propionic acid and 2-ethylhexanol will be present if the reaction does not go to completion.

  • Aldol condensation products: If the 2-ethylhexanol starting material is contaminated with its precursor, n-butyraldehyde, aldol condensation can occur under acidic or basic conditions, leading to various higher molecular weight impurities.[5][6][7]

Q3: How can I monitor the progress of the reaction and identify by-products?

Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique to monitor the reaction progress and identify the main product, unreacted starting materials, and by-products.[6] By taking aliquots from the reaction mixture at different time intervals, you can quantify the formation of this compound and the presence of any impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the accumulation of water can drive the equilibrium back towards the reactants.[2][3]Shift the Equilibrium: 1. Use an excess of one reactant, typically the less expensive one (e.g., a 1.5 to 2-fold molar excess of 2-ethylhexanol).[2] 2. Remove water as it is formed using a Dean-Stark apparatus or by carrying out the reaction under vacuum.[3] Molecular sieves can also be used to remove water, though they may not be compatible with strong acid catalysts.[4]
Insufficient Catalyst Activity: The reaction rate may be too slow, preventing the reaction from reaching completion within the desired timeframe.Optimize Catalyst: 1. Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to 1-2% by weight of the reactants. 2. Consider using a more active catalyst if the reaction remains sluggish.
Inadequate Reaction Temperature: The reaction temperature may be too low for an efficient conversion rate.Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of dehydration by-products. The optimal temperature will depend on the specific catalyst and reactants used.
Issue 2: High Levels of Di(2-ethylhexyl) Ether and 2-Ethyl-1-hexene
Possible Cause Troubleshooting Step
Excessive Reaction Temperature: High temperatures, especially in the presence of a strong acid catalyst, promote the dehydration of 2-ethylhexanol.Lower Reaction Temperature: Reduce the reaction temperature to a point where the esterification proceeds at a reasonable rate without significant alcohol dehydration.
High Catalyst Concentration: A high concentration of a strong acid catalyst can accelerate the dehydration of 2-ethylhexanol.Reduce Catalyst Concentration: Lower the amount of the acid catalyst used in the reaction.
Prolonged Reaction Time: Extended reaction times, even at moderate temperatures, can lead to an increase in dehydration by-products.Optimize Reaction Time: Monitor the reaction progress using GC-MS and stop the reaction once the desired conversion of the limiting reactant is achieved to avoid prolonged exposure to reaction conditions.
Issue 3: Presence of High Molecular Weight Impurities
Possible Cause Troubleshooting Step
Contaminated 2-Ethylhexanol: The 2-ethylhexanol starting material may contain impurities of its precursor, n-butyraldehyde.[5][8]Purify Starting Material: Ensure the purity of the 2-ethylhexanol by distillation before use. Check the certificate of analysis from the supplier.
Aldol Condensation: The presence of n-butyraldehyde can lead to acid- or base-catalyzed aldol condensation reactions, forming higher molecular weight by-products.[5][6][7]Use High-Purity Reactants: Start with high-purity propionic acid and 2-ethylhexanol to minimize the potential for side reactions.

Data Presentation

Table 1: Common By-products and Mitigation Strategies

By-productFormation PathwayMitigation Strategy
WaterEsterification of propionic acid and 2-ethylhexanolUse Dean-Stark trap, vacuum, or molecular sieves.
Di(2-ethylhexyl) etherAcid-catalyzed dehydration of 2-ethylhexanolLower reaction temperature, reduce catalyst concentration.
2-Ethyl-1-hexeneAcid-catalyzed dehydration of 2-ethylhexanolLower reaction temperature, reduce catalyst concentration.
Unreacted ReactantsIncomplete reactionUse excess of one reactant, increase reaction time/temperature cautiously, ensure catalyst activity.
Aldol ProductsSelf-condensation of n-butyraldehyde impurityUse high-purity 2-ethylhexanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Propionic acid (1.0 mol)

  • 2-Ethylhexanol (1.5 mol)

  • p-Toluenesulfonic acid (p-TSA) (0.02 mol)

  • Toluene (or another suitable azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add propionic acid, 2-ethylhexanol, p-TSA, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is nearing completion.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted propionic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

Fischer_Esterification Propionic_Acid Propionic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Propionic_Acid->Protonated_Carbonyl Protonation Two_Ethylhexanol 2-Ethylhexanol Tetrahedral_Intermediate Tetrahedral Intermediate Two_Ethylhexanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester_Product This compound Tetrahedral_Intermediate->Ester_Product Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester_Product->Propionic_Acid Hydrolysis (Reverse Reaction) Water->Propionic_Acid

Caption: Fischer esterification of propionic acid and 2-ethylhexanol.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Propionic_Acid Propionic Acid Ester_Product This compound Propionic_Acid->Ester_Product Two_Ethylhexanol 2-Ethylhexanol Two_Ethylhexanol->Ester_Product Two_Ethylhexanol_Side 2-Ethylhexanol Ether Di(2-ethylhexyl) ether Two_Ethylhexanol_Side->Ether Dehydration Alkene 2-Ethyl-1-hexene Two_Ethylhexanol_Side->Alkene Dehydration n_Butyraldehyde n-Butyraldehyde (impurity) Aldol_Products Aldol Condensation Products n_Butyraldehyde->Aldol_Products Self-condensation

Caption: Main and side reactions in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity High By-products? Check_Yield->Check_Purity No Optimize_Equilibrium Shift Equilibrium: - Excess Reactant - Remove Water Check_Yield->Optimize_Equilibrium Yes Optimize_Conditions Optimize Conditions: - Adjust Temperature - Adjust Catalyst Conc. Check_Purity->Optimize_Conditions Yes (Ether/Alkene) Check_Starting_Materials Check Starting Material Purity Check_Purity->Check_Starting_Materials Yes (High MW) End High Purity Product Check_Purity->End No Optimize_Equilibrium->Check_Yield Optimize_Conditions->Check_Purity Purify_Product Purify Product (e.g., Distillation) Check_Starting_Materials->Purify_Product Purify_Product->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Overcoming mass transfer limitations in 2-Ethylhexyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Ethylhexyl propionate, with a specific focus on mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are direct esterification and transesterification. Direct esterification, also known as Fischer esterification, involves the reaction of propionic acid with 2-Ethylhexanol, typically in the presence of an acid catalyst.[1] Transesterification involves the reaction of an ester (like methyl or ethyl propionate) with 2-Ethylhexanol. Enzymatic esterification using immobilized lipases is also a viable and more environmentally friendly method.[2][3]

Q2: What is "mass transfer limitation" in the context of this synthesis?

A2: Mass transfer limitation refers to a situation where the rate of the reaction is limited by the speed at which reactants can move to the catalyst's active sites or by the speed at which products move away from them.[4][5] In the synthesis of this compound, this can occur due to the formation of a viscous product layer, poor mixing of the immiscible reactants, or diffusional resistance within a solid catalyst or immobilized enzyme.[6]

Q3: Why is my reaction yield of this compound consistently low?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[7] Other factors include incomplete conversion, product loss during workup and purification, or side reactions. Mass transfer limitations can also significantly contribute to low yields by preventing the reactants from reaching the catalytic sites effectively.

Q4: What are the key parameters to control for a successful synthesis?

A4: The key parameters to control are:

  • Reactant Molar Ratio: Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product.[8][9]

  • Catalyst: The type and concentration of the catalyst are crucial. Common choices include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[8][10]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.[1]

  • Water Removal: Continuous removal of water is one of the most effective ways to drive the reaction to completion and maximize yield.[7][8]

  • Agitation/Mixing: Proper mixing is essential to overcome mass transfer limitations, especially in heterogeneous systems.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Reaction Conversion Equilibrium Limitation: The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is significant.• Increase the excess of one reactant (typically 2-Ethylhexanol). • Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[8]
Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount.• Use a fresh, anhydrous catalyst. • Increase the catalyst loading.
Low Reaction Temperature: The reaction is too slow to reach high conversion in a reasonable time.• Increase the reaction temperature, while monitoring for potential side reactions.[7]
Mass Transfer Limitation: Poor mixing is preventing reactants from reaching the catalyst.• Increase the stirring speed to improve mixing. • Consider using a different reactor design that enhances mass transfer, such as a packed bed reactor.[11]
Significant Product Loss During Workup Emulsion Formation: An emulsion has formed during the aqueous wash, making separation difficult.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[7][12] • If possible, use centrifugation to separate the layers.[12]
Incomplete Extraction: The product is not being efficiently extracted into the organic phase.• Ensure the pH of the aqueous phase is appropriate to keep the product in its non-ionized form. • Perform multiple extractions with smaller volumes of the organic solvent.
Product Volatility: The product is being lost during solvent removal.• Use a rotary evaporator at a controlled temperature and pressure to avoid evaporation of the product.
Formation of By-products High Reaction Temperature: Elevated temperatures can lead to side reactions like dehydration of the alcohol or polymerization.• Lower the reaction temperature. • Use a milder catalyst.
Presence of Impurities: Impurities in the starting materials can lead to undesired reactions.• Use purified starting materials.
Slow Reaction Rate Poor Mass Transfer: Reactants are not reaching the catalyst active sites efficiently.• Increase agitation speed. • Consider using a solvent to reduce viscosity and improve miscibility. • If using a solid catalyst, ensure the particle size is small enough to minimize internal diffusion limitations.
Low Catalyst Concentration: The amount of catalyst is insufficient to achieve a reasonable reaction rate.• Increase the catalyst concentration.

Data Presentation

Table 1: Comparison of Catalysts for Esterification Reactions

Catalyst TypeCatalyst ExampleAdvantagesDisadvantagesTypical Yield (%)
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Low cost, high activity.Corrosive, difficult to separate from the product, can cause side reactions.>95[3]
Heterogeneous Acid Amberlyst-15, Sulfated ZirconiaEasily separable, reusable, less corrosive.Lower activity than homogeneous catalysts, potential for mass transfer limitations.77-90[13][14]
Enzymatic Immobilized Lipase (e.g., Novozym 435)High selectivity, mild reaction conditions, environmentally friendly.Higher cost, longer reaction times, potential for enzyme inhibition.>95[2][3]

Table 2: Effect of Reaction Parameters on this compound Synthesis

ParameterCondition 1Yield/Conversion (%)Condition 2Yield/Conversion (%)Reference
Molar Ratio (Acid:Alcohol) 1:1651:1097[9]
Temperature 70°CLower Conversion80°CHigher Conversion (99%)[2]
Catalyst Loading (wt%) 1.0Lower Conversion3.0Higher Conversion[15]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Trap

Objective: To synthesize this compound with high yield by continuous removal of water.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid

  • Toluene (or another suitable azeotroping solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine propionic acid, 2-Ethylhexanol (typically a 1.5 to 2-fold molar excess), a catalytic amount of p-TSA (1-2% of the total reactant weight), and toluene.[3]

  • Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and be collected in the trap, while the toluene will return to the reaction flask.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by using techniques like Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propionic acid.

  • Wash with brine to help break any emulsions and remove residual water.[7]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent and any excess 2-Ethylhexanol using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound

Objective: To synthesize this compound using an immobilized lipase catalyst under mild conditions.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous solvent (e.g., n-hexane, optional)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine propionic acid and 2-Ethylhexanol (a 1:1 or slight excess of alcohol molar ratio can be used).

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the reactants).

  • Incubation: Place the reaction vessel in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed. If not using a solvent, ensure good mixing to suspend the enzyme.

  • Water Removal (Optional): To drive the equilibrium towards the product, molecular sieves can be added to the reaction mixture to adsorb the water produced.[11]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or by titrating the remaining acid.

  • Catalyst Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Purification: The product can be purified by removing any unreacted starting materials, typically by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_conversion Low Reaction Conversion? start->check_conversion check_workup Significant Product Loss During Workup? check_conversion->check_workup No equilibrium Equilibrium Limitation? check_conversion->equilibrium Yes emulsion Emulsion Formation? check_workup->emulsion Yes catalyst Catalyst Issue? equilibrium->catalyst No increase_excess Increase Reactant Excess equilibrium->increase_excess Yes remove_water Use Dean-Stark / Drying Agent equilibrium->remove_water Yes mass_transfer Mass Transfer Limitation? catalyst->mass_transfer No fresh_catalyst Use Fresh/Anhydrous Catalyst catalyst->fresh_catalyst Yes optimize_mixing Increase Agitation / Improve Reactor Design mass_transfer->optimize_mixing Yes purification Decomposition During Purification? emulsion->purification No add_brine Add Brine / Change Solvent emulsion->add_brine Yes vacuum_distillation Use Vacuum Distillation purification->vacuum_distillation Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

MassTransferFactors mass_transfer Mass Transfer Limitations viscosity High Product Viscosity mass_transfer->viscosity mixing Poor Mixing / Agitation mass_transfer->mixing catalyst_props Catalyst Properties (Particle Size, Porosity) mass_transfer->catalyst_props phase_behavior Phase Immiscibility mass_transfer->phase_behavior increase_temp Increase Temperature viscosity->increase_temp add_solvent Add a Low-Viscosity Solvent viscosity->add_solvent increase_agitation Increase Stirring Speed mixing->increase_agitation reactor_design Optimize Reactor Design (e.g., Baffles, Impeller) mixing->reactor_design catalyst_selection Select Catalyst with Optimal Properties catalyst_props->catalyst_selection phase_transfer Use Phase Transfer Catalyst phase_behavior->phase_transfer

Caption: Factors contributing to mass transfer limitations and potential solutions.

References

Technical Support Center: Catalyst Deactivation in 2-Ethylhexyl Propionate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation during the synthesis of 2-Ethylhexyl propionate. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting steps for common issues encountered in the laboratory.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems related to catalyst deactivation during the synthesis of this compound.

Issue 1: Gradual or Rapid Decline in Catalytic Activity

Question: My catalyst (e.g., Amberlyst-15, Sulfated Zirconia, Novozym® 435) is showing a significant drop in conversion efficiency for the esterification of propionic acid with 2-ethylhexanol. What are the potential causes and how can I troubleshoot this?

Answer: A decline in catalytic activity is a common issue and can be attributed to several factors. The primary causes of deactivation can be categorized as poisoning, fouling (coking), thermal degradation, and leaching of the active species.

Potential Cause 1: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites, rendering them inactive.

  • Common Poisons in Esterification:

    • Water: Although a byproduct of the reaction, excess water in the feedstock can inhibit the activity of many acid catalysts and, in some cases, lead to irreversible changes in the catalyst structure.

    • Sulfur and Nitrogen Compounds: Traces of sulfur or nitrogen-containing compounds in the reactants (propionic acid or 2-ethylhexanol) can poison metallic components of catalysts or interact with acid sites.

    • Other Organic Impurities: Aldehydes, ketones, or other reactive species present as impurities in the starting materials can undergo side reactions on the catalyst surface, leading to the formation of poisons.

  • Troubleshooting Steps:

    • Analyze Feedstock: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to check for impurities in the propionic acid and 2-ethylhexanol.

    • Purify Reactants: If impurities are detected, purify the starting materials through distillation or by passing them through a bed of appropriate adsorbents.

    • Implement Feed Pre-treatment: Consider passing the feedstock through a guard bed containing adsorbents to remove potential poisons before the reaction.

Potential Cause 2: Fouling or Coking

Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface, blocking pores and active sites. In the context of esterification, this often involves the formation of heavy organic residues or "coke."

  • Causes of Fouling:

    • High Reaction Temperatures: Elevated temperatures can promote the polymerization or condensation of reactants and products on the catalyst surface.

    • Side Reactions: Undesirable side reactions, such as etherification of 2-ethylhexanol, can produce high-molecular-weight byproducts that deposit on the catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate to reduce the rate of coke formation.

    • Control Reactant Molar Ratio: An inappropriate molar ratio of alcohol to acid can sometimes lead to increased side reactions. Experiment with adjusting the molar ratio to optimize for the main reaction.

    • Catalyst Regeneration: For catalysts deactivated by coking, a regeneration step is often effective (see Experimental Protocols section).

Potential Cause 3: Thermal Degradation (Sintering)

High temperatures can cause irreversible changes to the catalyst structure, such as the agglomeration of active particles (sintering) or the collapse of the support material's pore structure. This is particularly relevant for supported metal catalysts and some solid acid catalysts.

  • Troubleshooting Steps:

    • Operate within Recommended Temperature Limits: Adhere to the manufacturer's recommended operating temperature range for the specific catalyst being used.

    • Ensure Uniform Heating: Localized "hot spots" in the reactor can lead to thermal degradation. Ensure efficient stirring and uniform heat distribution.

Potential Cause 4: Leaching of Active Sites

Leaching is the dissolution of the active catalytic species from the support into the reaction medium. This is a common issue with some supported catalysts and ion-exchange resins.

  • Troubleshooting Steps:

    • Analyze the Product Mixture: After the reaction, analyze the liquid product for the presence of the leached active component (e.g., using Inductively Coupled Plasma - ICP analysis for metal catalysts).

    • Select a More Stable Catalyst: If leaching is significant, consider switching to a catalyst with stronger interactions between the active species and the support.

    • Modify Reaction Conditions: The choice of solvent (if any) and the reaction temperature can influence the rate of leaching.

Frequently Asked Questions (FAQs)

Q1: How can I determine the specific cause of my catalyst's deactivation?

A1: A combination of characterization techniques on the fresh and spent catalyst can help identify the deactivation mechanism.

  • For Fouling/Coking: Thermogravimetric Analysis (TGA) can quantify the amount of deposited coke. Temperature Programmed Oxidation (TPO) can also be used to characterize the nature of the carbonaceous deposits.

  • For Poisoning: X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Analysis (EDX) can identify the presence of foreign elements on the catalyst surface.

  • For Sintering: X-ray Diffraction (XRD) can show an increase in crystallite size. Transmission Electron Microscopy (TEM) can provide direct visual evidence of particle agglomeration.

  • For Leaching: Analysis of the reaction mixture for the dissolved active species is the most direct method.

Q2: Is it possible to regenerate a deactivated catalyst for this compound synthesis?

A2: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • Fouling/Coking: Regeneration is often achieved by a controlled burnout of the carbonaceous deposits in a stream of air or oxygen (calcination).

  • Poisoning: If the poison is weakly adsorbed, washing with a suitable solvent may restore some activity. In some cases, a mild thermal treatment can desorb the poison. For severe, irreversible poisoning, regeneration may not be feasible.

  • Leaching and Sintering: These deactivation mechanisms are generally irreversible.

Q3: How does the water produced during the esterification reaction affect the catalyst?

A3: The water produced is a key factor to consider. It can shift the reaction equilibrium back towards the reactants, lowering the yield. For some catalysts, particularly certain solid acids, water can also cause deactivation by blocking acid sites or even causing structural changes. It is crucial to remove water as it is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a water adsorbent.

Q4: What is a typical lifespan for a catalyst in this compound production?

A4: The catalyst lifetime is highly dependent on the type of catalyst, the reaction conditions (temperature, pressure, reactant purity), and the reactor setup. For enzymatic catalysts like immobilized lipases, operational stability can be high, with some studies on similar ester syntheses reporting half-lives of over 2000 hours under optimized conditions.[1] For solid acid catalysts, the lifetime can range from a few cycles to many, depending on the severity of deactivation and the effectiveness of regeneration.

Quantitative Data on Catalyst Performance

The following table summarizes representative data for catalysts used in the synthesis of 2-ethylhexyl esters. While not all data is specific to this compound, it provides a useful comparison of catalyst performance in similar esterification reactions.

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Conversion (%)Catalyst Reusability/StabilityReference
Novozym® 4352-Ethylhexanol & Oleic Acid1:150>95Half-life of 2148 hours[1]
p-Toluenesulfonic acid (p-TSA)2-Ethylhexanol & Oleic Acid2:1170>95Not typically reused (homogeneous)Benchchem
Amberlyst-15n-Heptanol & Propionic Acid1.5:1Reflux in TolueneHighReusable after washing and dryingBenchchem
Candida sp. 99-125 Lipase2-Ethylhexanol & Palmitic Acid1.5:14095Stable for at least 4 batchesBenchchem

Experimental Protocols

Protocol 1: Catalyst Activity Testing for this compound Synthesis

This protocol describes a general procedure for testing the activity of a solid acid catalyst (e.g., Amberlyst-15).

  • Materials:

    • Propionic acid

    • 2-Ethylhexanol

    • Solid acid catalyst (e.g., Amberlyst-15)

    • Toluene (or another suitable solvent for azeotropic water removal)

    • Internal standard for GC analysis (e.g., n-dodecane)

  • Apparatus:

    • Three-neck round-bottom flask

    • Magnetic stirrer and heating mantle

    • Thermometer or thermocouple

    • Dean-Stark apparatus and condenser

    • Gas chromatograph (GC) with a suitable column

  • Procedure:

    • Activate the catalyst as per the manufacturer's instructions (e.g., washing with a solvent and drying under vacuum).

    • To the round-bottom flask, add propionic acid (1.0 mol), 2-ethylhexanol (1.2 mol), the activated catalyst (e.g., 5-10 wt% of total reactants), and toluene.

    • Add a known amount of the internal standard.

    • Assemble the Dean-Stark apparatus and condenser.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by periodically taking samples from the reaction mixture, quenching them, and analyzing by GC to determine the conversion of propionic acid.

    • Continue the reaction until the conversion reaches a plateau or the theoretical amount of water is collected.

    • The catalytic activity can be expressed as the conversion of propionic acid as a function of time.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst

This protocol outlines a general procedure for regenerating a solid acid catalyst deactivated by coke deposition.

  • Materials:

    • Spent catalyst

    • Inert gas (e.g., Nitrogen)

    • Air or a mixture of Oxygen in an inert gas

  • Apparatus:

    • Tube furnace with temperature programming

    • Quartz or ceramic reactor tube

    • Gas flow controllers

  • Procedure:

    • After the reaction, recover the spent catalyst by filtration and wash it with a solvent (e.g., toluene or acetone) to remove any adsorbed reactants and products. Dry the catalyst in an oven at a low temperature (e.g., 100-120 °C).

    • Place the dried, spent catalyst in the reactor tube within the tube furnace.

    • Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a flow of inert gas to desorb any remaining volatile compounds.

    • Gradually introduce a controlled flow of air or a diluted oxygen mixture into the reactor.

    • Slowly ramp the temperature to the desired calcination temperature (typically 400-550 °C, but this should be below the thermal stability limit of the catalyst). The heating rate should be slow to control the exotherm from coke combustion.

    • Hold at the final temperature until the combustion of coke is complete (this can be monitored by analyzing the off-gas for CO2).

    • Cool the catalyst down to room temperature under an inert gas flow.

    • The regenerated catalyst may require a re-activation step (e.g., drying) before reuse.

Visualizations

CatalystDeactivationPathways cluster_main Active Catalyst cluster_deactivated Deactivated States ActiveCatalyst Active Catalyst (e.g., Solid Acid, Enzyme) Poisoned Poisoned Catalyst (Blocked Active Sites) ActiveCatalyst->Poisoned Impurities (S, N, H2O) Fouled Fouled Catalyst (Coke/Polymer Deposition) ActiveCatalyst->Fouled High Temperature, Side Reactions Sintered Sintered Catalyst (Loss of Surface Area) ActiveCatalyst->Sintered Excessive Heat Leached Leached Catalyst (Loss of Active Phase) ActiveCatalyst->Leached Solvent Effects, Weak Support Interaction

Caption: Primary mechanisms of catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Activity Observed CheckPoisons Analyze Feedstock for Impurities Start->CheckPoisons CheckFouling Characterize Spent Catalyst for Coke (TGA, TPO) CheckPoisons->CheckFouling No Impurities Purify Purify Reactants / Add Guard Bed CheckPoisons->Purify Impurities Found CheckThermal Review Reaction Temperature Profile CheckFouling->CheckThermal No Coke Regenerate Perform Catalyst Regeneration (e.g., Calcination) CheckFouling->Regenerate Coke Detected OptimizeTemp Lower Reaction Temperature CheckThermal->OptimizeTemp Temperature Too High End Activity Restored / Root Cause Identified CheckThermal->End Temperature OK Purify->End Regenerate->End OptimizeTemp->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Optimizing reaction conditions for enzymatic synthesis of 2-Ethylhexyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of 2-Ethylhexyl propionate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Issue 1: Low Conversion or Yield of this compound

  • Question: My reaction has started, but the conversion to this compound is low and has plateaued. What are the possible causes and solutions?

  • Answer: A low and plateauing conversion rate can be attributed to several factors:

    • Reaction Equilibrium: The esterification reaction is reversible, and the accumulation of water as a byproduct can drive the reaction backward (hydrolysis), limiting the final yield.[1][2]

      • Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves (3Å or 4Å) to the reaction mixture or by conducting the reaction under a vacuum.[1][3]

    • Enzyme Inhibition: High concentrations of the substrates (propionic acid or 2-ethylhexanol) or the product (this compound) can inhibit the enzyme's activity.[1][2] Propionic acid, as a short-chain fatty acid, can be particularly challenging for some lipases.[1]

      • Solution: Optimize the substrate molar ratio. While a 1:1 stoichiometric ratio is the baseline, using an excess of one substrate (often the alcohol) can shift the equilibrium towards product formation.[1] Experiment with different ratios to find the optimal balance. Alternatively, a fed-batch approach, where one of the substrates is added gradually, can maintain a low concentration and prevent inhibition.[1]

    • Enzyme Deactivation: The enzyme may have been deactivated by suboptimal reaction conditions.

      • Solution: Verify that the reaction temperature and pH are within the optimal range for the specific lipase being used. Temperatures that are too high can lead to thermal denaturation of the enzyme.[2]

Issue 2: Slow Reaction Rate

  • Question: The synthesis of this compound is proceeding very slowly from the beginning. How can I increase the reaction rate?

  • Answer: A slow reaction rate is typically due to suboptimal reaction conditions or insufficient enzyme activity.

    • Suboptimal Temperature: Temperature significantly influences enzyme activity. Each enzyme has an optimal temperature for maximum activity.[4]

      • Solution: Ensure the reaction is being conducted at the optimal temperature for your chosen lipase. For many common lipases used in this synthesis, this is often in the range of 40°C to 70°C.[5][6] Note that temperatures above the optimum can lead to enzyme deactivation.[7]

    • Insufficient Enzyme Concentration: The amount of enzyme directly impacts the reaction rate.[8]

      • Solution: Increase the enzyme loading. Typical concentrations for this type of synthesis range from 2% to 10% (w/w) of the total substrates.[1][6]

    • Mass Transfer Limitations: Inadequate mixing can prevent the substrates from efficiently accessing the active sites of the immobilized enzyme.

      • Solution: Ensure sufficient agitation to keep the enzyme suspended and the substrates well-mixed. An optimal rotation speed can minimize external mass transfer limitations.[1]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: Immobilized lipases are frequently used due to their stability and reusability. Novozym® 435, which is an immobilized lipase B from Candida antarctica, is a popular and effective choice for this esterification.[2][5] Lipases from other Candida species have also been shown to be effective.[6][9]

Q2: Should I use a solvent-free system or an organic solvent?

A2: Both solvent-free and solvent-based systems can be employed for this synthesis.[1] Solvent-free systems are often preferred as they align with the principles of green chemistry by reducing waste.[5] However, in some cases, an organic solvent like n-hexane or petroleum ether can be used.[2][6]

Q3: What is a typical starting molar ratio of 2-ethylhexanol to propionic acid?

A3: While the stoichiometric ratio is 1:1, it is common to use an excess of one of the substrates to shift the reaction equilibrium towards the formation of the ester. Often, an excess of the alcohol (2-ethylhexanol) is used.[1][5] The optimal ratio should be determined experimentally for your specific conditions.

Q4: How does water affect the synthesis?

A4: Water is a byproduct of the esterification reaction. An excess of water in the reaction medium can shift the equilibrium towards hydrolysis, the reverse reaction, which reduces the yield of this compound.[1][2] While a minimal amount of water is necessary to maintain the enzyme's active conformation, it is crucial to control the overall water content.[1] The addition of molecular sieves or performing the reaction under vacuum can effectively remove water.[3][9]

Q5: Can the immobilized enzyme be reused?

A5: Yes, one of the major advantages of using an immobilized enzyme like Novozym® 435 is its stability and potential for reuse over multiple reaction cycles.[7] This is a critical factor for the industrial implementation and cost-effectiveness of the enzymatic process.[5] After each reaction, the enzyme can be recovered by filtration, washed, and used in subsequent batches.

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 2-Ethylhexyl esters, providing a basis for comparison of different reaction conditions.

Table 1: Optimization of Reaction Parameters for 2-Ethylhexyl Ester Synthesis

ParameterOptimal ValueSubstratesEnzymeConversion/YieldReference
Temperature55 °CFatty Acids & 2-EthylhexanolEversa Immobilized Lipase97%[6]
Temperature70 °C2-Methylhexanoic Acid & 2-EthylhexanolNovozym® 43597%[5]
Temperature80 °C2-Methylhexanoic Acid & 2-EthylhexanolNovozym® 43599%[5]
Enzyme Loading2% (w/w)Fatty Acids & 2-EthylhexanolEversa Immobilized Lipase97%[6]
Enzyme Loading2.5% (w/w)2-Methylhexanoic Acid & 2-EthylhexanolNovozym® 435>97%[5]
Molar Ratio (Alcohol:Acid)1.1:12-Ethylhexanol & 2-Methylhexanoic AcidNovozym® 43597%[5]
Molar Ratio (Alcohol:Acid)1.2:12-Ethylhexanol & 2-Methylhexanoic AcidNovozym® 43599%[5]
Molar Ratio (POME:2EH)1:2Palm Oil Methyl Ester & 2-EthylhexanolSodium Methoxide (Chemical Catalyst)98%[6]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound using an immobilized lipase.

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (3Å or 4Å, activated)

  • Organic solvent (optional, e.g., n-hexane)

  • Erlenmeyer flask or jacketed reactor

  • Orbital shaker or magnetic stirrer with a heating plate

  • Vacuum filtration setup

Procedure:

  • Combine propionic acid and 2-ethylhexanol in the reaction vessel. A common starting point is a 1:1 or a 1:1.2 molar ratio of acid to alcohol.

  • If not using a solvent-free system, add the desired volume of organic solvent.

  • Add the immobilized lipase. A typical starting concentration is 5-10% by weight of the total reactants.[3]

  • Add activated molecular sieves to adsorb the water produced during the reaction.

  • Heat the mixture to the optimal temperature for the enzyme (typically 50-70°C) with constant stirring or shaking.[3][5][6]

  • Monitor the reaction progress over time by taking small aliquots and analyzing them using gas chromatography (GC) or by determining the acid value through titration.

  • Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with a solvent and dried for reuse.

  • The liquid product mixture can be purified, for example, by washing with a sodium bicarbonate solution to remove any remaining acid, followed by washing with brine.[3]

  • Remove any solvent and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]

  • Further purification can be achieved by vacuum distillation or column chromatography if required.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Combine Reactants (Propionic Acid, 2-Ethylhexanol) enzyme Add Immobilized Lipase reactants->enzyme water_removal Add Water Removal Agent (e.g., Molecular Sieves) enzyme->water_removal set_conditions Set Reaction Conditions (Temperature, Agitation) water_removal->set_conditions monitor Monitor Reaction Progress (GC, Titration) set_conditions->monitor separate_enzyme Separate Immobilized Enzyme monitor->separate_enzyme Reaction Complete purify Purify Product separate_enzyme->purify analyze Analyze Final Product (Yield, Purity) purify->analyze

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Workflow cluster_rate Rate Issues cluster_yield Yield Issues start Low Yield or Slow Rate check_temp Is Temperature Optimal? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_enzyme_conc Is Enzyme Conc. Sufficient? check_temp->check_enzyme_conc Yes adjust_temp->check_enzyme_conc increase_enzyme Increase Enzyme Loading check_enzyme_conc->increase_enzyme No check_agitation Is Agitation Adequate? check_enzyme_conc->check_agitation Yes increase_enzyme->check_agitation increase_agitation Increase Agitation Speed check_agitation->increase_agitation No check_water Is Water Being Removed? check_agitation->check_water Yes increase_agitation->check_water add_water_removal Add/Optimize Water Removal check_water->add_water_removal No check_ratio Is Molar Ratio Optimized? check_water->check_ratio Yes add_water_removal->check_ratio adjust_ratio Adjust Molar Ratio (e.g., excess alcohol) check_ratio->adjust_ratio No end_node Improved Synthesis check_ratio->end_node Yes adjust_ratio->end_node

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Dioctyl Phthalate and Its Non-Phthalate Alternative, Dioctyl Terephthalate, as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical decision in the formulation of flexible polymer products, directly impacting performance, safety, and regulatory compliance. For decades, dioctyl phthalate (DOP) has been the industry standard for plasticizing polyvinyl chloride (PVC), prized for its efficiency and cost-effectiveness. However, mounting concerns over its potential health and environmental risks have catalyzed the adoption of safer, non-phthalate alternatives. This guide provides an objective, data-driven comparison of DOP and a leading non-phthalate alternative, dioctyl terephthalate (DOTP).

Executive Summary

While DOP has a long history of effective use, its classification as an ortho-phthalate has raised concerns due to potential endocrine-disrupting effects, leading to increased regulatory scrutiny.[1] Dioctyl terephthalate (DOTP), a non-phthalate isomer of DOP, offers a compelling alternative with a superior safety profile and comparable or even enhanced performance in key areas.[1][2] DOTP exhibits better thermal stability, lower volatility, and reduced migration, contributing to more durable and safer end products.[3] This guide presents a detailed comparison of their performance characteristics, supported by experimental data and standardized testing protocols.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for DOP and DOTP as plasticizers in PVC formulations. The data is compiled from various studies and represents typical values.

Table 1: General and Thermal Properties

PropertyDioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Test Method
Chemical Structure Ortho-phthalateTerephthalate (non-phthalate)-
Molecular Weight ( g/mol ) 390.56390.6-
Flash Point (°C) ~200-210~210-220[4]ASTM D92
Volatility (Weight Loss %) HigherLower (approx. half of DOP)[4]ASTM D1203
Thermal Stability GoodExcellent[1]TGA/DSC

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)

PropertyDioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Test Method
Tensile Strength (MPa) 15 - 2014 - 18[5]ASTM D882 / ASTM D638
Elongation at Break (%) 350 - 450380 - 420[5]ASTM D882 / ASTM D638
Hardness (Shore A) 75 - 8578 - 88ASTM D2240
Plasticizing Efficiency HighSlightly Lower (requires ~5-10% more for same softness)[3]-

Table 3: Migration Resistance

PropertyDioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Test Method
Migration into Solvents HigherLower[5]ASTM D1239
Migration into Air (Volatility) HigherLower[3]ASTM D1203

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of plasticizers.

Evaluation of Mechanical Properties (Tensile Strength, Elongation at Break)

This protocol follows the ASTM D882 standard for testing the tensile properties of thin plastic sheeting.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the conditioned plasticized PVC film using a die cutter. The thickness of each specimen is measured at three points in the narrow section, and the average is recorded.

  • Test Procedure:

    • The universal testing machine (UTM) is set up with the appropriate grips and load cell.

    • The initial grip separation is set, and the crosshead speed is programmed (e.g., 50 mm/min).

    • A specimen is mounted in the grips, ensuring it is aligned and not under tension.

    • The test is initiated, and the force and elongation are recorded until the specimen ruptures.

  • Data Analysis: The tensile strength is calculated as the maximum stress applied before rupture, and the elongation at break is the percentage increase in length at the point of rupture.

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the plasticized PVC.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized PVC film is placed in a TGA crucible.

  • TGA Analysis:

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The temperature at which significant weight loss begins is an indicator of the onset of thermal degradation. A higher degradation temperature signifies greater thermal stability.

Measurement of Plasticizer Migration

This protocol is based on ASTM D1239 for measuring the resistance of plastic films to extraction by chemicals.

  • Sample Preparation: A precisely sized and weighed piece of the plasticized PVC film (W_initial) is prepared.

  • Extraction Procedure:

    • The PVC sample is immersed in a specified volume of a solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

    • The container is placed in a temperature-controlled environment (e.g., a shaker bath) for a defined period (e.g., 24 hours).

  • Data Analysis:

    • After the extraction period, the PVC sample is removed, gently dried, and weighed again (W_final).

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Evaluation P1 PVC Resin + Stabilizers P3 High-Speed Mixing P1->P3 P2 Plasticizer (DOP or DOTP) P2->P3 P4 Molding/Extrusion P3->P4 P5 Conditioned PVC Film P4->P5 T1 Mechanical Testing (ASTM D882) P5->T1 Tensile Strength, Elongation T2 Thermal Analysis (TGA) P5->T2 Thermal Stability T3 Migration Testing (ASTM D1239) P5->T3 Migration Resistance

Figure 1. Experimental workflow for the evaluation of plasticizer performance in PVC.

Plasticizer_Mechanism Intermolecular forces are reduced, increasing flexibility. cluster_before Rigid PVC (Before Plasticization) cluster_after Flexible PVC (After Plasticization) A1 PVC Chain A2 PVC Chain B1 PVC Chain A3 PVC Chain B2 PVC Chain A4 PVC Chain B3 PVC Chain B4 PVC Chain P1 Plasticizer P2 Plasticizer P3 Plasticizer

Figure 2. Mechanism of plasticization in PVC.

Conclusion

The data presented in this guide demonstrates that while dioctyl phthalate is an effective plasticizer, dioctyl terephthalate presents a technically viable and safer alternative. For applications in research, drug development, and medical devices where biocompatibility, long-term stability, and regulatory compliance are paramount, DOTP is the superior choice. Its lower migration profile and favorable toxicological data address the primary concerns associated with DOP. While there may be a slight trade-off in plasticizing efficiency, the enhanced thermal stability and durability of DOTP-plasticized materials often compensate for this, leading to products with a longer service life. Researchers and product developers are encouraged to conduct their own comparative studies using the standardized protocols outlined herein to qualify DOTP or other non-phthalate plasticizers for their specific applications, ensuring both optimal performance and adherence to modern safety standards.

References

A Comparative Performance Analysis of 2-Ethylhexyl Esters for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical and transdermal drug delivery systems, the choice of excipients is paramount to achieving desired therapeutic outcomes. Among the most critical of these are esters, which function as emollients, solvents, and penetration enhancers. This guide provides a comparative study of 2-Ethylhexyl esters, such as 2-Ethylhexyl Palmitate and 2-Ethylhexyl Stearate, against other commonly used alternatives like Isopropyl Myristate (IPM).

This analysis is intended for researchers, scientists, and drug development professionals, offering a review of key performance metrics, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable ester for a given formulation. While direct, head-to-head comparative studies are limited in publicly available literature, this guide consolidates available data to provide illustrative comparisons and a framework for internal evaluation.[1]

Core Performance Metrics: A Comparative Overview

The performance of an ester in a pharmaceutical formulation can be evaluated based on several key parameters: its ability to enhance the permeation of an active pharmaceutical ingredient (API) through the skin, its power to solubilize the API, and its chemical stability over time.

Skin Permeation Enhancement

A primary role of esters in transdermal formulations is to act as penetration enhancers, reversibly disrupting the stratum corneum's barrier function to facilitate drug diffusion.[1] 2-Ethylhexyl esters and their alternatives achieve this primarily by integrating into the intercellular lipid bilayers of the stratum corneum, thereby increasing the fluidity of the lipid matrix.[1]

Isopropyl Myristate (IPM) is a well-documented penetration enhancer.[2] It is a lighter ester that offers excellent solvency and is reputed for faster absorption.[3] 2-Ethylhexyl Stearate provides a light, non-greasy protective film and is valued for its emollient properties and inherent stability.[3] The choice between them often depends on the desired sensory profile and the specific properties of the drug molecule.[3]

Table 1: Illustrative Comparison of Skin Permeation Enhancement

Parameter2-Ethylhexyl Ester DerivativeIsopropyl Myristate (IPM)Oleyl Alcohol
Drug Model AmilorideTerbutaline SulfateAmiloride
Enhancement Mechanism Lipid fluidizationLipid fluidization, increased drug solubility in stratum corneum[2]Lipid fluidization
Enhancement Ratio (ER) Data not available for direct comparisonPronounced enhancing effect noted¹[4]11.1²[5]
Steady-State Flux (Jss) Data not available for direct comparisonIncreased with IPM inclusion[4]761.86 ± 74.97 µg/cm² over 168h²[5]

¹Note: A study on terbutaline sulfate showed a pronounced enhancing effect with isopropyl myristate, attributed to its solubility parameter being close to that of human skin.[4] ²Note: Data for Oleyl Alcohol with Amiloride is provided for illustrative purposes of a potent enhancer. Direct comparative data under identical conditions for 2-Ethylhexyl esters and IPM with the same drug is limited.[5]

Solubility of Active Pharmaceutical Ingredients (APIs)

The solubility of a drug in its vehicle is critical for maintaining a concentration gradient that drives it across the skin. Esters are effective solvents for many lipophilic drugs.[3] While both 2-Ethylhexyl esters and Isopropyl Myristate are recognized as excellent solvents, quantitative data for direct comparison is sparse.[3] The solubility of a drug like Ibuprofen, which is poorly water-soluble, is significantly higher in organic solvents and esters, which is a prerequisite for effective topical delivery.[6][7]

Table 2: Illustrative Solubility of Ibuprofen in Various Solvents

SolventSolubility (mg/g)
2-Ethylhexyl Palmitate/Stearate >200 (Qualitatively high, specific data limited)¹
Isopropyl Myristate (IPM) >200 (Qualitatively high, specific data limited)²[6]
Propylene Glycol ~300³[8]
Transcutol® P ~300³[6][8]
Ethanol >200²[6]
Glycerol ~4³[8]
Water < 1 (practically insoluble)[7]

¹2-Ethylhexyl esters are known to be excellent solvents for oil-soluble compounds.[9] ²Formulations containing IPM have demonstrated the ability to dissolve over 20% w/w of Ibuprofen.[6] ³Data from studies on common pharmaceutical solvents are included for context.[8]

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction where water breaks the ester bond, reverting it to its constituent alcohol and carboxylic acid.[10] This degradation can impact the formulation's pH, stability, and efficacy. The rate of hydrolysis is influenced by factors such as pH, temperature, and the ester's molecular structure.[10][11]

Esters with more complex, branched alcohol chains, such as 2-ethylhexanol, exhibit greater hydrolytic stability.[11] The branching creates steric hindrance around the carbonyl group, physically impeding the approach of water molecules and slowing the rate of hydrolysis.[4] This gives 2-Ethylhexyl esters a potential stability advantage over simpler, linear esters, especially in formulations outside the neutral pH range.[4][10]

Table 3: Comparative Hydrolytic Stability Characteristics

Parameter2-Ethylhexyl Esters (e.g., 2-Ethylhexyl Hexadecanoate)Linear Esters (e.g., Isopropyl Myristate)
Key Structural Feature Branched (2-ethylhexyl) alcohol moietyLinear alcohol moiety
Stability Mechanism Steric hindrance from the branched chain protects the ester linkage[4]Less steric hindrance, more susceptible to hydrolysis
Performance Trend Higher resistance to hydrolysis; lower rate of increase in acid number over time[4]Lower resistance to hydrolysis
Illustrative Data Acid value increases at a slower rate in modified ASTM D2619 tests compared to non-branched esters[4]Data for direct comparison is limited, but generally less stable than sterically hindered esters[11]

Experimental Protocols

To facilitate in-house comparative studies, detailed methodologies for key performance experiments are provided below.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the measurement of an API's permeation through a skin membrane, allowing for the quantification of an ester's enhancement effect.

Objective: To determine and compare the steady-state flux (Jss) and permeability coefficient (Kp) of an API from formulations containing different esters.

Materials:

  • Vertical Franz diffusion cells

  • Excised human or porcine skin membrane

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test Formulations: API in a vehicle with Ester A (e.g., 2-Ethylhexyl Palmitate) and API in the same vehicle with Ester B (e.g., Isopropyl Myristate).

  • Control Formulation: API in the vehicle without an ester.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Methodology:

  • Membrane Preparation: Thaw and cut excised full-thickness skin to a size slightly larger than the diffusion area of the Franz cell. Remove any subcutaneous fat.

  • Cell Assembly: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped. Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Equilibration: Place the assembled cells in a circulating water bath to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a precise amount (e.g., 5-10 mg/cm²) of the test or control formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[12]

  • Analysis: Quantify the API concentration in the collected samples using a validated HPLC method.

  • Data Calculation:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss of formulation with enhancer / Jss of control formulation.

Protocol 2: Hydrolytic Stability Assessment (Modified ASTM D2619)

This protocol evaluates the resistance of an ester to degradation by water, a critical factor for shelf-life and formulation stability.

Objective: To compare the hydrolytic stability of different esters by measuring the increase in acid number over time.

Materials:

  • Pressure-resistant glass beverage bottles

  • Oven with a rotating rack

  • Ester samples (e.g., 2-Ethylhexyl Stearate, Isopropyl Myristate)

  • Deionized water

  • Copper catalyst strip (optional, for standardized testing)

  • Titration equipment for acid number determination (e.g., using KOH).

Methodology:

  • Preparation: To a clean, dry beverage bottle, add a precise amount of the ester sample (e.g., 75 g) and deionized water (e.g., 25 g). A metal catalyst can be included to simulate certain conditions.[4]

  • Incubation: Seal the bottle and place it in an oven set to a constant high temperature (e.g., 90-120°C) on a rotating rack for a specified duration (e.g., 48 hours or longer, with periodic sampling).[4]

  • Sampling: At set time points, remove a sample of the oil phase from the bottle.

  • Analysis: Determine the acid number of the oil sample via titration with a standardized potassium hydroxide (KOH) solution. The acid number is expressed in mg of KOH required to neutralize the acid in one gram of the sample.

  • Data Presentation: Plot the acid number (mg KOH/g) against time (hours) for each ester. A slower rate of increase in the acid number indicates greater hydrolytic stability.[4]

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate critical workflows and mechanisms.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Cell A->B D Equilibrate System (32°C) B->D C Prepare Formulations (Control & Test Esters) E Apply Formulation to Donor Chamber C->E D->E F Collect Samples from Receptor Chamber at Time Intervals E->F G Quantify API (e.g., HPLC) F->G H Calculate Cumulative Amount Permeated G->H I Plot Permeation Profile (Amount vs. Time) H->I J Determine Jss, Kp, ER I->J

Caption: Experimental workflow for an in vitro skin permeation study.

G cluster_mechanism Acid-Catalyzed Hydrolysis cluster_products Products E Ester (R-CO-OR') P Protonation of Carbonyl Oxygen E->P Step 1 H2O Water (H₂O) N Nucleophilic Attack by Water H2O->N H_plus Acid Catalyst (H⁺) H_plus->P P->N PT Proton Transfer N->PT C Cleavage of Ester Bond PT->C DP Deprotonation C->DP DP->H_plus Catalyst Regenerated Acid Carboxylic Acid (R-COOH) DP->Acid Alcohol Alcohol (R'-OH) DP->Alcohol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

G cluster_structure Ester Structure cluster_properties Performance Properties Structure Alcohol Moiety Permeation Skin Permeation Enhancement Structure->Permeation Chain length & structure affect lipid disruption Stability Hydrolytic Stability Structure->Stability Branching increases steric hindrance Solubility API Solubility Structure->Solubility Polarity & size influence solvent capacity Feel Sensory Profile (Skin Feel) Structure->Feel Branching/size affects viscosity & spreadability

References

2-Ethylhexyl Propionate as a Substitute for Isopropyl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl myristate (IPM) is a widely utilized ester in topical and transdermal formulations, valued for its emollient properties and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. However, the search for alternative excipients with potentially improved performance, safety profiles, or formulation characteristics is a continuous effort in pharmaceutical development. This guide provides a comparative overview of 2-ethylhexyl propionate as a potential substitute for isopropyl myristate, focusing on their physicochemical properties, safety profiles, and applications in drug delivery. While direct comparative experimental data is limited in publicly available literature, this guide consolidates existing information to aid researchers in making informed decisions.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and isopropyl myristate is crucial for understanding their potential behavior in formulations and their interaction with the skin.

PropertyThis compoundIsopropyl Myristate
Molecular Formula C11H22O2[1]C17H34O2
Molecular Weight 186.29 g/mol [1][2]270.46 g/mol
Appearance Colorless to pale yellow clear liquidColorless, odorless, oily liquid
Boiling Point 214-215 °C140 °C at 3 hPa
LogP (o/w) 3.7 - 4.196 (estimated)[2][3]~4.9
Solubility Soluble in alcohol, chloroform (slightly), methanol (slightly); Insoluble in water.[2][3][4]Soluble in acetone, chloroform, ethanol, oils; Insoluble in water.
Hansen Solubility Parameters (δd, δp, δh) in MPa½ Not availableNot available

Performance as a Skin Penetration Enhancer

Both esters are expected to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of APIs into the skin.

Isopropyl Myristate (IPM): The mechanism of IPM as a penetration enhancer is well-documented. It integrates into the lipid bilayer of the stratum corneum, increasing its fluidity and creating pathways for drug molecules to pass through.

This compound: While specific studies detailing the skin permeation enhancement of this compound are scarce, its structural similarity to other known ester-type enhancers suggests it would function through a similar mechanism of lipid fluidization. Its lower molecular weight compared to IPM might theoretically lead to more efficient partitioning into the stratum corneum. However, without direct comparative studies, this remains speculative.

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of an excipient to solubilize an API is critical for formulation stability and bioavailability.

Isopropyl Myristate (IPM): IPM is a good solvent for many lipophilic drugs, which contributes to its effectiveness in topical formulations.

Safety and Toxicity Profile

A summary of the available safety and toxicity data is presented below.

Safety EndpointThis compoundIsopropyl Myristate
Acute Oral Toxicity (LD50) Harmful if swallowedGenerally considered non-toxic
Skin Irritation Causes skin irritationMild irritant in animal studies; generally non-irritating to humans in formulations.[5]
Eye Irritation Causes eye irritationMinimally irritating in animal studies.[5]
Skin Sensitization Not classified as a sensitizerNot a skin sensitizer in guinea pig and human studies.[5]

It is important to note that the irritation potential of this compound may necessitate careful formulation development and safety testing.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key experiments.

In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to assess the permeation of an API through a skin membrane.

Objective: To quantify the flux of an API across a skin membrane from formulations containing either this compound or isopropyl myristate.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • Test formulations (API in this compound and API in isopropyl myristate)

  • High-performance liquid chromatography (HPLC) system for API quantification

Methodology:

  • Prepare the skin membrane by carefully removing subcutaneous fat and cutting it to the appropriate size for the Franz diffusion cells.

  • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose of the test formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the withdrawn samples for API concentration using a validated HPLC method.

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane mount_skin Mount Skin in Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor Chamber mount_skin->fill_receptor equilibrate Equilibrate System fill_receptor->equilibrate apply_formulation Apply Test Formulation equilibrate->apply_formulation sample Sample Receptor Solution at Intervals apply_formulation->sample analyze_samples Analyze Samples by HPLC sample->analyze_samples calculate_flux Calculate Permeation Flux analyze_samples->calculate_flux G start Add Excess API to Ester incubate Incubate with Shaking (24-48h) start->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze result Determine Saturation Solubility analyze->result G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere prepare_esters Prepare Ester Concentrations adhere->prepare_esters treat_cells Treat Cells with Esters (24h) prepare_esters->treat_cells add_mtt Add MTT Solution (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

References

A Comparative Guide to the Synthesis of 2-Ethylhexyl Propionate: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters like 2-Ethylhexyl propionate is a fundamental process. This guide provides a detailed comparison of biocatalytic and chemical approaches to its synthesis, offering insights into efficiency, environmental impact, and practical application. The information is supported by experimental data to aid in selecting the most suitable method for your specific needs.

Executive Summary

The synthesis of this compound can be achieved through two primary routes: traditional chemical synthesis, typically the Fischer-Speier esterification, and a more modern biocatalytic approach utilizing enzymes. Chemical synthesis is a well-established method that can offer high yields but often requires harsh reaction conditions, including high temperatures and strong acid catalysts. In contrast, biocatalytic synthesis, leveraging enzymes like lipases, operates under milder, more environmentally friendly conditions, boasting high selectivity and sustainability. This guide will delve into the quantitative and qualitative differences between these two methods, providing the necessary data and protocols to make an informed decision.

Quantitative Data Comparison

ParameterBiocatalytic SynthesisChemical Synthesis (Fischer Esterification)
Catalyst Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)Strong mineral acids (e.g., H₂SO₄, p-TsOH) or Lewis acids
Typical Yield High, often >95% conversion65% (equimolar reactants); up to 97% with excess alcohol or water removal
Reaction Temperature Typically 30–80 °C60–110 °C
Reaction Time Can range from a few hours to over 24 hours1–10 hours
Solvent Often solvent-free or in non-polar organic solventsOften solvent-free (using excess alcohol) or in a non-polar solvent like toluene
Byproducts WaterWater
Catalyst Reusability High, especially with immobilized enzymesGenerally not reusable
Environmental Impact Milder conditions and biodegradable catalysts are considered more environmentally friendly.[1][2]Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation.[1][2]
Selectivity High chemo-, regio-, and enantioselectivityLower selectivity, potential for side reactions

Experimental Protocols

Biocatalytic Synthesis of this compound

This protocol is based on procedures for structurally similar esters using immobilized lipase.[3][4][5]

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Solvent (optional, e.g., n-hexane)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled reactor, combine equimolar amounts of propionic acid and 2-ethylhexanol. To favor the forward reaction, a molar excess of 2-ethylhexanol (e.g., 10%) can be utilized.[4][5]

  • Add the immobilized lipase, typically at a concentration of 1-5% (w/w) of the total reactants.

  • The reaction can be run solvent-free or in a non-polar solvent like n-hexane.

  • Maintain the reaction temperature between 70-80 °C with constant stirring.[3][5]

  • The progress of the reaction can be monitored by measuring the decrease in acid value or by gas chromatography.

  • Reaction times can vary, but high conversions ( >90%) are often achieved within 6-24 hours.[3][5]

  • Upon completion, the immobilized enzyme can be recovered by simple filtration and washed for reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.

Chemical Synthesis of this compound (Fischer-Speier Esterification)

This protocol is a general procedure for Fischer esterification.[6][7][8][9]

Materials:

  • Propionic acid

  • 2-Ethylhexanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add propionic acid and a molar excess of 2-ethylhexanol (e.g., 2-3 equivalents).

  • Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heat the reaction mixture to reflux (typically 80-110 °C). If using a Dean-Stark trap, water will be removed azeotropically with toluene.

  • The reaction is typically complete within 1-10 hours.[6] Monitor the reaction progress by thin-layer chromatography or gas chromatography.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent and excess alcohol are removed under reduced pressure.

  • The crude this compound can be purified by distillation.

Process Visualization

To better illustrate the workflows of both synthesis methods, the following diagrams have been generated.

Biocatalytic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation & Purification cluster_products Final Products Propionic_Acid Propionic Acid Reactor Reactor (70-80 °C) Propionic_Acid->Reactor Two_Ethylhexanol 2-Ethylhexanol Two_Ethylhexanol->Reactor Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase (Novozym® 435) Lipase->Reactor Distillation Distillation Filtration->Distillation Recycled_Lipase Recycled Lipase Filtration->Recycled_Lipase Product This compound Distillation->Product

Caption: Biocatalytic synthesis workflow for this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Fischer Esterification cluster_workup Workup & Purification cluster_product Final Product Propionic_Acid Propionic Acid Reactor Reactor with Reflux & Dean-Stark Trap (80-110 °C) Propionic_Acid->Reactor Two_Ethylhexanol 2-Ethylhexanol Two_Ethylhexanol->Reactor Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Reactor Neutralization Neutralization (NaHCO₃ wash) Reactor->Neutralization Washing Washing & Drying Neutralization->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Chemical synthesis workflow (Fischer Esterification) for this compound.

Concluding Remarks

The choice between biocatalytic and chemical synthesis of this compound depends heavily on the specific requirements of the application. For large-scale industrial production where cost and reaction time are primary drivers, the well-established Fischer esterification may be preferred. However, for applications in pharmaceuticals and fine chemicals, where purity, selectivity, and sustainability are paramount, the biocatalytic route offers significant advantages. The milder reaction conditions of biocatalysis also make it suitable for sensitive substrates. As green chemistry principles become increasingly important in the chemical industry, the adoption of biocatalytic processes is expected to grow, offering a more sustainable and efficient future for ester synthesis.

References

A Comparative Guide to the Thermal Stability of 2-Ethylhexyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of four common 2-Ethylhexyl esters: 2-Ethylhexyl Stearate, 2-Ethylhexyl Palmitate, 2-Ethylhexyl Oleate, and 2-Ethylhexyl Acrylate. The selection of an appropriate ester in various applications, from industrial lubricants to pharmaceutical excipients, often hinges on its performance under thermal stress. This document summarizes available experimental data and outlines the methodologies for assessing thermal stability.

Data Summary
2-Ethylhexyl EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Auto-ignition Temperature (°C)Onset of Decomposition (°C)
2-Ethylhexyl Stearate C₂₆H₅₂O₂396.69432[1]> 200[2][3]No data availableNo direct TGA data available; expected to be high due to long, saturated chain.
2-Ethylhexyl Palmitate C₂₄H₄₈O₂368.64~399[4][5]204[4]No data availableNo direct TGA data available; decomposition can occur at elevated temperatures[6][7].
2-Ethylhexyl Oleate C₂₆H₅₀O₂394.68> 300 (with possible decomposition)[8]213[9]No data availableNo direct TGA data available; the presence of a double bond may slightly reduce stability compared to saturated analogues.
2-Ethylhexyl Acrylate C₁₁H₂₀O₂184.28215-21982252The polymer, Poly(2-ethylhexyl acrylate), shows thermal stabilization up to 250°C[2][7].

Note on Data: The lack of directly comparable onset of decomposition temperatures from TGA necessitates a qualitative comparison for the fatty acid esters. Based on the general principle that saturated long-chain esters are more thermally stable, the expected order of thermal stability is: 2-Ethylhexyl Stearate > 2-Ethylhexyl Palmitate > 2-Ethylhexyl Oleate. 2-Ethylhexyl Acrylate, being a smaller molecule with a reactive double bond, exhibits a lower auto-ignition temperature.

Experimental Protocols

The primary method for determining the thermal stability of these esters is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a standardized method for assessing the thermal decomposition of 2-Ethylhexyl esters.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature for a given 2-Ethylhexyl ester.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-precision analytical balance

  • Sample pans (e.g., platinum or alumina)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-Ethylhexyl ester sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Temperatures for specific percentage mass losses (e.g., T5%, T10%, T50%) can also be determined from the TGA curve to provide a more detailed comparison of thermal stability.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for evaluating the thermal stability of 2-Ethylhexyl esters.

G Workflow for Thermal Stability Assessment of 2-Ethylhexyl Esters cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis and Interpretation start Obtain high-purity 2-Ethylhexyl ester sample weigh Accurately weigh 5-10 mg of the sample into a TGA pan start->weigh tga_setup Place sample in TGA and purge with inert gas (N2) weigh->tga_setup tga_run Heat from 30°C to 600°C at a rate of 10°C/min tga_setup->tga_run plot_data Plot mass loss vs. temperature to generate TGA curve tga_run->plot_data determine_onset Determine onset decomposition temperature (Tonset) plot_data->determine_onset compare Compare Tonset and mass loss profiles of different esters determine_onset->compare

References

A Comparative Guide to the Validation of Analytical Methods for 2-Ethylhexyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Ethylhexyl propionate. The focus is on the validation of common chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document aims to assist researchers and analytical scientists in selecting and validating a suitable method for their specific application.

Introduction to this compound Analysis

This compound is an ester used in various industrial applications. Its accurate quantification is crucial for quality control and safety assessment. Both GC and HPLC are powerful techniques for the analysis of such compounds. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide outlines the validation parameters and presents a comparison of expected performance characteristics for hypothetical GC and HPLC methods.

Experimental Protocols

A detailed experimental protocol is fundamental for reproducible and reliable analytical results. Below are representative methodologies for GC and HPLC analysis of this compound, based on methods for similar ester compounds.

Gas Chromatography (GC) Method Protocol

This protocol is adapted from established methods for the analysis of volatile esters.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is typically suitable. For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector (FID): Temperature set at 300°C.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate. Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Dilute the sample containing this compound with the same solvent to fall within the calibration range. An internal standard may be used for improved precision.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol is based on reverse-phase HPLC methods for esters.[6][7][8][9][10]

  • Instrumentation: An HPLC system with a UV detector. Due to the lack of a strong chromophore in this compound, detection at a low UV wavelength (e.g., 205-215 nm) is necessary.[8] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used as alternatives for enhanced sensitivity and specificity.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (UV): Wavelength set at 210 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by diluting with the mobile phase.

    • Sample Solution: Dissolve and dilute the sample in the mobile phase. Filtration through a 0.45 µm syringe filter is recommended before injection.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key validation parameters as defined by ICH guidelines, with expected performance characteristics for the GC and HPLC methods described above.

Table 1: Method Performance and Validation Parameters

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Specificity High, based on retention time. Potential for co-elution with matrix components.Moderate to High. Peak purity can be assessed with a Diode Array Detector (DAD).
Linearity (r²) > 0.99> 0.99
Range Typically 0.1 - 100 µg/mLTypically 1 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD)
- Repeatability< 2%< 2%
- Intermediate Precision< 3%< 3%
Limit of Detection (LOD) Lower, due to higher volatility and efficient separation.Higher, due to weak UV absorbance.
Limit of Quantification (LOQ) Typically lower than HPLC.Typically higher than GC.
Robustness Tolerant to minor changes in flow rate, temperature program.Sensitive to mobile phase composition, pH, and column temperature.

Table 2: System Suitability Test (SST) Parameters

ParameterGas ChromatographyHigh-Performance Liquid Chromatography
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) > 2000> 2000
Relative Standard Deviation (%RSD) of Peak Area (n=6) ≤ 2.0%≤ 2.0%

Mandatory Visualization

The following diagrams illustrate the workflow for the validation of an analytical method and a logical comparison of the two chromatographic techniques.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting & Implementation A Define Analytical Requirements B Select Appropriate Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Data & Compare with Acceptance Criteria K->L M Prepare Validation Report L->M N Implement for Routine Use M->N

Caption: Workflow for analytical method validation.

G Comparison of GC and HPLC for this compound Analysis cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) 2-Ethylhexyl_Propionate This compound Gas Chromatography (GC) Gas Chromatography (GC) 2-Ethylhexyl_Propionate->Gas Chromatography (GC) Volatile nature makes it suitable High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) 2-Ethylhexyl_Propionate->High-Performance Liquid Chromatography (HPLC) Analysis is feasible GC_Adv Advantages: - High Resolution - High Sensitivity (especially with MS) - Suitable for volatile compounds GC_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Derivatization may be needed for some compounds HPLC_Adv Advantages: - Wide applicability for non-volatile and thermally labile compounds - Versatile detection methods HPLC_Disadv Disadvantages: - Lower resolution than capillary GC - Weak UV absorbance for some compounds like this compound Gas Chromatography (GC)->GC_Adv Gas Chromatography (GC)->GC_Disadv High-Performance Liquid Chromatography (HPLC)->HPLC_Adv High-Performance Liquid Chromatography (HPLC)->HPLC_Disadv

Caption: GC vs. HPLC for this compound.

Conclusion

Both GC and HPLC are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. GC may offer higher sensitivity and resolution, particularly when coupled with a mass spectrometer. HPLC is a versatile alternative, especially for complex sample matrices where volatility may be a concern for other components. A thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical data, regardless of the technique chosen. The validation process should demonstrate that the analytical procedure is fit for its intended purpose.[2]

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Ethylhexyl Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Ethylhexyl propionate, a common fragrance ingredient and plasticizer, is essential for quality control, safety assessment, and formulation development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for the analysis of this compound, supported by established analytical validation principles and data from analogous compounds.

The selection between GC-MS and HPLC is contingent on various factors, including the sample matrix, the required level of sensitivity and selectivity, and the availability of instrumentation. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification through mass spectral data.[1] Conversely, HPLC is a versatile technique suitable for a wide range of compounds, and while this compound lacks a strong chromophore for UV detection, methods can be developed, particularly with mass spectrometric detection (LC-MS).

Data Presentation: A Quantitative Comparison

Table 1: Comparison of Method Validation Parameters for GC-MS and HPLC

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 98 - 102%[3]98 - 102%
Precision (RSD) Repeatability: < 2%; Intermediate Precision: < 3%[3]Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%[2]
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL to µg/mL (depending on detector)
Limit of Quantification (LOQ) Low ng/mL to pg/mLng/mL to µg/mL (depending on detector)
Specificity High (based on retention time and mass spectrum)Moderate to High (dependent on detector)
Robustness Consistent performance with slight variations in flow rate, temperatureConsistent performance with slight variations in mobile phase composition, pH, flow rate[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC, based on methods for similar compounds.

GC-MS Protocol

This protocol is based on established methods for the analysis of volatile and semi-volatile esters.

1. Sample Preparation:

  • Liquid Samples (e.g., fragrance oils, liquid formulations): Dilute the sample in a suitable organic solvent such as hexane or ethyl acetate to a concentration within the calibration range.

  • Solid Samples (e.g., polymers, tissues): Perform a solvent extraction using an appropriate solvent (e.g., dichloromethane, hexane) followed by sonication or shaking. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from other components.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 115, 87, 57).

HPLC Protocol

This protocol is adapted from methods for other 2-ethylhexyl esters and compounds lacking a strong UV chromophore.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in the mobile phase or a compatible solvent.

  • Solid Samples: Perform a solvent extraction similar to the GC-MS protocol. The final extract should be dissolved in the mobile phase. Filtration of the final sample solution through a 0.45 µm filter is recommended before injection.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV or Mass Spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of esters.[6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. For example, an isocratic mobile phase of 80:20 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV Detector: Detection at a low wavelength (e.g., 210 nm) may be possible, but sensitivity will be limited.

    • Mass Spectrometer (LC-MS): For higher sensitivity and selectivity, an LC-MS system is preferred. Electrospray ionization (ESI) in positive ion mode would be a suitable starting point.

  • Injection Volume: 10 µL.

Mandatory Visualization

To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the cross-validation workflow and a head-to-head comparison of their key attributes.

CrossValidationWorkflow cluster_start Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation cluster_end Outcome Start Define Analytical Requirements GC_Dev GC-MS Method Development Start->GC_Dev HPLC_Dev HPLC Method Development Start->HPLC_Dev GC_Val GC-MS Validation (Accuracy, Precision, Linearity, LOD, LOQ, Specificity) GC_Dev->GC_Val HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, LOD, LOQ, Specificity) HPLC_Dev->HPLC_Val Sample_Analysis Analyze Same Batch of Samples with Both Validated Methods GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Determine Method Equivalency or Interchangeability Data_Comparison->Conclusion

Workflow for Cross-Validation of GC-MS and HPLC Methods.

ComparativeAnalysis cluster_gcms GC-MS cluster_hplc HPLC Title GC-MS vs. HPLC for this compound GC_Advantages Advantages: - High Specificity (MS Detector) - High Sensitivity (SIM mode) - Excellent for Volatile Compounds - Established Libraries for Identification HPLC_Advantages Advantages: - Wide Applicability - No Volatility Requirement - Suitable for Thermally Labile Compounds - Versatile Detection Options (UV, MS, etc.) GC_Considerations Considerations: - Requires Volatility - Potential for Thermal Degradation - Derivatization may be needed for some analytes GC_Advantages->GC_Considerations HPLC_Considerations Considerations: - Lower Specificity with UV Detection - Weaker Chromophore for this compound - Potentially Higher solvent consumption HPLC_Advantages->HPLC_Considerations

Comparative Analysis of GC-MS and HPLC Attributes.

References

Comparative Performance of 2-Ethylhexyl Propionate in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is paramount to achieving optimal experimental outcomes. This guide provides a comparative overview of 2-Ethylhexyl propionate's performance, supported by available data, and outlines standardized protocols for its evaluation against other solvents.

This compound, a clear, colorless liquid with a fruity aroma, is utilized in various applications, including as a fragrance ingredient and a synthetic ester for studying oxidative degradation.[1][2] Its performance as a solvent is dictated by its physicochemical properties, which are summarized below.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical characteristics is the foundation for its effective application. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C11H22O2[3][4][5]
Molecular Weight 186.29 g/mol [3][4][5]
Boiling Point 214 - 215 °C[1][6]
Flash Point 82.9 °C[4][6]
Density 0.87 g/cm³[4]
Vapor Pressure 0.158 mmHg @ 25 °C (est.)[6]
logP (o/w) 3.7 - 4.196 (est.)[3][5][6]
Solubility in Water 12.56 mg/L @ 25 °C (est.)[6]
Solubility in Ethanol 13492.83 g/L @ 25 °C[3]
Appearance Clear, colorless liquid[1][6]
Odor Fruity, winey, pear, grape[3][6]

Performance in Solvent Systems: A Data Gap

To address this gap, this guide proposes a standardized set of experimental protocols to enable researchers to systematically evaluate and compare the performance of this compound in their specific applications.

Proposed Experimental Protocols for Solvent Performance Evaluation

The following protocols are designed to provide a framework for the systematic evaluation of this compound in comparison to other solvents.

Protocol 1: Determination of Solubility

This protocol aims to quantify the solubility of a given solute in this compound and other benchmark solvents.

Methodology:

  • Sample Preparation: Prepare saturated solutions of the solute in each solvent system by adding an excess of the solute to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the solutions at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the solutions to remove undissolved solute.

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Data Analysis: Express solubility as g/L or mol/L and compare the values across the different solvent systems.

Protocol 2: Assessment of Chemical Stability

This protocol evaluates the stability of a target compound dissolved in this compound over time and under different stress conditions.

Methodology:

  • Solution Preparation: Prepare solutions of the target compound in this compound and other solvents at a known concentration.

  • Stress Conditions: Expose the solutions to various conditions, such as elevated temperature, light (photostability), and different pH environments (if applicable).

  • Time-Point Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Data Analysis: Calculate the degradation rate of the target compound in each solvent and identify any major degradation products.

Protocol 3: Evaluation of Reaction Kinetics

This protocol is designed to compare the rate of a chemical reaction in this compound with other solvents. The solvent can significantly influence reaction kinetics.[7][8]

Methodology:

  • Reaction Setup: Perform the desired chemical reaction in parallel in this compound and other solvent systems under identical conditions (temperature, reactant concentrations, catalyst loading).

  • Monitoring Reaction Progress: Monitor the consumption of reactants and the formation of products over time using an appropriate in-situ or ex-situ analytical technique (e.g., GC-MS, NMR spectroscopy, or quenching and subsequent HPLC analysis).

  • Data Analysis: Determine the reaction rate constants (k) for each solvent system by fitting the concentration-time data to an appropriate kinetic model. Compare the rate constants to evaluate the solvent's effect on the reaction rate.

Potential Solvent Alternatives

For applications where this compound may not be the optimal choice, a range of alternative solvents can be considered. The selection of an alternative should be guided by factors such as the desired solvency, boiling point, viscosity, and increasingly, environmental and safety profiles.[9][10]

SolventKey Properties & Potential Applications
Ethyl Lactate Biodegradable, high solvency, used in coatings and cleaners.[10]
Dimethyl Esters (Dibasic Esters) Versatile, effective in coatings and industrial cleaning.[10]
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, alternative to THF.[11]
Cyclopentyl Methyl Ether (CPME) Hydrophobic ether solvent, resists peroxide formation, alternative to THF and MTBE.[11]
Propylene Carbonate Can replace more hazardous solvents like methylene chloride and acetone.[10]

Experimental Workflow and Data Visualization

To facilitate a systematic approach to solvent performance evaluation, the following workflow is recommended.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Comparison A Define Performance Criteria (Solubility, Stability, Kinetics) B Select Solute/Reactants & Alternative Solvents A->B C Procure & Characterize This compound & Alternatives B->C D Execute Solubility Protocol C->D E Execute Stability Protocol C->E F Execute Reaction Kinetics Protocol C->F G Quantify Solubility Data D->G H Determine Degradation Rates E->H I Calculate Reaction Rate Constants F->I J Tabulate & Compare Performance Data G->J H->J I->J K Final Solvent Selection J->K Select Optimal Solvent System

References

Evaluating the Biodegradability of 2-Ethylhexyl Propionate in Comparison to Other Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biodegradability of 2-Ethylhexyl propionate against other commercially relevant esters. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on compound selection based on environmental fate. The data presented is based on standardized international testing protocols to ensure comparability and reliability.

Executive Summary

The ready biodegradability of chemical compounds is a critical factor in assessing their environmental impact. This guide focuses on the biodegradability of this compound, a common ester, and contrasts its performance with other esters. The primary test methodology referenced is the OECD 301F Manometric Respirometry Test , a stringent, 28-day aerobic biodegradation assay.[1][2][3] A substance is considered "readily biodegradable" if it achieves 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[2][4]

Comparative Biodegradability Data

The following table summarizes the ready biodegradability data for this compound (via proxy) and a selection of other esters, as determined by OECD 301 test methods.

CompoundCAS NumberTest MethodDuration (days)Biodegradation (%)Readily Biodegradable
This compound (proxy: 2-EHMP) 5464-93-7OECD 301D2847 - 52No
Fatty acids, C16-18, 2-ethylhexyl esters91031-48-0OECD 301F2886Yes
Fatty acids, C8-10, triesters with trimethylolpropane91050-89-4EU Method C.4-D2878Yes
Fatty acids, C6-18, triesters with trimethylolpropane91050-88-3OECD 301B2862.9Yes
Unspecified UVCB substanceNot availableOECD 301F2832No
Unspecified UVCB substanceNot availableOECD 301B2833No

Experimental Protocols

OECD 301F: Manometric Respirometry Test

The OECD 301F test is a cornerstone for assessing the ready biodegradability of chemical substances.[2][3]

Principle: A predetermined volume of inoculated mineral medium, containing the test substance as the sole source of organic carbon, is incubated in a closed flask at a constant temperature for up to 28 days.[1] The consumption of oxygen by the microorganisms during the degradation of the test substance is measured manometrically, either by the amount of oxygen required to maintain a constant gas volume or by the change in volume or pressure.[1]

Key Parameters:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.

  • Test Concentration: Typically 100 mg/L of the test substance.

  • Temperature: 20 ± 1°C.

  • Duration: 28 days.

  • Measurement: Biochemical Oxygen Demand (BOD) is determined by measuring oxygen consumption over time. This is then expressed as a percentage of the Theoretical Oxygen Demand (ThOD).

  • Pass Level: ≥ 60% ThOD within a 10-day window.[2][4]

Validity Criteria:

  • The biodegradation of a reference compound (e.g., sodium benzoate) must reach the pass level by day 14 to confirm the viability of the inoculum.

  • Oxygen consumption in the blank controls (inoculum only) should not be excessive.

  • The difference in replicate test results should be within an acceptable range.

Biodegradation Pathway of Esters

The primary mechanism for the biodegradation of esters is hydrolysis, catalyzed by esterase enzymes produced by microorganisms. This initial step breaks the ester bond, yielding an alcohol and a carboxylic acid. These intermediates are then typically further metabolized through central metabolic pathways.

For this compound, the proposed initial step is hydrolysis to 2-Ethylhexanol and propionic acid. Both of these products are generally considered to be readily biodegradable.

Biodegradation_Pathway 2-Ethylhexyl_propionate This compound Hydrolysis Esterase 2-Ethylhexyl_propionate->Hydrolysis 2-Ethylhexanol 2-Ethylhexanol Hydrolysis->2-Ethylhexanol Propionic_acid Propionic acid Hydrolysis->Propionic_acid Central_Metabolism Central Metabolism (e.g., Beta-oxidation, TCA Cycle) 2-Ethylhexanol->Central_Metabolism Propionic_acid->Central_Metabolism CO2_H2O CO2 + H2O Central_Metabolism->CO2_H2O

Caption: Generalized biodegradation pathway for this compound.

Experimental Workflow

The following diagram outlines the typical workflow for assessing ready biodegradability using the OECD 301F method.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cluster_evaluation Evaluation Prepare_Medium Prepare Mineral Medium Setup_Respirometer Set up Manometric Respirometer Flasks Prepare_Medium->Setup_Respirometer Prepare_Inoculum Prepare Inoculum (e.g., Activated Sludge) Prepare_Inoculum->Setup_Respirometer Prepare_Substance Prepare Test Substance (100 mg/L) Prepare_Substance->Setup_Respirometer Prepare_Controls Prepare Blank and Reference Controls Prepare_Controls->Setup_Respirometer Incubate Incubate at 20°C for 28 days Setup_Respirometer->Incubate Measure_O2 Measure O2 Consumption Periodically Incubate->Measure_O2 Calculate_BOD Calculate Biochemical Oxygen Demand (BOD) Measure_O2->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation ((BOD / ThOD) * 100) Calculate_BOD->Calculate_Biodegradation Calculate_ThOD Calculate Theoretical Oxygen Demand (ThOD) Calculate_ThOD->Calculate_Biodegradation Assess_Criteria Assess against Pass Level (≥60%) and 10-day Window Calculate_Biodegradation->Assess_Criteria Classify Classify as 'Readily Biodegradable' or Not Assess_Criteria->Classify

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Conclusion

Based on the available data for a structurally similar compound, this compound is not expected to be classified as "readily biodegradable" under the stringent criteria of the OECD 301F test. In contrast, several other fatty acid esters demonstrate ready biodegradability. The structure of the ester, particularly the nature of the fatty acid and alcohol moieties, significantly influences its susceptibility to microbial degradation. For applications where rapid environmental degradation is a critical requirement, alternative esters with proven ready biodegradability should be considered. This guide underscores the importance of standardized testing in the environmental risk assessment of chemical compounds.

References

Comparative Guide: 2-Ethylhexyl Propionate vs. Medium-Chain Triglycerides in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Ethylhexyl Propionate and Medium-Chain Triglycerides (MCTs) for their application in pharmaceutical and cosmetic formulations. The information is based on available scientific literature and aims to assist in the selection of appropriate excipients for optimal product performance.

Introduction

The selection of an appropriate vehicle is critical in the formulation of topical and transdermal drug delivery systems, as well as in cosmetic products. The vehicle not only influences the stability and sensory characteristics of the formulation but also plays a crucial role in the solubility and skin permeation of active pharmaceutical ingredients (APIs). This compound and medium-chain triglycerides (MCTs) are two such excipients with distinct properties.

This compound is an ester of 2-ethylhexanol and propionic acid. It is a lightweight emollient often used in cosmetics for its non-greasy feel and pleasant sensory profile.

Medium-Chain Triglycerides (MCTs) are triglycerides composed of fatty acids with a chain length of 6-12 carbon atoms, typically caprylic (C8) and capric (C10) acids.[1][2] They are derived from natural sources like coconut and palm kernel oil and are widely used in pharmaceutical and cosmetic formulations for their excellent solvent properties, stability, and biocompatibility.[1][3]

This guide will compare these two excipients based on their physicochemical properties, performance in formulations, and provide detailed experimental protocols for their evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and MCTs is presented below.

PropertyThis compoundMedium-Chain Triglycerides (MCTs)
Chemical Name 2-ethylhexyl propanoateCaprylic/Capric Triglyceride
CAS Number 6293-37-4[4][5]73398-61-5 / 65381-09-1
Molecular Formula C₁₁H₂₂O₂[6]Varies (mixture)
Molecular Weight 186.29 g/mol [6]Varies (approx. 450-600 g/mol )
Appearance Colorless to pale yellow liquid[4]Clear, colorless to slightly yellowish oily liquid
Odor Winey, pear, grape-like[4]Practically odorless
Solubility in Water 12.56 mg/L @ 25 °C (estimated)[4]Practically insoluble
Solubility in Alcohol Soluble[4]Soluble
Boiling Point 214-215 °C[4]> 250 °C
LogP (o/w) 4.196 (estimated)[4]> 3.5

Performance in Formulations

Solubility of Active Ingredients

Medium-Chain Triglycerides (MCTs): MCTs are well-regarded for their excellent solvent capacity for a wide range of lipophilic drugs.[7][8] Their lower degree of unsaturation compared to long-chain triglycerides contributes to higher solubility for many active pharmaceutical ingredients (APIs).[7] For instance, a study on the solubility of ibuprofen and fenofibrate in various triglycerides showed a higher solubility in saturated triglycerides like tricaprylin (a component of MCTs) compared to unsaturated ones.[8] The solubility of ibuprofen in tricaprylin at 25°C was reported to be 10.5 wt%.[8]

This compound: Quantitative solubility data for various APIs in this compound is limited in publicly available literature. As an ester with a relatively high logP, it is expected to be a good solvent for lipophilic compounds. However, its solvent capacity would need to be determined on a case-by-case basis for specific APIs.

Skin Penetration Enhancement

Medium-Chain Triglycerides (MCTs): MCTs can act as skin penetration enhancers.[3][9] Their mechanism is thought to involve the disruption of the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of the drug through the skin.[10] The smaller molecular size of the constituent fatty acids in MCTs compared to long-chain triglycerides may facilitate their entry into the stratum corneum.[1] A study on the in-vitro skin permeation of α-tocopherol found that a structured virgin coconut oil rich in caprylic acid (a key component of MCTs) showed a greater release rate compared to virgin coconut oil.[9]

This compound: While specific studies on this compound as a penetration enhancer are scarce, other esters with similar structures, such as isopropyl myristate (IPM), are well-known penetration enhancers.[11] The mechanism of action for these esters is often attributed to their ability to act as a solvent for the drug within the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.[12]

Formulation Stability

Medium-Chain Triglycerides (MCTs): MCTs are known to contribute positively to the stability of emulsions.[1] Their saturated nature makes them highly resistant to oxidation. Studies on all-in-one parenteral nutrition admixtures have shown that lipid emulsions containing a mix of MCTs and long-chain triglycerides (LCTs) are more stable than those with LCTs alone.[13][14] The physical stability of MCT/LCT emulsions in 0.9% NaCl solution has been demonstrated to be stable for extended periods when stored appropriately.[15]

This compound: Specific data on the stability of formulations containing this compound is not widely available. As a saturated ester, it is expected to have good oxidative stability. However, its impact on the physical stability of emulsions (e.g., droplet size over time) would need to be evaluated for specific formulations.

Sensory Characteristics

Medium-Chain Triglycerides (MCTs): MCTs are valued in cosmetic and topical formulations for their lightweight, non-greasy, and silky feel.[1] They are readily absorbed by the skin and provide hydration without clogging pores. Their practically odorless and tasteless nature makes them suitable for a wide range of products.

This compound: this compound is known for its light, non-greasy feel and is often used to improve the sensory profile of cosmetic formulations. It imparts a smooth, velvety after-feel. Its characteristic fruity, wine-like odor may be a consideration in fragrance-free formulations.[4]

Experimental Protocols

In-Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To determine the rate and extent of drug permeation through a membrane from a topical formulation.

Apparatus:

  • Franz Diffusion Cells

  • Water bath with circulator

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Synthetic membrane (e.g., Strat-M®) or excised human/animal skin

Procedure:

  • Membrane Preparation: If using biological skin, carefully excise the skin and remove any subcutaneous fat. The skin can be used as full-thickness or the epidermis can be separated. Pre-hydrate the membrane in the receptor medium.

  • Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) that has been de-gassed. Ensure no air bubbles are trapped beneath the membrane. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C to mimic physiological skin temperature.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing either this compound or MCT) evenly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of the drug in the collected samples using a validated HPLC method.[16]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot, and the lag time (t_lag) is determined from the x-intercept.

Formulation Stability Testing

Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions.

Procedure:

  • Sample Preparation: Prepare batches of the formulation containing either this compound or MCT in the final intended packaging.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).[17]

  • Testing Intervals: At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples for analysis.

  • Physical Stability Assessment:

    • Visual Inspection: Observe for any changes in appearance, color, odor, and phase separation.

    • Microscopic Examination: Evaluate for changes in the microstructure of the emulsion, such as globule size and aggregation.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • pH: Measure the pH of the formulation.

  • Chemical Stability Assessment:

    • Assay of Active Ingredient: Determine the concentration of the API using a validated stability-indicating HPLC method.

    • Degradation Products: Quantify any known or new degradation products.

  • Data Analysis: Analyze the trends in the physical and chemical parameters over time to determine the shelf-life of the formulation.

Sensory Panel Evaluation

Objective: To quantitatively assess and compare the sensory characteristics of formulations.

Procedure:

  • Panelist Selection and Training: Recruit and train a panel of sensory assessors (typically 10-15 individuals). Training involves familiarizing the panelists with the sensory attributes to be evaluated and the rating scale.

  • Product Evaluation:

    • Provide panelists with coded samples of the formulations (one with this compound and one with MCT).

    • Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

    • Panelists then rate the intensity of predefined sensory attributes (e.g., spreadability, greasiness, stickiness, smoothness, gloss, and after-feel) on a labeled magnitude scale (e.g., a 0-10 scale where 0 is low and 10 is high).[18]

  • Data Analysis: Analyze the sensory data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the two formulations.

Visualizations

Experimental_Workflow_Franz_Diffusion_Cell cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Membrane (e.g., Excised Skin) assemble_cell Assemble Franz Cell prep_membrane->assemble_cell prep_receptor Prepare & Degas Receptor Medium prep_receptor->assemble_cell apply_formulation Apply Formulation to Membrane assemble_cell->apply_formulation run_exp Incubate at 32°C with Stirring apply_formulation->run_exp sample Collect Samples at Time Intervals run_exp->sample sample->run_exp Replace with fresh medium analyze_samples Analyze Drug Conc. (e.g., HPLC) sample->analyze_samples Aliquots calc_permeation Calculate Cumulative Permeation analyze_samples->calc_permeation plot_data Plot Data & Determine Flux and Lag Time calc_permeation->plot_data

Caption: Workflow for an in-vitro skin permeation study using Franz diffusion cells.

Skin_Penetration_Mechanisms cluster_enhancer Penetration Enhancer cluster_sc Stratum Corneum cluster_result Result enhancer This compound / MCT lipid_disruption Disruption of Lipid Bilayer enhancer->lipid_disruption Mechanism 1 partitioning Increased Drug Partitioning enhancer->partitioning Mechanism 2 increased_permeation Enhanced Drug Permeation lipid_disruption->increased_permeation solubilization Drug Solubilization within SC partitioning->solubilization solubilization->increased_permeation

Caption: Potential mechanisms of action for skin penetration enhancers.

Conclusion

Both this compound and Medium-Chain Triglycerides offer valuable properties as excipients in topical and transdermal formulations.

  • MCTs are well-characterized, versatile excipients with proven benefits in enhancing drug solubility, improving formulation stability, and providing a desirable sensory experience. Their excellent safety profile and biocompatibility make them a reliable choice for both pharmaceutical and cosmetic applications.

  • This compound is a promising cosmetic ingredient known for its light, non-greasy feel. However, there is a lack of comprehensive, publicly available data on its performance in pharmaceutical formulations, particularly concerning drug solubility and skin penetration enhancement.

Recommendation: For formulations where drug solubility, stability, and penetration enhancement are critical, MCTs represent a well-supported and scientifically validated option. This compound may be a suitable alternative, especially when the primary consideration is achieving a specific sensory profile in a cosmetic product. However, its use in a drug formulation would necessitate thorough experimental evaluation to determine its performance characteristics. The experimental protocols provided in this guide can be used to conduct such evaluations.

References

Performance of 2-Ethylhexyl propionate as a benign solvent versus traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing pursuit of greener and safer laboratory and manufacturing practices, the selection of solvents remains a critical focus. Traditional solvents, while effective, often pose significant environmental and health risks. This has spurred the investigation of more benign alternatives. One such candidate is 2-Ethylhexyl propionate, an ester with promising properties. This guide provides a comprehensive comparison of this compound with traditional solvents, supported by its physicochemical data and general experimental protocols to enable researchers to evaluate its performance for specific applications.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. Below is a comparison of this compound with several common traditional solvents.

PropertyThis compoundn-HexaneEthyl AcetateDichloromethaneToluene
CAS Number 6293-37-4[1][2][3]110-54-3141-78-675-09-2108-88-3
Molecular Formula C₁₁H₂₂O₂[1][2][3]C₆H₁₄C₄H₈O₂CH₂Cl₂C₇H₈
Molecular Weight ( g/mol ) 186.29[1][2][3]86.1888.1184.9392.14
Boiling Point (°C) 214 - 215[4]6977.139.6110.6
Flash Point (°C) 82.9[4]-22-4N/A4
Density (g/cm³) ~0.87~0.66~0.90~1.33~0.87
Solubility in Water Very slightly soluble[5]Insoluble8.3 g/100 mL1.3 g/100 mL0.05 g/100 mL
Vapor Pressure (mmHg @ 25°C) 0.158[4]1509443928

Performance Evaluation: A Framework for Comparison

Direct comparative studies detailing the performance of this compound in specific applications such as organic synthesis or extraction are not extensively available in public literature. However, its properties suggest its potential as a higher-boiling, less volatile alternative to solvents like toluene or as a substitute for certain esters.

To facilitate a direct comparison for your specific application, we provide the following generalized experimental protocols.

Experimental Protocol 1: Evaluation as a Reaction Solvent in Esterification

This protocol outlines a method to compare the performance of this compound against a traditional solvent in a Fischer esterification reaction.[6][7][8]

Objective: To compare the yield and reaction kinetics of an esterification reaction using this compound versus a traditional solvent (e.g., Toluene).

Materials:

  • Carboxylic acid (e.g., Lauric acid)

  • Alcohol (e.g., Ethanol)

  • Acid catalyst (e.g., concentrated H₂SO₄ or Dowex H⁺ resin)[6][9]

  • This compound

  • Traditional solvent (e.g., Toluene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Analytical equipment (GC-MS or HPLC)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve the carboxylic acid in this compound and the traditional solvent, respectively.

  • Reagent Addition: Add the alcohol and the acid catalyst to each flask.

  • Reaction: Heat both reaction mixtures to reflux for a specified period (e.g., 2-4 hours), ensuring equivalent molar ratios and reaction conditions.[6]

  • Work-up: After cooling, quench the reactions with sodium bicarbonate solution. Separate the organic layers and wash with brine. Dry the organic layers over anhydrous sodium sulfate.

  • Analysis: Analyze the crude product from both reactions using GC-MS or HPLC to determine the yield of the ester. Monitor reaction progress by taking aliquots at regular intervals to compare reaction kinetics.

Experimental Protocol 2: Evaluation as an Extraction Solvent

This protocol provides a framework for comparing the efficiency of this compound with a conventional solvent for liquid-liquid extraction of a target analyte from an aqueous solution.

Objective: To compare the extraction efficiency of a model compound from an aqueous phase using this compound versus a traditional extraction solvent (e.g., Ethyl Acetate).

Materials:

  • Aqueous solution of a model compound (e.g., caffeine, salicylic acid) of known concentration.

  • This compound

  • Traditional extraction solvent (e.g., Ethyl Acetate)

  • Separatory funnels

  • Analytical equipment (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Extraction: Place a known volume of the aqueous solution of the model compound into two separate separatory funnels. Add an equal volume of this compound to one and the traditional solvent to the other.

  • Mixing: Shake each separatory funnel vigorously for a set amount of time (e.g., 2 minutes), venting periodically.

  • Separation: Allow the layers to separate.

  • Analysis: Carefully collect the organic layers from both extractions. Analyze the concentration of the model compound in each organic extract using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Efficiency Calculation: Calculate the partition coefficient and the extraction efficiency for both solvents to compare their performance.

Safety and Environmental Profile

This compound is generally considered to have a more favorable safety and environmental profile compared to many traditional solvents. Its high boiling point and low vapor pressure reduce inhalation exposure and flammability risks. However, it is important to note that it can be a skin and eye irritant, and appropriate personal protective equipment should always be used.

Visualizing Workflows and Relationships

To aid in the conceptualization of solvent selection and its impact, the following diagrams are provided.

G cluster_0 Solvent Selection Workflow A Define Application Requirements (e.g., Reaction, Extraction) B Initial Screening: Physicochemical Properties (Boiling Point, Polarity, etc.) A->B C Safety & Environmental Screening (Toxicity, Flammability, Biodegradability) B->C D Solubility & Miscibility Testing C->D E Performance Evaluation: Small-Scale Experiments D->E F Process Optimization E->F G Final Solvent Selection F->G

Caption: A generalized workflow for solvent selection in pharmaceutical and chemical processes.

G cluster_0 Impact of Solvent Properties on Reaction Outcome Solvent Solvent Properties Polarity Polarity Solvent->Polarity BoilingPoint Boiling Point Solvent->BoilingPoint Viscosity Viscosity Solvent->Viscosity Proticity Proticity Solvent->Proticity Rate Reaction Rate Polarity->Rate Selectivity Selectivity Polarity->Selectivity Equilibrium Equilibrium Position Polarity->Equilibrium BoilingPoint->Rate Viscosity->Rate Proticity->Rate ReactionOutcome Reaction Outcome Yield Yield

Caption: Logical relationship between key solvent properties and their influence on chemical reaction outcomes.[10][11][12][13][14]

Conclusion

While direct, extensive comparative data for this compound is still emerging, its physicochemical properties position it as a potentially valuable benign solvent for various applications in research and drug development. Its low volatility, high flash point, and expectedly lower toxicity profile make it an attractive alternative to many traditional solvents. The experimental frameworks provided in this guide are intended to empower researchers to conduct their own evaluations and contribute to the growing body of knowledge on sustainable solvent alternatives. As with any chemical, a thorough risk assessment should be conducted before use.

References

Efficacy of 2-Ethylhexyl propionate as a fragrance fixative compared to others

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Ethylhexyl Propionate as a Fragrance Fixative

In the intricate world of perfumery and fragrance formulation, the longevity of a scent is a paramount attribute. Fragrance fixatives are essential components that reduce the evaporation rate of volatile fragrance compounds, thereby prolonging the olfactory experience. This guide provides a comparative evaluation of this compound's efficacy as a fragrance fixative against other commonly used alternatives, supported by available physicochemical data and established experimental protocols for performance assessment.

Physicochemical Properties and their Implication on Fixative Efficacy

The potential of a substance to act as a fragrance fixative is significantly influenced by its physicochemical properties, primarily its molecular weight, boiling point, and vapor pressure. A lower vapor pressure and a higher boiling point generally correlate with a slower evaporation rate, making the compound a more effective fixative.

Below is a comparative table of these properties for this compound and other well-known fragrance fixatives.

Fixative Chemical Class Molecular Weight ( g/mol ) Boiling Point (°C) Vapor Pressure (mmHg @ 25°C)
This compound Ester186.29214 - 215~0.158
Diethyl Phthalate (DEP) Phthalate Ester222.242950.002
Benzyl Benzoate Benzoate Ester212.24323<0.001
Ambroxane Terpenoid236.39~274Very Low
Glycerin Polyol92.09290<0.001

Note: The data presented is compiled from various scientific sources and databases. Exact values may vary slightly depending on the source.

From the data, it is evident that this compound possesses a relatively higher vapor pressure and lower boiling point compared to established fixatives like Diethyl Phthalate and Benzyl Benzoate. This suggests that while it can contribute to a fragrance formulation, its efficacy as a primary fixative for extending the scent's longevity may be less pronounced than that of the other listed compounds.

Experimental Data on Fixative Performance
Fixative Maximum Fixation Time (hours/gram)
Glycerin6.3
Musk (Oil)6.1
Sandalwood (Oil)5.9
Benzyl Benzoate5.9

These results highlight the significant impact of fixatives on fragrance longevity, with Glycerin showing the highest fixation time in this particular study.[1]

Experimental Protocols

To rigorously evaluate the efficacy of fragrance fixatives, standardized experimental protocols are crucial. The following sections detail the methodologies for both instrumental and sensory analysis.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides quantitative data on the evaporation rate of individual fragrance components over time.

Objective: To determine the concentration of volatile fragrance compounds in the headspace above a sample at specified time intervals.

Methodology:

  • Sample Preparation:

    • Prepare identical fragrance solutions, each containing a specific fragrance accord and a standardized concentration of the fixative being tested (e.g., this compound, Diethyl Phthalate, Benzyl Benzoate) or a control (no fixative).

    • Apply a precise volume of each solution to a standard substrate, such as a filter paper strip or a glass slide, placed within a sealed headspace vial.

  • Headspace Sampling:

    • Incubate the vials at a constant, controlled temperature (e.g., 32°C to simulate skin temperature).

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect a sample of the headspace vapor using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.

  • GC-MS Analysis:

    • Inject the collected headspace sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC separates the individual volatile compounds based on their boiling points and polarity.

    • The MS identifies and quantifies each compound based on its mass spectrum.

  • Data Analysis:

    • Plot the concentration of key fragrance compounds in the headspace as a function of time for each fixative and the control.

    • A slower decay in the concentration of volatile compounds indicates a more effective fixative.

GCMS_Workflow cluster_prep Sample Preparation cluster_sampling Headspace Sampling cluster_analysis Instrumental Analysis cluster_data Data Analysis A Fragrance Solution (with/without fixative) B Application to Substrate A->B C Sealed Headspace Vial B->C D Incubation at Controlled Temperature C->D E Vapor Collection (SPME/Syringe) D->E F GC-MS Injection E->F G Compound Separation & Identification F->G H Concentration vs. Time Plot G->H I Efficacy Determination H->I Sensory_Workflow A Panelist Selection & Training B Sample Preparation (Coded Samples) A->B C Sample Application (Smelling Strips/Skin) B->C D Timed Olfactory Evaluation in Controlled Environment C->D E Intensity & Character Rating D->E F Data Compilation & Analysis E->F G Fragrance Longevity Curves F->G Olfactory_Pathway cluster_receptor Olfactory Epithelium cluster_neuron Olfactory Neuron cluster_brain Brain Processing Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Synthesis CNG CNG Channel cAMP->CNG Opening Ca_Influx Ca2+ Influx CNG->Ca_Influx Depolarization Depolarization (Action Potential) Ca_Influx->Depolarization Bulb Olfactory Bulb Depolarization->Bulb Signal Transmission Cortex Olfactory Cortex Bulb->Cortex Perception Scent Perception Cortex->Perception

References

A comparative toxicological assessment of 2-Ethylhexyl propionate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 2-Ethylhexyl propionate and its structurally related analogues: 2-Ethylhexyl acetate, 2-Ethylhexyl acrylate, and 2-Ethylhexyl stearate. The information presented is a synthesis of available data, intended to assist in the evaluation of these chemicals for various applications. All quantitative data is summarized for ease of comparison, and detailed experimental protocols, based on internationally recognized guidelines, are provided.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for this compound and its selected analogues. This data has been compiled from various sources to provide a comparative overview.

Toxicological EndpointThis compound2-Ethylhexyl Acetate2-Ethylhexyl Acrylate2-Ethylhexyl Stearate
Acute Oral Toxicity (LD50) Harmful if swallowedLow toxicity if swallowed.4,435 mg/kg (rat)[1]>2,000 mg/kg (rat)[2]
Acute Dermal Toxicity (LD50) No data availableNo data available7,522 mg/kg (rabbit)[1]>2,000 mg/kg (rat)[3]
Skin Irritation Causes skin irritationModerate skin irritant[4]Severe skin irritation[1][5][6]Not irritating to skin[2]
Eye Irritation Causes eye irritationModerate eye irritant[4]Slight to moderate eye irritation[1][5]Not irritating to eyes[2]
Skin Sensitization No data availableNo data availableMay cause an allergic skin reaction[1][5][6][7]No sensitization reactions[2]
Repeated Dose Toxicity (NOAEL) No data availableNo data availableNOAEC (inhalation, 90-day, rat): 10 ppm (local effects)[8]NOAEL (oral, 28-day, rat): 1000 mg/kg bw/day[9]
Genotoxicity No data availableNot expected to be genotoxic[10]Not expected to cause genetic effects[5][11][12]Not expected to be genotoxic
Carcinogenicity No data availableNot expected to be carcinogenicNot anticipated to cause cancer under normal use. Skin tumors observed secondary to chronic irritation.[5][11][12]Not expected to be carcinogenic[13]
Reproductive/Developmental Toxicity No data availableNo reproductive or developmental toxicity studies available for the acetate itself. Its metabolite, 2-ethylhexanol, has shown developmental effects at high doses.[10]Did not cause birth defects or interfere with reproduction in animal studies.[1][5]No treatment-related developmental or teratogenic effects observed in rats. NOAEL of 1000 mg/kg for maternal and developmental toxicity.[9][14]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally accepted as standard methods for safety testing.

Acute Oral Toxicity

Acute oral toxicity is typically determined using OECD Test Guidelines (TG) 401, 420, 423, or 425. The general procedure involves the administration of the test substance to fasted animals in a single dose. Animals are observed for a period of at least 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test animals, is then calculated.

Acute Dermal Toxicity

This is assessed following OECD TG 402. The test substance is applied to the clipped, intact skin of the test animals under a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality.

Skin and Eye Irritation

Skin irritation studies are conducted according to OECD TG 404. A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit) and observed for signs of erythema (redness) and edema (swelling). Eye irritation is evaluated using OECD TG 405, where the substance is instilled into the eye of a rabbit and observed for effects on the cornea, iris, and conjunctiva.

Skin Sensitization

The potential of a substance to cause skin sensitization is often evaluated using the Guinea Pig Maximisation Test (OECD TG 406) or the Local Lymph Node Assay (LLNA; OECD TG 429). These tests determine if a substance can induce an allergic contact dermatitis.

Repeated Dose Toxicity

To assess toxicity after repeated exposure, a 28-day oral toxicity study (OECD TG 407) is commonly performed. The test substance is administered daily to animals (usually rats) in graduated doses for 28 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and pathology are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

A battery of in vitro and in vivo tests are used to assess genotoxicity. A common initial screen is the bacterial reverse mutation test (Ames test; OECD TG 471). Other assays include in vitro chromosome aberration tests and in vivo micronucleus tests.

Carcinogenicity

Carcinogenicity studies (OECD TG 451) involve long-term exposure of animals (typically two years for rats and 18 months for mice) to the test substance.[15][16][17][18][19] The objective is to observe for the development of neoplastic lesions.[16][17]

Reproductive and Developmental Toxicity

Reproductive toxicity is assessed through studies like the two-generation reproduction toxicity study (OECD TG 416). Developmental toxicity is evaluated in studies such as the prenatal developmental toxicity study (OECD TG 414), where pregnant animals are exposed to the substance during gestation, and the fetuses are examined for abnormalities.

Visualizing the Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, from initial screening to more in-depth, long-term studies.

Comparative Toxicological Assessment Workflow cluster_0 Initial Screening cluster_1 Sub-chronic & Genotoxicity Assessment cluster_2 Chronic & Specialized Toxicity Assessment cluster_3 Risk Assessment Acute_Oral Acute Oral Toxicity (LD50) Repeated_Dose Repeated Dose Toxicity (28-day, 90-day) Acute_Oral->Repeated_Dose Acute_Dermal Acute Dermal Toxicity (LD50) Acute_Dermal->Repeated_Dose Skin_Irritation Skin Irritation Skin_Irritation->Repeated_Dose Eye_Irritation Eye Irritation Eye_Irritation->Repeated_Dose Skin_Sensitization Skin Sensitization Skin_Sensitization->Repeated_Dose Carcinogenicity Carcinogenicity Repeated_Dose->Carcinogenicity Reproductive_Toxicity Reproductive/Developmental Toxicity Repeated_Dose->Reproductive_Toxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Genotoxicity->Carcinogenicity Hazard_ID Hazard Identification Carcinogenicity->Hazard_ID Reproductive_Toxicity->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Caption: A flowchart illustrating the tiered approach to toxicological assessment.

Signaling Pathway for Skin Sensitization

The initiation of skin sensitization involves a series of events at the molecular and cellular level, often referred to as an Adverse Outcome Pathway (AOP). The diagram below outlines a simplified signaling pathway for skin sensitization.

Simplified Signaling Pathway for Skin Sensitization Hapten Chemical (Hapten) Protein_Binding Hapten-Protein Adduct Formation Hapten->Protein_Binding DC_Uptake Dendritic Cell (DC) Uptake and Processing Protein_Binding->DC_Uptake DC_Activation DC Activation (e.g., via Nrf2/Keap1 pathway) DC_Uptake->DC_Activation DC_Migration DC Migration to Lymph Node DC_Activation->DC_Migration TCell_Activation T-Cell Priming and Activation DC_Migration->TCell_Activation TCell_Proliferation Clonal Expansion of Sensitized T-Cells TCell_Activation->TCell_Proliferation Elicitation Elicitation Phase (Re-exposure) TCell_Proliferation->Elicitation Inflammation Inflammatory Response (Allergic Contact Dermatitis) Elicitation->Inflammation

References

Safety Operating Guide

Proper Disposal of 2-Ethylhexyl Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 2-Ethylhexyl propionate, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other suitable protective clothing.

Ensure that disposal activities are conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure. An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1] State-level regulations may impose additional or more stringent requirements.[1]

  • Waste Determination: The first critical step is to determine if the this compound waste is classified as hazardous. While not specifically listed as a hazardous waste under RCRA, it must be evaluated against the four characteristics of hazardous waste:

    • Ignitability: Based on its flash point, determine if the waste is flammable.

    • Corrosivity: Assess the pH of the waste.

    • Reactivity: Determine if the waste is unstable or reacts violently with water or other substances.

    • Toxicity: Evaluate if the waste contains contaminants that could be harmful if released into the environment. A Toxicity Characteristic Leaching Procedure (TCLP) may be required.[2]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and chemically compatible container for collecting this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), the date of accumulation, and any other information required by your institution's hazardous waste management plan.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the contractor with the SDS and any other relevant information about the waste. Disposal will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

Quantitative Hazard Data

To facilitate a comprehensive risk assessment, the following table summarizes available quantitative toxicity data for this compound and a structurally similar compound, 2-Ethylhexyl acetate.

ChemicalCAS NumberTest TypeRoute of AdministrationSpeciesValueReference
This compound6293-37-4LD50OralRat> 2000 mg/kg bw--INVALID-LINK--[5]
This compound6293-37-4LD50DermalRat> 2000 mg/kg bw--INVALID-LINK--[5]
2-Ethylhexyl acetate103-09-3LD50OralRat3 g/kg (3000 mg/kg)--INVALID-LINK--[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated haz_det Hazardous Waste Determination (RCRA Characteristics) start->haz_det is_haz Is it Hazardous Waste? haz_det->is_haz containerize Containerize & Label as Hazardous Waste is_haz->containerize Yes non_haz Manage as Non-Hazardous Waste (Consult EHS) is_haz->non_haz No store Store in Designated Area containerize->store contact_ehs Contact EHS/Licensed Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end non_haz->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is integral to the advancement of scientific research and development.

References

Personal protective equipment for handling 2-Ethylhexyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Ethylhexyl propionate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed [1].

  • Causes skin irritation [1][2].

  • Causes eye irritation [1].

A thorough risk assessment must be conducted before any handling of this chemical. This involves evaluating the scale of the operation, the potential for aerosol generation, and the adequacy of ventilation.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is paramount to safely handle this compound. The following table summarizes the required equipment for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities, Well-Ventilated Area) ANSI Z87-certified safety glasses[1][3].Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.Fully-buttoned laboratory coat[3].Not generally required if ventilation is adequate.
Large Volume Transfers or Potential for Splashing Chemical safety goggles and/or a face shield[4].Chemical-resistant gloves. Consult manufacturer data for breakthrough time.Chemical-resistant apron over a laboratory coat.Required if ventilation is insufficient. Use a NIOSH-approved vapor respirator[4].
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-impermeable gloves[5][6].Complete protective clothing to prevent skin contact[1].Self-contained breathing apparatus (SCBA) for large spills or in confined spaces[1].

Operational and Handling Protocols

Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. General Handling Procedures

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][5][7].

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes[5][7].

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[1][2]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][8].

  • Clothing : Wear appropriate laboratory clothing, including full-length pants and closed-toe shoes[3].

3.2. PPE Selection and Donning Workflow The following workflow outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Task Involving This compound risk_assessment Conduct Risk Assessment (Quantity, Ventilation, Task) start->risk_assessment small_scale Small Scale / Routine Use in Fume Hood? risk_assessment->small_scale large_scale Large Scale / Splash Risk? small_scale->large_scale No ppe_routine Required PPE: - Safety Glasses - Standard Lab Coat - Chemical-Resistant Gloves small_scale->ppe_routine Yes spill_emergency Spill or Emergency Response? large_scale->spill_emergency No ppe_splash Required PPE: - Chemical Goggles & Face Shield - Chemical Apron + Lab Coat - Chemical-Resistant Gloves large_scale->ppe_splash Yes spill_emergency->ppe_routine No ppe_spill Required PPE: - Full Protective Clothing - SCBA/Vapor Respirator - Heavy-Duty Gloves spill_emergency->ppe_spill Yes end_ppe Proceed with Task ppe_routine->end_ppe ppe_splash->end_ppe ppe_spill->end_ppe

Caption: PPE selection workflow for handling this compound.

3.3. Procedure for Removing Contaminated PPE (Doffing) Proper removal of PPE is critical to prevent cross-contamination.

  • Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated waste container.

  • Face Shield/Goggles : Remove from the back of the head. Do not touch the front surface.

  • Lab Coat/Apron : Unbutton the lab coat. Peel it off the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is on the inside.

  • Respirator : Remove last, after leaving the contaminated area.

  • Hand Hygiene : Wash hands immediately and thoroughly with soap and water.

Disposal Plans

Waste generated from the use of this compound, including contaminated PPE and absorbent materials, must be managed as hazardous waste.

4.1. Waste Collection

  • Collect all liquid waste in a dedicated, properly labeled, and sealed container.

  • Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a separate, clearly labeled hazardous waste container[1].

  • Store waste containers in a designated, well-ventilated secondary containment area.

4.2. Disposal Workflow The following diagram details the procedural steps for the proper disposal of chemical waste and contaminated materials.

Disposal_Plan_Workflow start_disposal Task Complete / Spill Cleanup segregate Segregate Waste: Liquid vs. Solid start_disposal->segregate liquid_waste Liquid Waste (Unused chemical, rinsate) segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, absorbent) segregate->solid_waste Solid container_liquid Place in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->container_liquid container_solid Place in Labeled Hazardous Solid Waste Bag/Container solid_waste->container_solid storage Store Waste in Designated Secondary Containment Area container_liquid->storage container_solid->storage disposal Arrange for Disposal via Authorized Waste Management Facility storage->disposal end_disposal Disposal Complete disposal->end_disposal

Caption: Disposal workflow for this compound waste.

4.3. Final Disposal

  • Dispose of all waste, including the chemical and contaminated materials, through a licensed and authorized waste disposal plant[1][2][8].

  • Never dispose of this compound down the drain or in regular trash[5].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.